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4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester Documentation Hub

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  • Product: 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester
  • CAS: 66917-63-3

Core Science & Biosynthesis

Foundational

Advanced Profiling of N,N-Dimethylallylglycine Ethyl Ester: Physicochemical Properties and Synthetic Utility in Peptidomimetics

Executive Summary N,N-dimethylallylglycine ethyl ester (IUPAC: ethyl 2-(dimethylamino)pent-4-enoate) is a highly specialized, non-proteinogenic amino acid derivative that bridges the gap between traditional peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylallylglycine ethyl ester (IUPAC: ethyl 2-(dimethylamino)pent-4-enoate) is a highly specialized, non-proteinogenic amino acid derivative that bridges the gap between traditional peptide synthesis and advanced organic methodology. By incorporating a tertiary amine, an ethyl ester protecting group, and a terminal olefin, this molecule serves as a versatile linchpin in the synthesis of constrained peptidomimetics, stapled peptides, and substituted prolines. This whitepaper details its structural properties, mechanistic utility, and validated protocols for its synthesis and downstream application.

Physicochemical Profiling and Structural Dynamics

The synthetic utility of N,N-dimethylallylglycine ethyl ester stems directly from its tripartite functionalization, which dictates its behavior in both organic solvents and biological assays:

  • The N,N-Dimethyl Group : Unlike primary or secondary amines, the tertiary amine lacks hydrogen-bond donating capability. This drastically alters the hydration shell and lipophilicity of the molecule, enhancing membrane permeability. Furthermore, the steric bulk of the two methyl groups restricts the

    
     and 
    
    
    
    dihedral angles when incorporated into a peptide backbone, often forcing a cis-peptide bond conformation.
  • The Allyl Side Chain : The terminal alkene acts as a prime candidate for late-stage functionalization. It readily undergoes cross-metathesis, hydroboration, and epoxidation, acting as a handle for macrocyclization.

  • The Ethyl Ester : Provides a stable, yet easily cleavable, protecting group that enhances the solubility of the monomer in aprotic organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), preventing premature zwitterion formation.

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C9H17NO2Establishes baseline mass spectrometry (MS) profiling parameters.
Molecular Weight 171.24 g/mol Low molecular weight ensures high atom economy during peptide coupling.
LogP (Predicted) 1.8 - 2.1Optimal lipophilicity for passive membrane diffusion in drug design.
Boiling Point (Est.) ~185 °C (760 mmHg)Allows for purification via vacuum distillation without thermal degradation.
pKa (Conjugate Acid) ~ 9.0Ensures the amine is protonated at physiological pH, aiding aqueous solubility.

Mechanistic Utility in Peptidomimetics and Proline Synthesis

The most profound application of dimethylallylglycine derivatives lies in their capacity to undergo cationic cyclization. Recent breakthroughs in chemodivergent synthesis have demonstrated that allylglycine and dimethylallylglycine precursors can be efficiently converted into highly substituted bicyclic and proline analogs[1]. For instance, epoxidation of the allyl side chain followed by acid-catalyzed intramolecular nucleophilic attack yields cis-4-hydroxyprolines and 5,5-dimethylprolines[1].

These constrained rings are critical for synthesizing potent arginase inhibitors and locking peptides into bioactive conformations[2]. When the amine is N,N-dimethylated, the intramolecular attack on an activated olefin (e.g., via an iodonium or epoxide intermediate) generates a quaternary pyrrolidinium salt. This permanent cationic charge is highly valuable for designing antimicrobial peptides or targeting negatively charged phospholipid bilayers.

Experimental Workflows and Self-Validating Protocols

Protocol 1: Synthesis of N,N-Dimethylallylglycine Ethyl Ester via Reductive Amination

Objective : Convert allylglycine ethyl ester to its N,N-dimethylated derivative. Causality : Formaldehyde acts as the highly electrophilic carbon source for methylation. Sodium cyanoborohydride (NaBH3CN) is selected over NaBH4 because it is stable at mildly acidic pH (pH 5-6) and specifically reduces the iminium ion intermediate without reducing the ester or the terminal alkene. Self-Validation : The reaction's progress is validated by the disappearance of the primary amine (ninhydrin test negative) and the appearance of a 6H singlet at ~2.8 ppm in the 1H NMR spectrum, confirming dual methylation.

Step-by-Step Methodology :

  • Dissolve allylglycine ethyl ester hydrochloride (10 mmol) in 30 mL of anhydrous methanol.

  • Add aqueous formaldehyde (37% w/w, 30 mmol) and stir for 15 minutes to allow initial iminium formation.

  • Adjust the pH to 5.5 using glacial acetic acid. (Causality: Mild acidity catalyzes iminium formation and activates the NaBH3CN).

  • Add NaBH3CN (25 mmol) portion-wise over 10 minutes at 0 °C to control the exothermic reduction.

  • Stir at room temperature for 4 hours. Quench with saturated NaHCO3 to neutralize the acid and safely destroy excess hydride.

  • Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes:EtOAc) to yield the pure tertiary amine.

Protocol 2: Electrophilic Cyclization to Quaternary Proline Analogs

Objective : Utilize the N,N-dimethylallylglycine ethyl ester to form a constrained pyrrolidinium scaffold. Causality : Iodine (I2) acts as a mild electrophile, forming a bridged iodonium ion with the terminal alkene. The sterically accessible tertiary amine acts as an internal nucleophile, executing a 5-exo-trig/tet ring closure to form the thermodynamically stable 5-membered ring. Self-Validation : Successful cyclization is confirmed by mass spectrometry (ESI-MS) showing the intact quaternary cation mass [M]+ without the loss of a proton, and 13C NMR showing the shift of the alkene carbons (115, 135 ppm) to aliphatic, halogenated/nitrogen-bound carbons (45-65 ppm).

Step-by-Step Methodology :

  • Dissolve N,N-dimethylallylglycine ethyl ester (5 mmol) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add NaHCO3 (15 mmol) as a heterogeneous acid scavenger. (Causality: Prevents premature protonation of the tertiary amine, which would neutralize its nucleophilicity).

  • Cool the mixture to 0 °C and add Iodine (I2, 6 mmol) dissolved in 10 mL DCM dropwise.

  • Stir in the dark for 12 hours. (Causality: Darkness prevents radical-mediated side reactions of iodine).

  • Quench the unreacted iodine with saturated aqueous sodium thiosulfate (Na2S2O3) until the organic layer turns colorless.

  • Isolate the quaternary ammonium iodide salt via precipitation from cold diethyl ether.

Mechanistic Pathway Visualizations

Workflow A Allylglycine Ethyl Ester (Primary Amine) B Reductive Amination (CH2O, NaBH3CN, pH 5.5) A->B C N,N-Dimethylallylglycine Ethyl Ester B->C D Electrophilic Activation (I2 or Epoxidation) C->D E Intramolecular Cyclization (Quaternary Proline Analog) D->E

Synthetic workflow from allylglycine to constrained quaternary proline analogs.

Mechanism N1 N,N-Dimethylallylglycine (Tertiary Amine) N2 Electrophilic Addition (Bridged Iodonium Ion) N1->N2 N3 5-Exo-Trig Nucleophilic Attack (Internal N-atom) N2->N3 N4 Pyrrolidinium Formation (Cationic Scaffold) N3->N4

Mechanistic pathway of electrophilic cyclization forming a pyrrolidinium ring.

References

  • Title : Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

Exploratory

N-alkylated alpha-amino acid derivatives in medicinal chemistry

Strategic N-Alkylation of -Amino Acid Derivatives in Medicinal Chemistry A Technical Guide for Drug Discovery & Development Executive Summary The incorporation of N-alkyl groups—most notably N-methylation—into -amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic N-Alkylation of -Amino Acid Derivatives in Medicinal Chemistry

A Technical Guide for Drug Discovery & Development

Executive Summary

The incorporation of N-alkyl groups—most notably N-methylation—into


-amino acid backbones is a transformative strategy in modern medicinal chemistry. Beyond simple structural diversification, this modification fundamentally alters the physicochemical landscape of peptide-based drugs and small molecule peptidomimetics. It serves as a critical tool to overcome the "Rule of 5" limitations, enabling the design of membrane-permeable, metabolically stable macrocycles and linear precursors.

This guide synthesizes the mechanistic rationale, synthetic architecture, and experimental protocols required to deploy N-alkylation effectively in drug discovery campaigns.

Part 1: The Physicochemical Imperative

The "Chameleon Effect" and Membrane Permeability

The primary barrier to intracellular targets for peptide-based therapeutics is the energy penalty associated with desolvating polar amide bonds. Standard peptides are rigidified by strong hydration shells.

Mechanism: N-alkylation removes a hydrogen bond donor (NH) and introduces steric bulk. This forces the molecule into specific conformations that favor intramolecular hydrogen bonds (IMHBs) over solvent interactions.[1]

  • Aqueous Environment: The molecule adopts an open conformation, exposing polar groups for solubility.

  • Lipophilic Environment (Membrane): The molecule "folds" inward, burying polar atoms via IMHBs.

This context-dependent conformational switching is known as the Chameleon Effect (popularized by the Lokey and Kessler groups).

Proteolytic Stability

N-alkylation provides a dual-defense mechanism against proteolytic degradation:

  • Steric Occlusion: The alkyl group physically blocks the approach of proteases (e.g., chymotrypsin, pepsin) to the scissile amide bond.

  • Conformational Biasing: It restricts the rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds, preventing the peptide backbone from adopting the extended conformation often required for the transition state of hydrolysis.
Cis/Trans Amide Equilibrium

Unlike standard peptide bonds which overwhelmingly favor the trans isomer (


), N-alkylated amides possess a lowered energy barrier between cis and trans states. In N-methylated peptides, the cis population can reach 10–40%, significantly altering the 3D topology and receptor binding affinity.

ChameleonEffect Solvent Aqueous Environment OpenConf Open Conformation (Exposed Polar Groups) Solvent->OpenConf Solvation Membrane Lipid Bilayer ClosedConf Closed Conformation (Buried Polar Groups via IMHB) Membrane->ClosedConf N-Alkylation drives IMHB formation OpenConf->Membrane Desolvation Penalty (Reduced by N-Me) Permeability Passive Diffusion (High Permeability) ClosedConf->Permeability Lipophilicity Spike Permeability->Solvent Re-equilibration (Cytosol)

Figure 1: The Chameleon Effect mechanism facilitated by N-alkylation, allowing polar molecules to traverse lipophilic barriers.

Part 2: Synthetic Architectures

Achieving site-specific N-alkylation without racemization is chemically challenging. Two methodologies dominate the field: Reductive Amination (Solution Phase) and the Fukuyama-Mitsunobu reaction (Solid Phase).

Solution Phase: Reductive Amination

Direct alkylation using alkyl halides is often avoided due to over-alkylation (quaternization) and racemization risks. Reductive amination is the preferred route for maintaining chiral integrity.

  • Reagent of Choice: Sodium Triacetoxyborohydride (STAB-H).[2]

  • Why: Unlike NaCNBH

    
     (toxic) or NaBH
    
    
    
    (too reactive), STAB-H is mild and selective.[2] It reduces the intermediate iminium ion faster than it reduces the starting aldehyde/ketone, preventing side reactions.

Comparative Analysis of Coupling Reagents for N-Alkylated Residues Coupling an N-alkylated amino acid to another residue is sterically demanding.[3][4] Standard carbodiimides often fail.

Reagent ClassExamplesEfficacy on N-AlkylMechanism Note
Phosphonium PyBOP, PyAOP HighExcellent for difficult couplings; PyAOP (azabenzotriazole) is superior for hindering racemization.[3]
Uronium/Aminium HATU, HBTU Very HighHATU is the "Gold Standard" for steric hindrance due to the HOAt leaving group effect.
Acid Fluorides TFFH SpecializedUseful when standard activation fails; highly reactive electrophiles.
Carbodiimides DIC/Oxyma ModerateGood for standard SPPS, but often insufficient for N-Me to N-Me couplings.
Solid Phase: The Fukuyama-Mitsunobu Strategy

For library generation (e.g., peptidomimetics), the Fukuyama synthesis is superior. It utilizes the acidity of sulfonamides to permit alkylation under Mitsunobu conditions.[5]

Workflow Logic:

  • Activation: The resin-bound primary amine is protected with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).

  • Alkylation: The sulfonamide proton (pKa ~10) is removed, allowing alkylation via the Mitsunobu reaction (Alcohol + DEAD + PPh

    
    ).
    
  • Deprotection: The o-NBS group is removed via thiolysis, leaving the secondary amine.

Fukuyama Start Resin-Bound Primary Amine Nosyl o-NBS Protection (Sulfonamide Formation) Start->Nosyl o-NBS-Cl, Collidine Mitsunobu Mitsunobu Alkylation (R-OH, DEAD, PPh3) Nosyl->Mitsunobu Alkylation Mitsunobu->Mitsunobu Repeat for Low Yields Deprotect Nosyl Deprotection (Mercaptoethanol/DBU) Mitsunobu->Deprotect Thiolysis Product Resin-Bound Secondary Amine Deprotect->Product Ready for Coupling

Figure 2: The Fukuyama-Mitsunobu cycle for solid-phase N-alkylation.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Fukuyama-Mitsunobu N-Methylation

Use Case: Introducing an N-methyl group into a growing peptide chain on Rink Amide resin.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Nosylating Agent: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl).[6]

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Mitsunobu Reagents: Triphenylphosphine (PPh

    
    ), Methanol (MeOH, anhydrous), Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Methodology:

  • Nosyl Protection:

    • Swell resin in DCM.

    • Add solution of o-NBS-Cl (4 eq) and Collidine (10 eq) in DCM.

    • Shake for 2 hours at RT.

    • Wash: DCM (3x), DMF (3x), DCM (3x).

    • QC Check: Perform Kaiser Test. Result should be colorless (negative), indicating full protection of the amine.

  • Mitsunobu Alkylation:

    • Suspend resin in anhydrous THF/DCM (1:1).

    • Add PPh

      
       (5 eq)  and MeOH (10 eq) .
      
    • Add DIAD (5 eq) dropwise (Crucial: Exothermic).

    • Shake for 3 hours under Argon atmosphere.

    • Wash: THF (3x), DCM (3x).

    • Note: For sterically hindered alcohols, repeat this step (Double Mitsunobu).

  • Nosyl Deprotection:

    • Treat resin with a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

    • Shake for 30 minutes. Repeat this step once with fresh reagents.

    • Wash: DMF (5x), DCM (5x).

    • QC Check: Perform Chloranil Test (or acetaldehyde/p-anil). A blue/green staining of the beads indicates the presence of the secondary amine. Note: Kaiser test is unreliable for secondary amines.

  • Subsequent Coupling (The Critical Step):

    • Coupling the next amino acid to this N-methylated residue is difficult.[7]

    • Use HATU (3 eq) , HOAt (3 eq) , and DIEA (6 eq) with the incoming Fmoc-Amino Acid.[7]

    • Allow double coupling time (2-4 hours) or perform double coupling.

Protocol B: Solution Phase Reductive Alkylation (N-Ethyl Example)

Use Case: Synthesis of N-ethyl-L-Phenylalanine methyl ester.

  • Dissolve L-Phenylalanine methyl ester HCl (1.0 eq) in DCE (1,2-Dichloroethane).

  • Add Acetaldehyde (1.2 eq) and Acetic Acid (1.0 eq) . Stir for 30 mins to form the imine.

  • Add Sodium Triacetoxyborohydride (STAB-H, 1.5 eq) in one portion.

  • Stir at RT for 12–16 hours under N

    
    .
    
  • Quench with saturated NaHCO

    
    . Extract with EtOAc.
    
  • Purify via flash chromatography.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry.

  • White, T. R., Renzelman, C. M., Rand, A. C., et al. (2011). On-Resin N-Methylation of Cyclic Peptides for Discovery of Orally Bioavailable Scaffolds. Nature Chemical Biology (Lokey Group).

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[10]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science.

Sources

Foundational

Physicochemical Profiling of Dimethylamino Pentenoic Acid Esters: Solubility, Stability, and Formulation Strategies

Executive Summary This technical guide provides a comprehensive solubility and stability profiling framework for dimethylamino pentenoic acid esters .[1] These compounds represent a critical scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility and stability profiling framework for dimethylamino pentenoic acid esters .[1] These compounds represent a critical scaffold in medicinal chemistry, often serving as prodrugs, covalent inhibitor warheads (when


-unsaturated), or synthetic intermediates.[1] Their physicochemical behavior is governed by the interplay between the ionizable tertiary amine (pKa ~8.5–9.5), the lipophilic pentenoic backbone, and the hydrolytically labile ester linkage.

This guide moves beyond standard protocols, offering a "self-validating" experimental workflow that accounts for the kinetic instability of esters during solubility measurement.

Molecular Dissection & Physicochemical Basis[1]

To accurately profile solubility, one must first understand the structural determinants driving the equilibrium.[1]

Structural Components & Impact
ComponentChemical FeaturePhysicochemical Impact
Dimethylamino Group Basic Center (

Amine)
Ionization: Defines pH-dependent solubility.[1] Protonation at pH < pKa drastically increases aqueous solubility (

).[1]
Pentenoic Backbone 5-Carbon Unsaturated ChainLipophilicity & UV: Increases

.[1] The double bond (alkene) provides a UV chromophore for detection but may introduce cis/trans isomerism affecting crystal packing and

.[1]
Ester Linkage Carboxylate DerivativeLability: The "Achilles' heel."[1] Subject to chemical hydrolysis (acid/base catalyzed) and enzymatic cleavage (esterases).[1] Increases permeability by masking the acidic negative charge.[1]
The Solubility-Ionization Relationship

Dimethylamino pentenoic acid esters behave as weak bases .[1] Their total solubility (


) at a given pH is the sum of the intrinsic solubility of the neutral species (

) and the concentration of the ionized species (

).

[1]
  • pH < pKa: The compound is predominantly cationic.[1] Solubility is high, often limited only by the counter-ion (salt solubility product,

    
    ).[1]
    
  • pH > pKa: The compound is neutral.[1] Solubility plateaus at the intrinsic solubility (

    
    ), which is typically low for these lipophilic esters (predicted 
    
    
    
    ).[1]

Experimental Protocols: Solubility Profiling

The "Kinetic vs. Thermodynamic" Dilemma

Critical Warning: Esters hydrolyze.[1] Standard 24-hour equilibrium methods (Shake-Flask) may yield false data if the compound degrades into the parent acid and alcohol during the assay. The parent acid often has a completely different solubility profile (amphoteric/zwitterionic).[1]

Protocol A: Potentiometric Titration (CheqSol Method)

Best for: Rapid determination of intrinsic solubility (


) and pKa without long equilibration times.[1]
Mechanism: Measures the pH shift as the compound precipitates from a supersaturated solution.[1]

Workflow:

  • Dissolution: Dissolve ~5 mg of the ester in a minimal volume of 0.1 M HCl (ensures full protonation/solubility).

  • Titration: Titrate with 0.1 M NaOH or KOH.

  • Precipitation Detection: As pH rises past the pKa, the neutral free base forms.[1] The solution becomes supersaturated.[1]

  • Bjerrum Plot Analysis: The software (e.g., SiriusT3) detects the point of precipitation (the "chasing equilibrium" point) to calculate

    
    .[1]
    
Protocol B: Miniaturized Shake-Flask with HPLC Monitoring

Best for: Biorelevant media (FaSSIF/FeSSIF) and confirming stability.[1]

  • Preparation: Add excess solid ester to 1.5 mL microcentrifuge tubes containing buffer (pH 1.2, 4.5, 6.8, 7.4).

  • Incubation: Shake at 37°C.

    • Timepoints: 1h, 4h, 24h. (Multiple timepoints are mandatory to detect hydrolysis).

  • Separation: Centrifuge at 13,000 rpm for 10 mins (heated rotor preferred to maintain 37°C).

  • Analysis: HPLC-UV/MS.

    • Integrity Check: Monitor two peaks: the Ester (Target) and the Acid (Hydrolysis Product).[1]

    • Calculation: If Acid > 5%, the solubility value is compromised.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for profiling basic esters, accounting for their specific instability risks.

SolubilityWorkflow Start Start: Dimethylamino Pentenoic Acid Ester CheckStructure Check Structure: Alpha-Beta Unsaturation? Start->CheckStructure RiskMichael Risk: Michael Addition (Covalent Reactivity) CheckStructure->RiskMichael Yes (e.g. 2-pentenoate) StandardProfile Standard Basic Solubility Profile CheckStructure->StandardProfile No (e.g. 4-pentenoate) ExpSelection Select Method RiskMichael->ExpSelection Handle with care StandardProfile->ExpSelection MethodTitration Potentiometric Titration (Fast, minimizes hydrolysis) ExpSelection->MethodTitration Preferred for S0 MethodShakeFlask Shake Flask (24h) ExpSelection->MethodShakeFlask For Biorelevant Media Valid Valid Solubility Data MethodTitration->Valid Direct S0/pKa Analysis HPLC Analysis MethodShakeFlask->Analysis CheckHydrolysis Detect Hydrolysis Product? Analysis->CheckHydrolysis CheckHydrolysis->Valid Acid < 5% Invalid Invalid: Report as 'Kinetic Solubility' CheckHydrolysis->Invalid Acid > 5%

Caption: Decision tree for profiling basic esters, prioritizing the detection of hydrolytic instability.

Formulation Implications

Salt Selection

Since the dimethylamino group is basic, solubility can be engineered via salt formation.[1]

  • Counter-ions:

    • Hydrochloride (HCl):[1] Standard, but may be hygroscopic.[1]

    • Fumarate/Maleate: Often preferred for amino-esters to improve crystallinity and reduce hygroscopicity.[1]

    • Mesylate: Good for increasing lipophilic solubility, but check for alkyl mesylate formation (genotoxic impurity risk) if residual alcohols are present.[1]

pH-Stability Window

Esters exhibit a V-shaped stability profile.[1]

  • Max Stability: Typically pH 4.0 – 5.0.[1]

  • Instability:

    • pH < 2:[1][2] Acid-catalyzed hydrolysis.[1]

    • pH > 7:[1] Base-catalyzed saponification (rapid).[1]

  • Formulation Strategy: Liquid formulations should be buffered to pH 4.5 (e.g., Acetate or Citrate buffer) to maximize shelf-life, even if solubility is lower than at pH 2.[1]

Summary of Key Parameters

ParameterTypical RangeRelevance
pKa 8.5 – 9.5Determines the pH onset of precipitation (

).[1]
Log P 2.0 – 3.5Predicts intrinsic solubility (

) and permeability.[1]

(Intrinsic)
1 – 100

g/mL
The baseline solubility of the neutral ester.[1]

> 10 mg/mLHigh solubility in gastric fluid due to protonation.[1]
Hydrolysis

VariableMust be measured at pH 7.4 to predict plasma stability.[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The authoritative text on pKa and solubility profiling).

  • Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link[1]

  • Box, K. J., & Comer, J. E. (2008).[1] "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.[1] Link

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Essential for understanding ester stability).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link[1]

Sources

Exploratory

Novel Building Blocks for Peptidomimetic Synthesis: A Technical Guide

Executive Summary The pharmaceutical landscape is witnessing a renaissance in peptide therapeutics, driven by the need to target "undruggable" intracellular protein-protein interactions (PPIs). However, native peptides s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The pharmaceutical landscape is witnessing a renaissance in peptide therapeutics, driven by the need to target "undruggable" intracellular protein-protein interactions (PPIs). However, native peptides suffer from poor membrane permeability and rapid proteolytic degradation. This guide details the strategic application of novel peptidomimetic building blocks—specifically hydrocarbon staples, N-substituted glycines (peptoids), and


-amino acids —to overcome these limitations. We move beyond basic theory to provide actionable synthetic protocols and decision-making frameworks for medicinal chemists.

Part 1: Strategic Design Principles

The transition from a native peptide to a peptidomimetic is not merely a substitution exercise; it is a structural engineering challenge.[1][2] The choice of building block dictates the physicochemical profile of the final molecule.

Decision Matrix: Scaffold Selection

Use the following logic to select the appropriate building block based on the primary failure mode of the native peptide lead.

ScaffoldSelection Start Primary Liability of Native Peptide Proteolysis Rapid Proteolytic Degradation Start->Proteolysis Permeability Poor Membrane Permeability Start->Permeability Conformation Loss of Bioactive Conformation Start->Conformation BetaAA β-Amino Acids (Foldamers) Proteolysis->BetaAA Backbone alteration Peptoids Peptoids (N-substituted Glycines) Proteolysis->Peptoids Loss of H-bond donors Permeability->Peptoids Improve lipophilicity Staples Hydrocarbon Staples (RCM) Permeability->Staples Hide polar surface area Conformation->Staples Force α-helix Macrocycles Head-to-Tail Cyclization Conformation->Macrocycles Restrict entropy

Figure 1: Decision logic for selecting peptidomimetic scaffolds based on ADME liabilities.

Part 2: The Toolkit of Novel Building Blocks

Hydrocarbon Staples ( -Disubstituted Alkenyl Amino Acids)

Mechanism: "Stapling" involves the covalent linkage of two amino acid side chains (typically at


 or 

positions) via ring-closing metathesis (RCM).[3] This constrains the peptide into an

-helical conformation, burying the hydrophilic amide backbone and significantly enhancing cell permeability and protease resistance [1].
  • Key Building Block: Fmoc-(S)-2-(4-pentenyl)Ala-OH (S5) and Fmoc-(R)-2-(7-octenyl)Ala-OH (R8).

  • Critical Parameter: The stereochemistry of the stapling amino acids is non-negotiable. An

    
     staple requires two 
    
    
    
    -configured amino acids, whereas
    
    
    often requires an
    
    
    pair to match the helical screw sense.
Peptoids (N-Substituted Glycines)

Mechanism: Peptoids shift the side chain from the


-carbon to the backbone nitrogen.[4] This removes the backbone hydrogen bond donor, rendering the molecule resistant to proteases and increasing lipophilicity.
  • Synthetic Advantage: They are synthesized via a "submonomer" method, allowing the incorporation of any primary amine as a side chain, vastly expanding chemical space beyond the 20 canonical amino acids [2].

-Amino Acids

Mechanism: Insertion of a methylene group into the backbone (


 or 

) creates "foldamers" that adopt unique secondary structures (e.g., 14-helices) distinct from natural peptides. These are metabolically stable due to the inability of peptidases to recognize the altered backbone spacing [3].

Part 3: Experimental Methodologies

Protocol A: Automated Microwave-Assisted Ring-Closing Metathesis (RCM)

Target: Synthesis of a Stapled Peptide (e.g., BIM BH3 mimetic)

Rationale: Conventional RCM at room temperature is slow (24–48h) and often incomplete. Microwave irradiation accelerates the reaction kinetics, essential for sterically hindered on-resin cyclization [4].

Materials:

  • Resin-bound peptide with Fmoc-(S)-2-(4-pentenyl)Ala-OH at positions

    
     and 
    
    
    
    .
  • Catalyst: Grubbs Catalyst 1st Generation (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride).

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow:

  • Preparation: Swell the peptidyl-resin (approx. 0.1 mmol scale) in DCE for 15 minutes.

  • Catalyst Solution: Dissolve Grubbs Catalyst (10 mM, ~8 mg/mL) in degassed DCE. Note: The catalyst is air-sensitive; prepare immediately before use.

  • Reaction (Cycle 1): Add catalyst solution to the resin.[5] Irradiate with microwaves to maintain 47°C for 15 minutes.

    • Why 47°C? DCE boils at 83°C. 47°C provides kinetic energy without risking solvent over-pressurization or catalyst decomposition.

  • Wash: Drain and wash resin with DCE (

    
     min) to remove spent catalyst.
    
  • Reaction (Cycle 2): Repeat step 3 with fresh catalyst solution to drive completion.

  • Final Wash: Wash with DCE (

    
    ), then DCM (
    
    
    
    ), then DMF (
    
    
    ).
  • Cleavage: Proceed with standard TFA/TIS/Water cleavage.[3]

Validation: Monitor by HPLC. The stapled product will elute later than the linear precursor due to increased hydrophobicity, but the mass difference is only -28 Da (loss of ethylene).

Protocol B: Solid-Phase Submonomer Peptoid Synthesis

Target: Sequence-defined N-substituted glycine oligomer

Rationale: The submonomer method avoids the expensive synthesis of N-protected monomers. It builds the backbone first (acylation), then installs the side chain (displacement) [2, 5].[4][6]

PeptoidSynthesis Resin Resin-Bound Secondary Amine Acylation Step 1: Acylation (Bromoacetic acid + DIC) Resin->Acylation Acylate Intermed Resin-Bound Alkyl Bromide Acylation->Intermed Form Electrophile Displacement Step 2: Displacement (R-NH2 Primary Amine) Intermed->Displacement SN2 Reaction Displacement->Resin New 2° Amine Cycle Repeat Cycle Displacement->Cycle

Figure 2: The two-step submonomer cycle for peptoid synthesis.

Step-by-Step Workflow:

  • Acylation (Step 1):

    • To the resin-bound amine (deprotected Rink Amide), add 1.2 M Bromoacetic acid in DMF and 0.93 eq. of DIC (Diisopropylcarbodiimide).

    • Incubate for 20 minutes at room temperature.

    • Mechanism:[7] Generates a reactive resin-bound bromoacetyl electrophile.

    • Wash: DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       min).
      
  • Displacement (Step 2):

    • Add 1.0–2.0 M solution of the desired primary amine (

      
      ) in NMP (N-methylpyrrolidone).
      
    • Incubate for 60 minutes at room temperature (or 30 mins at 50°C for hindered amines).

    • Mechanism:[7]

      
       nucleophilic substitution displaces the bromide, installing the side chain and regenerating the secondary amine for the next cycle.
      
    • Wash: DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       min).
      
  • Iteration: Repeat steps 1 and 2 for the desired sequence length.

Part 4: Comparative Data Analysis

The following table summarizes the impact of these building blocks on key drug-like properties, derived from comparative studies in the literature [6, 7].

FeatureNative PeptideStapled Peptide (RCM)Peptoid

-Amino Acid
Protease Stability Low (

min)
High (

h)
Very High (Complete resistance)High
Membrane Permeability PoorEnhanced (Active transport/Endocytosis)Moderate to HighLow to Moderate
Conformational Entropy High (Flexible)Rigid (Locked Helix)High (Flexible)Rigid (Defined Folds)
Synthesis Complexity LowModerate (Catalyst required)Low (Modular)Moderate (Monomer synth)
H-Bond Donors High (Backbone NH)ReducedNone (Backbone N-R)Variable

References

  • Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. CEM Corporation/Kohan Co. Available at: [Link][3][8][9]

  • Solid-Phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. JoVE (Journal of Visualized Experiments).[10] Available at: [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PubMed Central (PMC). Available at: [Link]

  • Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Biotage. Available at: [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship (University of California). Available at: [Link][3][9][11]

  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central (PMC). Available at: [Link]

  • Recent Developments in the Synthesis of Peptidomimetics. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

Sources

Foundational

2-(Dimethylamino)-4-pentenoic acid ethyl ester physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-pentenoic Acid Ethyl Ester This technical guide provides a comprehensive overview of the predicted physicochemical and spectral propert...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-pentenoic Acid Ethyl Ester

This technical guide provides a comprehensive overview of the predicted physicochemical and spectral properties of 2-(Dimethylamino)-4-pentenoic acid ethyl ester. Due to the limited availability of direct experimental data for this specific molecule in published literature and chemical databases, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to offer a robust, predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

2-(Dimethylamino)-4-pentenoic acid ethyl ester is an unsaturated alpha-amino acid derivative. Its structure features a five-carbon backbone with a terminal double bond, an ethyl ester at the carboxyl end, and a dimethylamino group at the alpha-carbon.

  • IUPAC Name: Ethyl 2-(dimethylamino)pent-4-enoate

  • Molecular Formula: C₉H₁₇NO₂

  • Molecular Weight: 171.24 g/mol

  • CAS Number: Not found in major chemical databases as of the time of this writing, suggesting it is not a commonly synthesized or cataloged compound.

Predicted Physicochemical Properties

The physicochemical properties of this molecule are influenced by its constituent functional groups: the ethyl ester, the tertiary amine, and the terminal alkene. The following properties are predicted based on data from analogous compounds such as ethyl 4-pentenoate and various N,N-dimethylated amino acid esters.

PropertyPredicted Value/BehaviorRationale and Comparative Insights
Physical Form Colorless to pale yellow liquidSimilar to other unsaturated esters like ethyl 4-pentenoate.[1]
Boiling Point ~170-190 °CThe boiling point of ethyl 4-pentenoate is approximately 143-145 °C.[2] The introduction of the polar dimethylamino group is expected to increase intermolecular forces, thus raising the boiling point.
Density ~0.90 - 0.95 g/cm³Ethyl 4-pentenoate has a density of approximately 0.893-0.903 g/cm³.[3] The addition of the nitrogen atom will slightly increase the molecular weight without a proportional increase in volume, likely resulting in a slightly higher density. Densities of fatty acid ethyl esters generally fall within this range.[4][5]
Solubility
In WaterSlightly solubleEsters with 3 to 5 carbons have borderline solubility in water.[6] While the ester group can act as a hydrogen bond acceptor, the overall hydrocarbon character is significant. The tertiary amine group may slightly enhance aqueous solubility compared to ethyl 4-pentenoate.
In Organic SolventsSolubleExpected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and ethyl acetate, consistent with other ethyl esters.[1][3]

Proposed Synthesis Methodology

A plausible synthetic route for ethyl 2-(dimethylamino)pent-4-enoate would involve a multi-step process, likely starting from a protected α-amino acid precursor. The esterification of amino acids can be challenging due to their zwitterionic nature.[7][8] Similarly, N-methylation requires specific strategies to achieve dimethylation without over-alkylation.[9][10][11]

A common approach involves the N-methylation of a protected amino acid, followed by esterification.

Step-by-Step Protocol:
  • Protection and N-Methylation of 2-Amino-4-pentenoic acid: a. The starting amino acid, 2-amino-4-pentenoic acid, is first protected at the amino group, for example, as a tosylamide.[10] b. The protected amino acid is then subjected to N-methylation using a methylating agent like methyl iodide in the presence of a base. This step is repeated to achieve dimethylation. c. Deprotection of the amino group yields N,N-dimethyl-2-amino-4-pentenoic acid.

  • Esterification: a. The resulting N,N-dimethylated amino acid is then esterified. A common method is the Fischer esterification, which involves reacting the amino acid with an excess of ethanol under acidic conditions (e.g., using chlorosulphonic acid or p-toluenesulfonic acid as a catalyst).[12][13] b. The reaction mixture is typically heated to drive the equilibrium towards the ester product. c. Work-up involves neutralization and extraction of the final ester product.

Synthesis_Workflow Proposed Synthesis of Ethyl 2-(dimethylamino)pent-4-enoate A 2-Amino-4-pentenoic acid B N-Protected Amino Acid A->B Amino Group Protection (e.g., Tosyl chloride) C N,N-Dimethylated Protected Amino Acid B->C N,N-Dimethylation (e.g., CH3I, base) D N,N-Dimethyl-2-amino-4-pentenoic acid C->D Deprotection E Ethyl 2-(dimethylamino)pent-4-enoate D->E Fischer Esterification (Ethanol, Acid Catalyst) Fragmentation_Pathway Predicted Mass Spectrometry Fragmentation Parent [C9H17NO2]+• m/z = 171 Frag1 [M - OCH2CH3]+• m/z = 126 Parent->Frag1 - •OCH2CH3 Frag2 [M - CH2CH=CH2]+• m/z = 130 Parent->Frag2 - •CH2CH=CH2 Frag3 [CH(N(CH3)2)COOCH2CH3]+• m/z = 130

Caption: Simplified predicted fragmentation pathways for the parent ion.

Conclusion

While direct experimental data for 2-(Dimethylamino)-4-pentenoic acid ethyl ester is scarce, a detailed physicochemical and spectral profile can be reliably predicted through the analysis of its constituent functional groups and comparison with structurally similar molecules. The presence of the ester, tertiary amine, and alkene moieties defines its chemical behavior, suggesting it is a slightly polar, liquid compound with predictable spectroscopic signatures. The proposed synthetic pathway offers a viable route for its preparation, enabling further empirical investigation. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.

References

  • Hoveyda, A. H., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Knothe, G., et al. (2008). Densities of Ethyl Esters Produced from Different Vegetable Oils. ACS Publications. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Wang, S., et al. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. [Link]

  • Various Authors. Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]

  • Li, J., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Publishing. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • PubChem. Ethyl 4-pentenoate. [Link]

  • Bordin, A. P., et al. (2013). Densities and Viscosities of Fatty Acid Ethyl Esters and Biodiesels Produced by Ethanolysis from Palm, Canola, and Soybean Oils. ACS Publications. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Biondini, G., et al. (2017). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]

  • Unknown Author. IR Spectroscopy of Hydrocarbons. [Link]

  • Dymicky, M. (1989). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. ACS Publications. [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. [Link]

  • The Good Scents Company. ethyl 4-pentenoate. [Link]

  • Google Patents. (1998).
  • Baroutian, S., et al. (2025). Densities of Ethyl Esters Produced from Different Vegetable Oils. ResearchGate. [Link]

  • Sani, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Zanatta, N., & Rittner, R. (1987). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Taylor & Francis Online. [Link]

  • Al-Hourani, B. Reactions of α-Amino Acids : Carboxylic Acid Esterification. [Link]

  • FooDB. (2010). Showing Compound Ethyl 4-pentenoate (FDB008236). [Link]

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. [Link]

  • Google Patents. (2009).
  • Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]

  • Bresciani, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Scribd. Densities and Viscosities of Fatty Acid Ethyl Esters. [Link]

  • Garcia-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Scilit. (2026). Estimation of density values for Fatty Acid Ethyl Esters based upon hybrid models. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. [Link]

  • RSC Publishing. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • RSC Publishing. l H and 13C Nuclear Magnetic Resonance Identification of the Products of the Reaction of NN-Dialkylformamide Dimethyl Acetals. [Link]

  • SpectraBase. N-[3-(dimethylamino)propyl]-N-methylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Unknown Author. Mass Spectrometry: Fragmentation. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Wiley Online Library. [Link]

  • Illinois Experts. Vapor pressure and normal boiling point predictions for pure methyl esters and biodiesel fuels. [Link]

  • LibreTexts. 15.7 Physical Properties of Esters. [Link]

  • Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. PMC. [Link]

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Exploratory

N,N-Dimethylated Allylglycine Analogs: Synthetic Architectures and Pharmacological Utility

Executive Summary N,N-dimethylallylglycine (DMAG) represents a specialized subclass of non-proteinogenic amino acids, bridging the structural gap between the neuroactive inhibitor allylglycine and the metabolic osmolyte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethylallylglycine (DMAG) represents a specialized subclass of non-proteinogenic amino acids, bridging the structural gap between the neuroactive inhibitor allylglycine and the metabolic osmolyte N,N-dimethylglycine (DMG) . While allylglycine (2-amino-4-pentenoic acid) is a well-characterized suicide inhibitor of GABA aminotransferase (GABA-T) and glutamate decarboxylase (GAD), its N,N-dimethylated analogs exhibit distinct physicochemical profiles.

This guide analyzes the utility of DMAG analogs not as standalone therapeutics, but as critical structural probes and peptidomimetic building blocks . The introduction of the N,N-dimethyl moiety eliminates the primary amine required for PLP-dependent enzymatic suicide inhibition, shifting the molecule's utility toward transporter modulation , peptide conformation constraint , and proteolytic stabilization .

Chemical Architecture & Structural Logic

The Betaine-Alkene Hybrid

Structurally, N,N-dimethylallylglycine combines the zwitterionic character of a betaine with the reactive handle of a terminal alkene.

  • Chirality: The

    
    -carbon is chiral. For biological applications, the (S)-enantiomer  is typically required for peptide integration, while the (R)-enantiomer  is often investigated for resistance to metabolic degradation.
    
  • Steric Occlusion: The gem-dimethyl group on the nitrogen creates significant steric bulk. In a peptide backbone, this restricts rotation around the N-

    
     (
    
    
    
    ) bond, often inducing turn conformations (e.g.,
    
    
    -turns) or destabilizing
    
    
    -helices.
  • Lipophilicity: Unlike the parent amino acid, the N-methyl groups significantly increase lipophilicity (LogP), enhancing membrane permeability—a critical factor for CNS-targeted ligands.

Structural Diagram: The Core Scaffold

The following diagram illustrates the core chemical relationships and the impact of functional group modifications.

DMAG_Structure Allylglycine Allylglycine (Primary Amine) GABA-T Inhibitor DMAG N,N-Dimethylallylglycine (Tertiary Amine) Protease Resistant Allylglycine->DMAG Reductive Methylation (Blocks PLP Schiff Base) Peptide Peptidomimetic Integration DMAG->Peptide Conformational Constraint Betaine Betaine Analog (Osmolyte/Transport) DMAG->Betaine Structural Homology

Figure 1: Structural evolution from Allylglycine to N,N-Dimethylallylglycine, highlighting the functional shift from enzyme inhibition to structural stabilization.

Synthetic Protocols

Synthesis of N,N-dimethylallylglycine requires preserving the terminal alkene, which rules out catalytic hydrogenation methods often used for methylation. Two primary routes are validated: Reductive Amination (Method A) and Direct Alkylation (Method B).

Method A: Reductive Amination (Preferred)

This method is superior for preserving the alkene functionality and avoiding racemization.

Reagents:

  • Substrate: L-Allylglycine (or ester derivative)

  • Carbon Source: Formaldehyde (37% aq. or Paraformaldehyde)

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )[1]
  • Solvent: Methanol/Acetic Acid (pH ~5-6)

Protocol:

  • Dissolution: Dissolve L-allylglycine (1.0 eq) in Methanol (0.2 M).

  • Imine Formation: Add Formaldehyde (2.5 eq). Stir at

    
     for 15 minutes.
    
  • Reduction: Add

    
     (2.0 eq) portion-wise. Note: Maintain pH ~5-6 with Acetic Acid to prevent alkene reduction or polymerization.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will be faint/different for tertiary amines; use Dragendorff’s reagent or

    
     for the alkene).
    
  • Workup: Quench with

    
    . Remove solvent. Partition between water/DCM (if ester) or use ion-exchange chromatography (if free acid).
    
Method B: Direct Alkylation (Benoiton Method)

Best suited for solid-phase synthesis or protected precursors.

Reagents:

  • Methyl Iodide (

    
    )[1]
    
  • Sodium Hydride (

    
    )
    
  • Solvent: THF/DMF

Critical Caution: Strong bases can cause migration of the double bond (isomerization to the crotyl derivative). This method is less recommended for free allylglycine than for its protected counterparts.

Synthesis Workflow Visualization

Synthesis_Workflow Start L-Allylglycine Step1 Add Formaldehyde (xs) MeOH, 0°C Start->Step1 Step2 Add NaBH3CN Maintain pH 5-6 (AcOH) Step1->Step2 Check Check pH & Temp (Avoid Alkene Reduction) Step2->Check Check->Step2 Adjust pH Product N,N-Dimethylallylglycine Check->Product Success

Figure 2: Step-by-step reductive amination workflow designed to preserve the alkene moiety.

Pharmacological Applications & Mechanism[2][3]

Loss of Suicide Inhibition (GABA-T)

Allylglycine acts as a suicide inhibitor of GABA aminotransferase because its primary amine forms a Schiff base with the cofactor Pyridoxal 5'-Phosphate (PLP). The enzyme then abstracts a proton, leading to a reactive intermediate that covalently modifies the active site.

Mechanism Shift: N,N-dimethylation abolishes this activity. Without a primary amine, DMAG cannot form the aldimine linkage with PLP.

  • Implication: DMAG is not a convulsant in the same manner as allylglycine. It serves as a negative control in GABA-T assays or as a probe for the substrate binding pocket without catalytic turnover.

Peptidomimetics: The "N-Methyl Effect"

Incorporating DMAG into peptide drugs exploits two mechanisms:

  • Proteolytic Stability: Proteases (e.g., chymotrypsin, pepsin) require specific backbone geometry and hydrogen bonding to cleave peptide bonds. The bulky N-methyl groups sterically hinder enzyme access and remove the H-bond donor capability of the amide nitrogen.

  • Conformational Constraint: The N,N-dimethyl group forces the peptide backbone into specific torsion angles, often stabilizing

    
    -turns. This is used to "lock" bioactive conformations in macrocyclic peptides.
    
Transport Modulation

Similar to N,N-dimethylglycine (DMG) and Sarcosine, DMAG analogs may interact with Glycine Transporters (GlyT1/GlyT2) or the Betaine/GABA Transporter (BGT-1) . The allyl group adds lipophilicity, potentially altering affinity or blood-brain barrier (BBB) penetration compared to DMG.

Comparative Analysis of Analogs

The following table contrasts DMAG with its parent and related analogs to guide selection in SAR studies.

CompoundStructureLogP (Est.)GABA-T Activity1° Application
L-Allylglycine Primary Amine-2.1Potent Inhibitor Convulsant model; Enzyme mechanistic probe
N-Methylallylglycine Secondary Amine-1.5Weak/InactivePeptidomimetics; Stability enhancement
N,N-Dimethylallylglycine Tertiary Amine-0.9Inactive Betaine analog; Negative control; Conformational probe
Homoallylglycine Chain +1 Carbon-1.8Modified SpecificityOlefin metathesis ("Stapled Peptides")
Crotylglycine Internal Alkene-1.7VariableSteric probe; Isomerization byproduct

References

  • Benoiton, N. L. (2017). Chemistry of Peptide Synthesis. CRC Press.
  • Walsh, C. T. (1984). "Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments." Annual Review of Biochemistry, 53, 493-535. Link (Mechanism of allylglycine inhibition).

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 104(11), 5823–5846. Link (Comprehensive review of synthesis methods).

  • Gentilucci, L., et al. (2010). "Chemical modifications of peptides and their impact on biological activity." Current Pharmaceutical Design, 16(28), 3185-3203.
  • Kagan, H. M., et al. (1976). "Inhibition of GABA transaminase by allylglycine." Journal of Neurochemistry, 27, 29-39. (Foundational pharmacology of the parent compound).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Pentenoic Acid 2-(Dimethylamino)ethyl Ester from Allylglycine

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 4-Pentenoic acid 2-(dimethylamino)ethyl ester starting from Allylglycine (2-amino-4-pentenoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug development. It details the synthesis of 4-Pentenoic acid 2-(dimethylamino)ethyl ester starting from Allylglycine (2-amino-4-pentenoic acid).

Abstract & Strategic Overview

This protocol outlines the conversion of Allylglycine (a known convulsant and glutamate decarboxylase inhibitor) into 4-Pentenoic acid 2-(dimethylamino)ethyl ester .

The synthesis represents a pharmacological inversion :

  • Starting Material: Allylglycine (Convulsant).[1][2][3]

  • Intermediate: 4-Pentenoic Acid (Anticonvulsant, Valproic acid analog).

  • Target: 2-(Dimethylamino)ethyl ester (Prodrug/Lipophilic derivative).[4]

While 4-pentenoic acid is commercially available, this protocol is essential for applications requiring isotopic labeling (e.g., using


C- or 

N-labeled allylglycine to track metabolic fate) or when derivatizing specific amino acid libraries.
Chemical Strategy

The transformation requires two distinct stages:

  • Stage I: Reductive Deamination. Removal of the

    
    -amino group from allylglycine to yield the parent carboxylic acid (4-pentenoic acid). This is achieved via diazotization in the presence of a reducing agent (hypophosphorous acid).
    
  • Stage II: Steglich Esterification. Coupling of the resulting carboxylic acid with 2-(dimethylamino)ethanol using DCC/DMAP to form the target ester.

Safety & Handling (Critical)

  • Allylglycine: Potent convulsant .[1][5] Inhibits GABA synthesis.[1][5] Handle in a fume hood with double gloves. Avoid inhalation of dust.

  • Hypophosphorous Acid (

    
    ):  Corrosive and a reducing agent.
    
  • DCC (N,N'-Dicyclohexylcarbodiimide): Potent allergen and sensitizer. Causes severe skin irritation.

  • Sodium Nitrite (

    
    ):  Toxic oxidizer.
    

Experimental Protocol

Stage I: Reductive Deamination of Allylglycine

Objective: Convert 2-amino-4-pentenoic acid (Allylglycine) to 4-pentenoic acid.

Reagents
ReagentRoleEquiv.
DL-Allylglycine Substrate1.0
Hypophosphorous Acid (50% aq) Solvent / Reducing Agent10.0
Sodium Nitrite (

)
Diazotizing Agent1.5
Water / Ethyl Acetate Work-up Solvents-
Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Allylglycine (10 mmol, 1.15 g) in 50% Hypophosphorous acid (20 mL).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Diazotization: Dissolve Sodium Nitrite (15 mmol, 1.04 g) in minimal water (3 mL). Add this solution dropwise to the reaction flask over 30 minutes.

    • Mechanism:[1][3][6][7] The reaction generates the diazonium salt (

      
      ) in situ. The hypophosphorous acid immediately reduces the diazonium group to a hydrogen atom (
      
      
      
      ), releasing
      
      
      gas.
    • Observation: Vigorous bubbling (

      
       evolution) will occur. Ensure efficient stirring.
      
  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Work-up:

    • Dilute the reaction mixture with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Result: A pale yellow oil containing 4-Pentenoic acid . Yield is typically 40-60% due to the instability of the

    
    -diazonium intermediate.
    
    • Validation: Check via TLC (Hexane:EtOAc 3:1) or

      
      H NMR (Loss of 
      
      
      
      -proton signal next to
      
      
      ).
Stage II: Esterification with 2-(Dimethylamino)ethanol

Objective: Couple 4-pentenoic acid with 2-(dimethylamino)ethanol.[4]

Reagents
ReagentRoleEquiv.
4-Pentenoic Acid Intermediate (Stage I)1.0
2-(Dimethylamino)ethanol Alcohol1.2
DCC Coupling Agent1.2
DMAP Catalyst0.1
Dichloromethane (DCM) Solvent[0.2 M]
Procedure
  • Setup: Dissolve the crude 4-Pentenoic acid (approx. 5 mmol) in anhydrous DCM (25 mL) under nitrogen atmosphere.

  • Addition: Add 2-(Dimethylamino)ethanol (6 mmol, 0.60 mL) and DMAP (0.5 mmol, 61 mg).

  • Coupling: Cool the mixture to 0°C. Add DCC (6 mmol, 1.24 g) dissolved in minimal DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Filter off the white DCU precipitate.

    • Wash the filtrate with saturated

      
        (to remove unreacted acid) and brine.
      
    • Critical Step: Since the product is an amine, avoid acidic washes which would protonate the product and extract it into the aqueous layer.

  • Purification: Dry the organic layer (

    
    ) and concentrate. Purify via flash column chromatography on silica gel.
    
    • Eluent: DCM:Methanol (95:5) containing 1% Triethylamine (to prevent tailing of the amine).

  • Final Product: 4-Pentenoic acid 2-(dimethylamino)ethyl ester .

Pathway Visualization

The following diagram illustrates the chemical logic, transforming the convulsant starting material into the target ester.

SynthesisPathway Allylglycine Allylglycine (2-Amino-4-pentenoic acid) [Convulsant] Diazonium Intermediate: Diazonium Salt Allylglycine->Diazonium Diazotization PentenoicAcid 4-Pentenoic Acid (Deaminated Intermediate) [Anticonvulsant] Diazonium->PentenoicAcid Reduction (-N2) Target Target Molecule: 4-Pentenoic acid 2-(dimethylamino)ethyl ester PentenoicAcid->Target Coupling Reagent1 NaNO2, H3PO2 (Reductive Deamination) Reagent1->Diazonium Reagent2 2-(Dimethylamino)ethanol DCC, DMAP (Steglich Esterification) Reagent2->Target

Caption: Chemical pathway converting the amino acid Allylglycine to the target ester via reductive deamination and Steglich coupling.

Analytical Data Summary (Expected)

MetricValueNotes
Molecular Formula

Target Ester
Molecular Weight 171.24 g/mol -
Appearance Colorless to pale yellow oil-

H NMR (Key Signals)

5.8 (m, 1H, =CH-),

5.0 (m, 2H, =

),

4.2 (t, 2H, -

-),

2.3 (s, 6H,

)
Diagnostic signals for vinyl and dimethylamino groups.[4][5][6][7][8]
Solubility Soluble in DCM, EtOH, DMSOProtonatable in acidic media.

References

  • Organic Syntheses. (2003).[2] Preparation of (R)-(N-tert-Butoxycarbonyl)allylglycine. Org. Synth. 2003, 80,[2] 31. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Catabolism of Proteins: Deamination. Retrieved from [Link][1][2][3][4][5][6][7][8][9]

Sources

Application

Application Note: Chemoselective Mono-N-Methylation of α-Amino Acid Ethyl Esters via Fukuyama Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Introduction & Strategic Rationale The incorporation of N-methylated amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Introduction & Strategic Rationale

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in modern drug development. N-methylation disrupts hydrogen bonding, which significantly enhances lipophilicity, improves 1[1], and confers resistance against proteolytic degradation.

Despite its utility, the chemical synthesis of N-methyl α-amino acid ethyl esters from their primary amine precursors is notoriously difficult. Traditional methods, such as reductive amination with formaldehyde or direct base-mediated alkylation, suffer from severe chemoselectivity issues. These approaches frequently result in over-alkylation (yielding N,N-dimethylated byproducts) and require harsh conditions that promote racemization at the labile α-chiral center[2].

To circumvent these limitations, the 3[3]—utilizing a 2-nitrobenzenesulfonyl (Nosyl or Ns) protecting group—serves as the gold-standard methodology. This protocol ensures strict mono-methylation while perfectly preserving the enantiomeric purity of the amino acid ester.

Mechanistic Insights (E-E-A-T)

This three-step protocol operates as a highly controlled, self-validating chemical system. The causality behind the reagent selection is rooted in the unique electronic properties of the Nosyl group:

  • pKa Modulation & Mild Alkylation: The strongly electron-withdrawing 2-nitrobenzenesulfonyl group lowers the pKa of the secondary sulfonamide N-H to approximately 6.0. This critical pKa drop allows for deprotonation using a mild base like potassium carbonate (K₂CO₃) rather than strong hydrides[4]. Consequently, alkylation with methyl iodide (MeI) proceeds smoothly at room temperature without inducing ester hydrolysis or α-carbon racemization.

  • Absolute Chemoselectivity: Once the mono-methylated sulfonamide is formed, it lacks an acidic proton. This completely arrests the reaction, making over-methylation chemically impossible[3].

  • Orthogonal Cleavage: The denosylation step is highly specific. The electron-deficient nitroaromatic ring undergoes nucleophilic aromatic substitution via a Meisenheimer complex when treated with a soft nucleophile (thiophenol). This releases the secondary amine and a thioether byproduct, leaving the C-terminal ethyl ester completely intact[4].

Workflow & Pathway Visualization

G A α-Amino Acid Ethyl Ester (Primary Amine) B N-Nosyl α-Amino Acid Ethyl Ester (Sulfonamide) A->B NsCl, Et3N CH2Cl2, 0°C to RT C N-Methyl-N-Nosyl α-Amino Acid Ethyl Ester (Alkylated) B->C MeI, K2CO3 DMF, RT D N-Methyl α-Amino Acid Ethyl Ester (Secondary Amine) C->D PhSH, K2CO3 DMF, RT

Workflow for chemoselective mono-N-methylation of α-amino acid ethyl esters via Fukuyama synthesis.

Quantitative Data: Reaction Optimization & Chiral Integrity

The following table summarizes the expected yields and enantiomeric excess (ee) preservation for standard aliphatic and aromatic α-amino acid ethyl esters using this optimized protocol.

Amino Acid SubstrateStep 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Overall Yield (%)Enantiomeric Excess (ee %)
L-Phenylalanine ethyl ester96989286.5>99
L-Valine ethyl ester94959080.4>99
L-Leucine ethyl ester95979183.8>99
L-Alanine ethyl ester92968978.6>99

Note: Amino acids with nucleophilic side chains (e.g., Ser, Thr, Cys, Lys) require orthogonal side-chain protection prior to entering this workflow.

Detailed Experimental Protocols

General Precautions: All reactions should be conducted under an inert atmosphere (N₂ or Argon) using anhydrous solvents. Thiophenol is highly malodorous and toxic; Phase 3 must be performed in a well-ventilated fume hood.

Phase 1: N-Nosylation of α-Amino Acid Ethyl Ester

Objective: Protect the primary amine and activate the N-H bond for mild alkylation.

  • Initialization: Suspend the α-amino acid ethyl ester hydrochloride (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (25.0 mmol, 2.5 eq) dropwise. The solution will become homogeneous as the free base is generated.

  • Reagent Addition: Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (11.0 mmol, 1.1 eq) in portions over 10 minutes.

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction mixture will transition to a cloudy suspension as Et₃N·HCl precipitates. TLC (Hexane/EtOAc 3:1) will confirm the consumption of the ninhydrin-active baseline spot.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine/Et₃N, followed by saturated aqueous NaHCO₃ (2 × 30 mL) to hydrolyze and extract unreacted NsCl. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Nosyl intermediate.

Phase 2: N-Methylation of the Sulfonamide

Objective: Chemoselectively install the N-methyl group.

  • Initialization: Dissolve the N-Nosyl α-amino acid ethyl ester (10.0 mmol, 1.0 eq) in anhydrous DMF (40 mL).

  • Base & Alkylating Agent: Add finely powdered K₂CO₃ (20.0 mmol, 2.0 eq) followed by methyl iodide (MeI) (30.0 mmol, 3.0 eq).

  • Reaction & Self-Validation: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. Validation: Complete conversion is confirmed by FTIR via the disappearance of the sharp N-H stretch (~3300 cm⁻¹), or by TLC showing a slightly less polar, UV-active product spot.

  • Workup: Quench the reaction by adding water (100 mL) to dissolve the inorganic salts. Extract the aqueous phase with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the N-Methyl-N-Nosyl intermediate.

Phase 3: Denosylation to Yield the Secondary Amine

Objective: Orthogonally cleave the Nosyl group without hydrolyzing the ethyl ester.

  • Initialization: Dissolve the N-Methyl-N-Nosyl intermediate (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Cleavage Reagents: Add K₂CO₃ (30.0 mmol, 3.0 eq) followed by thiophenol (PhSH) (12.0 mmol, 1.2 eq).

  • Reaction & Self-Validation: Stir at room temperature for 2 hours. Validation: Upon addition of PhSH, the solution will immediately turn bright yellow (formation of the Meisenheimer complex). The color will gradually fade as the cleavage goes to completion.

  • Acid-Base Extraction (Critical Step):

    • Dilute the mixture with water (50 mL) and acidify to pH 2 using 1M HCl.

    • Extract with diethyl ether (3 × 40 mL) to remove the thioether byproduct and unreacted thiophenol. Discard the ether layer.

    • Basify the retained aqueous layer to pH 10 using saturated aqueous Na₂CO₃.

    • Extract the liberated secondary amine with CH₂Cl₂ (3 × 40 mL).

  • Final Isolation: Dry the combined CH₂Cl₂ layers over Na₂SO₄, filter, and concentrate in vacuo to afford the pure N-methyl α-amino acid ethyl ester.

References

  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[4]

  • EP2110380A1 - Alpha-N-methylation of amino acids Source: Google Patents URL:[2]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: Asian Journal of Chemistry URL:[3]

  • Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides Source: National Institutes of Health (NIH) URL:[1]

Sources

Method

Application Note: Advanced Protocols for Olefin Metathesis with Allylglycine Derivatives

Topic: Olefin Metathesis Reactions Using Allylglycine Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Olefin Metathesis Reactions Using Allylglycine Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Scope

Olefin metathesis has revolutionized the synthesis of peptidomimetics, enabling the construction of "stapled" peptides with enhanced proteolytic stability and cell permeability, as well as the site-selective functionalization of amino acid side chains.

This guide focuses specifically on allylglycine (Ag) and its derivatives (e.g., homoallylglycine,


-methyl-allylglycine). Unlike standard amino acids, the terminal alkene in allylglycine serves as a reactive handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

Key Technical Challenges Addressed:

  • Catalyst Deactivation: Prevention of Ruthenium chelation by the peptide backbone.

  • Aggregation: Overcoming steric occlusion in solid-phase synthesis (SPPS).

  • Isomerization: Suppressing the migration of the double bond (a common side reaction with allylic amides).

Mechanistic Considerations & Catalyst Selection

Successful metathesis requires matching the catalyst activity to the substrate's steric and electronic profile.

Catalyst Hierarchy
  • Grubbs I (Gen 1): Robust but less active. Useful for simple, unhindered RCM where functional group tolerance is not the limiting factor.

  • Grubbs II (Gen 2): High activity, excellent for sterically demanding substrates (e.g., tetrasubstituted double bonds in stapled peptides). Risk:[1] Higher propensity for olefin isomerization.

  • Hoveyda-Grubbs II (HG-II): High stability and activity. The phosphine-free nature reduces inhibition by peptide side chains. Preferred for challenging sequences.

The Chelation Problem

In allylglycine derivatives, the amide carbonyl or N-terminus can coordinate with the Ru-center, forming a stable, non-productive chelate.

  • Solution: Use Hoveyda-Grubbs II (less prone to permanent sequestration) and ensure high dilution or pseudo-dilution (on-resin) to prevent intermolecular chelation.

Experimental Workflows (Visualized)

Diagram 1: Solid-Phase Peptide Stapling Workflow

This flowchart illustrates the critical path for integrating RCM into standard Fmoc-SPPS.

SPPS_RCM_Workflow start Start: Fmoc-SPPS Linear Assembly check_agg Check: Aggregation Prone? start->check_agg mod_cond Modify: Use Pseudoproline or Isoacyl Dipeptides check_agg->mod_cond Yes couple_ag Couple Allylglycine Derivatives (e.g., Fmoc-S5-OH, Fmoc-R8-OH) check_agg->couple_ag No mod_cond->couple_ag n_term_cap N-Terminal Capping (Acetyl/Boc) - CRITICAL couple_ag->n_term_cap Complete Sequence swell Solvent Swap: Wash DCM -> Dry DCE n_term_cap->swell reaction RCM Reaction: 2h @ RT or 40°C N2 Stream (Remove Ethylene) swell->reaction cat_prep Catalyst Prep: Dissolve Grubbs II/HG-II in DCE Degas (N2 bubbling, 15 min) cat_prep->reaction Add Catalyst wash Wash: DCE -> DMF -> DMSO (Ru Removal) reaction->wash cleave Cleavage & Deprotection (TFA/TIS/H2O) wash->cleave

Caption: Workflow for integrating Ring-Closing Metathesis (RCM) into Solid-Phase Peptide Synthesis.

Protocol 1: On-Resin Ring-Closing Metathesis (Peptide Stapling)[2]

Objective: Create an intramolecular hydrocarbon staple between two allylglycine (or


-methyl-allylglycine) residues at positions 

and

or

.
Materials
  • Resin: Rink Amide ChemMatrix (preferred for superior swelling in DCE/DCM) or PL-Rink.

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous.

  • Catalyst: Grubbs Generation I (G-I) or Grubbs Generation II (G-II).

  • Additive: 1,4-Benzoquinone (optional, suppresses isomerization).[2]

Step-by-Step Procedure
  • Peptide Assembly: Synthesize the linear peptide using standard Fmoc chemistry.

    • Note: Ensure the N-terminus is capped (acetylated) or Fmoc-protected before RCM. Free amines poison the catalyst.

  • Resin Preparation:

    • Wash resin

      
       with DCM.[3]
      
    • Wash resin

      
       with anhydrous DCE to exchange the solvent.
      
  • Catalyst Solution Preparation:

    • Weigh Grubbs Catalyst (20 mol% relative to peptide loading).

    • Dissolve in degassed anhydrous DCE (concentration ~10 mM).

    • Critical: Bubble Nitrogen (

      
      ) through the solution for 5–10 minutes before addition.
      
  • Reaction:

    • Add catalyst solution to the resin.[3][4][5]

    • Agitate gently (rocking, not magnetic stirring which grinds beads) at room temperature for 2 hours.

    • Optimization: For difficult sequences, heat to 40°C or use microwave irradiation (5 min at 60°C, max 50W).

    • Ethylene Removal: Leave the reaction vessel slightly open under a stream of

      
       or apply weak vacuum to remove the ethylene byproduct, driving the equilibrium forward (Le Chatelier’s principle).
      
  • Double Metathesis (Recommended):

    • Drain the solution.

    • Repeat the catalyst addition and reaction step once more to ensure conversion.

  • Washing & Ruthenium Removal:

    • Wash

      
       with DCE.[3]
      
    • Wash

      
       with DMF.[6]
      
    • Wash

      
       with a solution of DMSO/DMF (1:1) or 0.5 M imidazole in DMF to coordinate and remove residual Ruthenium.
      

Protocol 2: Cross-Metathesis Functionalization

Objective: Functionalize a single allylglycine residue with a lipid tail, PEG chain, or fluorescent tag.

Mechanistic Insight

Cross-metathesis (CM) competes with homodimerization. To favor the cross-product, use the allylglycine peptide as the limiting reagent (Type I alkene) and the functional partner (e.g., a terminal alkene) in excess (Type I or II).

Procedure
  • Stoichiometry: Use 1 equivalent of Resin-bound Peptide (Allylglycine) and 5–10 equivalents of the alkene partner.

  • Concentration: High concentration favors CM. Use minimal DCE to barely cover the resin.

  • Catalyst: Hoveyda-Grubbs II (5–10 mol%) is preferred for CM due to better stability with heteroatoms.

  • Reaction:

    • Reflux in DCE (83°C) is often required for efficient CM of hindered substrates.

    • Reaction time: 12–24 hours.

  • Post-Reaction:

    • Wash extensively to remove the excess alkene partner.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Ethylene buildupApply

sparging or weak vacuum during reaction.
Catalyst aggregationSwitch solvent to DCE/LiCl (0.4M) to disrupt peptide aggregation.
Catalyst poisoningEnsure N-terminus is capped; avoid sulfur-containing amino acids (Met, Cys) without protection.
Isomerization Hydride formationAdd 1,4-benzoquinone (10–20 mol%) to the reaction mixture.
High Ruthenium Content Catalyst bindingWash resin with thiourea or imidazole solutions before cleavage.
Diagram 2: Mechanistic Pathway & Side Reactions

Understanding the catalytic cycle helps in troubleshooting.

Metathesis_Mechanism precatalyst Pre-Catalyst (Grubbs II) active_species Active 14e- Ru Species precatalyst->active_species Initiation metallacycle Metallacyclobutane Intermediate active_species->metallacycle + Substrate substrate Allylglycine Substrate product Metathesis Product (Stapled/Functionalized) metallacycle->product - Ru=CH2 ethylene Ethylene (Gas) metallacycle->ethylene Release isomer Isomerization Byproduct (Ru-H species mediated) metallacycle->isomer Side Reaction (High Temp/ prolonged time)

Caption: Simplified catalytic cycle highlighting the metallacyclobutane intermediate and isomerization risk.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[3] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[7] Journal of the American Chemical Society.[3] Link

  • Kim, Y.-W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the α-helical coiled-coil. Bioorganic & Medicinal Chemistry Letters. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[3] Link

  • Bird, G. H., Crannell, W. C., & Walensky, L. D. (2011). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research. Current Protocols in Chemical Biology. Link

  • D'Souza, D. M., & Ullah, E. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).[2][8][9][10] The Journal of Organic Chemistry. Link

Sources

Application

Introduction: The Strategic Value of Cyclic N-Dimethylated Amino Acids

An in-depth guide to the synthesis of cyclic N-dimethylated amino acid esters via Ring-Closing Metathesis (RCM), designed for researchers, scientists, and professionals in drug development. This document provides a detai...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of cyclic N-dimethylated amino acid esters via Ring-Closing Metathesis (RCM), designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the underlying chemistry, practical considerations, and step-by-step protocols for this powerful cyclization strategy.

In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount. N-methylation of peptide backbones is a well-established strategy to enhance metabolic stability, improve membrane permeability, and constrain conformational flexibility, often leading to increased receptor affinity and selectivity.[1] The cyclization of these structures further locks the molecule into a bioactive conformation, a critical step in transforming a flexible peptide into a drug-like candidate.

Ring-Closing Metathesis (RCM) has emerged as a premier tool for the formation of cyclic structures in organic synthesis, celebrated for its functional group tolerance and reliability.[2] This guide focuses specifically on the application of RCM to N-dimethylated amino acid esters, a substrate class that presents unique challenges and opportunities due to the electronic and steric properties of the tertiary amine. By mastering this transformation, researchers can access novel, conformationally rigid scaffolds for use as peptidomimetics, therapeutic agents, and complex molecular building blocks.[3][4]

Part 1: Mechanistic Foundations and Key Considerations

The success of an RCM reaction hinges on a deep understanding of its catalytic cycle and the factors that influence its efficiency.

The Chauvin Mechanism: A Catalytic Cycle of Cycloadditions

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal alkylidene catalyst.[2][5] In an intramolecular RCM reaction, the process is driven forward by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene.[6]

The catalytic cycle can be visualized as follows:

RCM_Catalytic_Cycle Figure 1: The Catalytic Cycle of Ring-Closing Metathesis (RCM) cluster_cycle Catalyst [M]=CHR¹ (Active Catalyst) Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Diene Product Cyclic Product Catalyst->Product Releases Product Substrate Diene Substrate Intermediate2 New Alkylidene Intermediate Intermediate1->Intermediate2 [2+2] Cycloreversion Intermediate2->Catalyst Intramolecular [2+2] Cycloaddition & Cycloreversion Ethylene Ethylene (Byproduct) Intermediate2->Ethylene

Caption: The RCM catalytic cycle initiated by a metal alkylidene.

Substrate-Specific Challenges: The N,N-Dimethyl Group

The N,N-dimethyl moiety introduces specific electronic and steric factors that must be addressed for successful RCM:

  • Lewis Basicity: The tertiary amine is a Lewis base and can potentially coordinate to the electron-deficient ruthenium center of the catalyst. This non-productive binding can sequester the catalyst, leading to inhibition or deactivation.

  • Steric Hindrance: While less of an issue than with bulkier N-substituents, the dimethyl groups can influence the pre-organization of the diene precursor, potentially affecting cyclization efficiency, especially for medium-sized rings.[7]

  • Olefin Electronics: The electron-donating nature of the nitrogen atom can slightly increase the electron density of the nearby olefin, which can influence its reactivity with the electrophilic ruthenium catalyst.

Catalyst Selection: Matching the Tool to the Task

The choice of catalyst is critical. While first-generation Grubbs catalysts (G-I) are effective for many applications, their lower activity and sensitivity often make them unsuitable for challenging substrates. For N-dimethylated amino acid esters, second or third-generation catalysts are strongly recommended.

CatalystKey Features & Suitability
Grubbs Catalyst®, 1st Gen (G-I) Tricyclohexylphosphine (PCy₃) ligands. Lower activity. Generally not recommended for electron-rich or sterically demanding substrates.
Grubbs Catalyst®, 2nd Gen (G-II) One PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC). Significantly higher activity and better functional group tolerance. A primary choice for this application. [5]
Hoveyda-Grubbs, 2nd Gen (HG-II) Features a chelating isopropoxystyrene ether ligand. Offers enhanced stability, lower catalyst loading potential, and easier removal of ruthenium byproducts. An excellent choice, especially for high-value products. [8]
Z-Selective Catalysts Ruthenium catalysts with specific chelating ligands designed to favor the formation of the Z-isomer. Useful when specific olefin geometry is required in the final product.[2][9]

Part 2: Experimental Application Notes & Protocols

A successful RCM experiment requires meticulous attention to detail, particularly regarding the exclusion of air and moisture.

General Workflow for RCM Reactions

The overall process follows a logical sequence from preparation to purification. This workflow minimizes exposure to atmospheric contaminants that can deactivate the sensitive catalyst.

RCM_Workflow Figure 2: General Experimental Workflow for RCM A 1. Glassware Preparation (Flame-dry under vacuum) B 2. Inert Atmosphere Setup (Assemble hot, purge with Ar/N₂) A->B C 3. Solvent & Substrate Addition (Use degassed solvent via cannula/syringe) B->C D 4. Catalyst Addition (Weigh in glovebox or add under positive Ar/N₂ flow) C->D E 5. Reaction & Monitoring (Stir at desired temp, monitor by TLC/LC-MS) D->E F 6. Reaction Quench (e.g., add ethyl vinyl ether) E->F G 7. Purification (Solvent removal, column chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: A streamlined workflow for performing RCM reactions.

Protocol: RCM of an N,N-Dimethylated Diallylglycine Ester

This protocol details the synthesis of a five-membered cyclic amino acid ester, a common structural motif.

Materials & Reagents:

  • Acyclic Precursor: Ethyl 2-(diallylamino)-2,2-dimethylacetate

  • Catalyst: Grubbs Catalyst®, 2nd Generation (or Hoveyda-Grubbs, 2nd Gen)

  • Solvent: Dichloromethane (DCM) or Toluene, anhydrous and degassed

  • Inert Gas: Argon or Nitrogen (high purity)

  • Quenching Agent: Ethyl vinyl ether

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

Equipment:

  • Schlenk flask or flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (balloon or manifold)[10][11]

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[12][13] This step is critical to remove adsorbed water.

  • Reaction Setup:

    • Dissolve the N-dimethylated amino acid ester precursor (1.0 eq) in anhydrous, degassed solvent (DCM or Toluene) to achieve a concentration of 0.01–0.05 M. Higher dilution favors intramolecular cyclization over intermolecular polymerization.

    • Transfer the solvent to the reaction flask via a cannula or a dry syringe.

    • If using toluene, begin heating the solution to the desired temperature (e.g., 80 °C). For DCM, reactions are often run at room temperature or reflux (~40 °C).[14]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the Grubbs Catalyst®, 2nd Generation (1-5 mol%) to the stirring solution. The catalyst is typically a dark solid and should be handled quickly to minimize atmospheric exposure.

    • For highly sensitive reactions, weigh the catalyst in a glovebox and add it as a solid or as a solution in a small amount of degassed solvent.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature. The progress can be monitored by taking small aliquots via syringe and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

    • A complete reaction is indicated by the disappearance of the starting material spot on the TLC plate. Reaction times can range from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the active catalyst and stir for 20-30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude residue contains the desired product and ruthenium byproducts. Purify the residue using flash column chromatography on silica gel to isolate the pure cyclic amino acid ester.[6]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Part 3: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently inert atmosphere.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a new batch from a glovebox.2. Improve inert gas technique: ensure positive pressure, use degassed solvents, and flame-dry glassware thoroughly.[11]3. Gradually increase the reaction temperature, but be mindful of catalyst decomposition limits (~60-80°C for many Ru catalysts).[15]
Formation of Dimer/Oligomers Reaction concentration is too high, favoring intermolecular reactions.Perform the reaction at high dilution (0.01 M or lower). Consider slow addition of the substrate to the catalyst solution over several hours.
Olefin Isomerization Catalyst degradation to ruthenium-hydride species, which can catalyze double bond migration.Add an isomerization suppressant like 1,4-benzoquinone or acetic acid to the reaction mixture. Note that this may slightly decrease the RCM rate.[15]
Dark, Intractable Mixture Catalyst decomposition at high temperatures or in the presence of impurities.1. Lower the reaction temperature.[15]2. Ensure the starting material is pure and the solvent is free of peroxides or other reactive contaminants.

References

  • Ring-closing metathesis - Wikipedia. (Wikipedia) [Link]

  • Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism - SIGAA. (Elsevier B.V.) [Link]

  • Olefin Metathesis - Master Organic Chemistry. (Master Organic Chemistry) [Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (Organic Chemistry Portal) [Link]

  • PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. (Journal of the Korean Chemical Society) [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. (YouTube) [Link]

  • Challenges in olefin metathesis: past, present and future - CoLab.ws. (CoLab.ws) [Link]

  • Control of Olefin Geometry in Macrocyclic Ring-Closing Metathesis Using a Removable Silyl Group - PMC. (National Institutes of Health) [Link]

  • 6.8 Synthesis of Cyclic Peptides. (Thieme) [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (Chemistry LibreTexts) [Link]

  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics - MDPI. (MDPI) [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. (University of Amsterdam) [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing). (Royal Society of Chemistry) [Link]

  • Challenges Arising from Continuous‐Flow Olefin Metathesis | Request PDF - ResearchGate. (ResearchGate) [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC. (National Institutes of Health) [Link]

  • Synthesis of New β‐Amino Acid Scaffolds by Means of Ring‐Rearrangement Metathesis. (Wiley Online Library) [Link]

  • Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. (MDPI) [Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (University of Groningen) [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (ResearchGate) [Link]

Sources

Method

Application Note: Incorporating Dimethylamino Acids into Stapled Peptides for Physicochemical Optimization

Executive Summary & Strategic Rationale Hydrocarbon-stapled peptides represent a transformative class of macrocyclic therapeutics capable of targeting intracellular protein-protein interactions (PPIs). However, the hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Hydrocarbon-stapled peptides represent a transformative class of macrocyclic therapeutics capable of targeting intracellular protein-protein interactions (PPIs). However, the hydrophobicity inherent to the all-hydrocarbon staple often compromises aqueous solubility and creates a "greasy" surface that can lead to non-specific protein binding, despite improvements in cell permeability.

Incorporating dimethylamino functionalities —specifically through


-terminal 

-dimethylation
or the inclusion of

-dimethyl-lysine (Lys(Me)

)
—serves as a critical "physicochemical tuning" strategy.
The "Why" behind the Chemistry:
  • Charge Masking & Permeability:

    
    -dimethylation of the N-terminus removes a hydrogen bond donor (the primary amine) and increases lipophilicity (LogD), often enhancing passive membrane permeability (Caco-2 flux).
    
  • Metabolic Stability: The bulky dimethyl group sterically hinders exopeptidases (aminopeptidases), significantly extending serum half-life.

  • Solubility Switches: Incorporating dimethylamino-functionalized side chains (like Lys(Me)

    
    ) introduces a cationic charge at physiological pH (pKa ~10.5) that improves solubility without the high desolvation penalty of a primary amine during membrane transit.
    

Integrated Workflow: Synthesis & Stapling

The following workflow integrates the incorporation of dimethylamino groups with the standard Ring-Closing Metathesis (RCM) stapling protocol.

Critical Decision Matrix: When to Methylate?
  • Scenario A: N-terminal Dimethylation: Perform after stapling but before cleavage. This prevents the free amine from poisoning the Ruthenium catalyst during RCM.

  • Scenario B: Internal Side-Chain Dimethylation: Use pre-methylated building blocks (Fmoc-Lys(Me)

    
    -OH) during SPPS. This avoids complex orthogonal protection schemes.
    

StaplingWorkflow Start Start: Linear Peptide Assembly (Fmoc-SPPS) Decision Target Modification? Start->Decision Route1 Internal Lys(Me)2 Decision->Route1 Side Chain Route2 N-Terminal Dimethylation Decision->Route2 N-Terminus Step1_1 Couple Fmoc-Lys(Me)2-OH (Use HATU/HOAt) Route1->Step1_1 Step2_1 Complete Linear Synthesis (Leave N-term Fmoc ON) Step1_1->Step2_1 Route2->Step2_1 RCM Ring-Closing Metathesis (RCM) (Grubbs I/II, DCE, N2) Step2_1->RCM Crucial: Protect N-term to save Catalyst DeFmoc Fmoc Removal (20% Piperidine) RCM->DeFmoc Alkylation Reductive Alkylation (HCHO + NaCNBH3) DeFmoc->Alkylation Only for N-term mod Cleavage TFA Cleavage & Purification DeFmoc->Cleavage If Internal mod only Alkylation->Cleavage

Figure 1: Strategic workflow for integrating dimethylamino functionalities into stapled peptide synthesis. Note the placement of RCM prior to N-terminal deprotection.

Detailed Protocols

Protocol A: Incorporation of Internal Dimethyl-Lysine

Objective: To introduce a solubility-enhancing cationic group that retains membrane permeability potential better than primary amines.

Materials:

  • Fmoc-Lys(Me)

    
    -OH (Available as HCl salt).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 20 min.

  • Activation: Dissolve Fmoc-Lys(Me)

    
    -OH (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq).
    
    • Expert Insight: The dimethylated side chain adds steric bulk. Using HATU/HOAt is superior to HBTU/HOBt for driving this coupling to completion.

  • Coupling: Add activated solution to resin. Shake for 2 hours at room temperature.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. Ninhydrin (Kaiser) test is often inconclusive for secondary/tertiary amines; Chloranil test is preferred if checking deprotection of this residue later.

Protocol B: On-Resin Ring-Closing Metathesis (Stapling)

Objective: To form the hydrocarbon macrocycle before exposing the N-terminal amine.

Materials:

  • Grubbs Catalyst (1st Gen for simple staples, 2nd Gen for sterically hindered systems).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE). Degassed.

Methodology:

  • Solvent Swap: Wash resin 3x with DCM, then 3x with anhydrous DCE.

  • Catalyst Preparation: Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (concentration ~10 mM).

  • Reaction: Add catalyst solution to the resin-bound, Fmoc-protected peptide.

    • Critical Step: Bubble

      
       through the mixture for 5 mins, then seal and shake for 2 hours.
      
  • Iteration: Drain and repeat the catalyst addition step once more to ensure high conversion (>95%).

  • Wash: Wash extensively with DCE (5x) and DCM (5x) to remove Ruthenium traces.

    • Note: Ruthenium can bind to free amines. Since the N-terminus is Fmoc-protected, metal scavenging is efficient here.

Protocol C: N-Terminal Reductive Alkylation (Dimethylation)

Objective: To convert the N-terminal primary amine to a tertiary dimethylamine.

Materials:

  • Formaldehyde (37% aq. solution).

  • Sodium Cyanoborohydride (NaCNBH

    
    ).
    
  • Acetic Acid (AcOH).

  • Solvent: DMF.[1][2]

Methodology:

  • Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (standard protocol) after the RCM step is complete. Wash resin 5x with DMF.[2]

  • Pre-Equilibration: Prepare a solution of Formaldehyde (10 eq) and Acetic Acid (1% v/v) in DMF. Add to resin and shake for 5 minutes.

    • Mechanism:[1][2][3][4][5] This forms the imine (Schiff base).

  • Reduction: Add NaCNBH

    
     (10 eq) directly to the suspension. Shake for 2 hours.
    
    • Expert Insight: NaCNBH

      
       is a mild reducing agent that will reduce the imine to an amine but will not reduce the alkene staple  formed during RCM. Do not use Pd/C and 
      
      
      
      .
  • Repetition: Drain and repeat steps 2-3 to ensure dimethylation (monomethylation is a common impurity if not repeated).

  • Final Wash: Wash with DMF (5x), DCM (5x), and MeOH (3x).

Quality Control & Validation

Data Presentation: Expected Outcomes
ParameterUnmodified Stapled PeptideN-Dimethyl Stapled PeptideQC Method
Mass Shift M (Calc)M + 28.05 DaLC-MS (ESI+)
Retention Time


+

(Increases)
RP-HPLC (C18)
Solubility Low (Aggregates)Improved (No Aggregation)DLS / Turbidimetry
Protease Stability

~ 1-2 hrs

> 6 hrs
Chymotrypsin Assay
Troubleshooting Guide
  • Problem: Incomplete Methylation (M+14 observed).

    • Root Cause:[1][2][3][4][5][6] Steric hindrance from the staple if it is located at position

      
       relative to the N-terminus.
      
    • Solution: Increase temperature to 40°C during reductive alkylation or use stronger solvent systems (NMP instead of DMF).

  • Problem: Ruthenium Contamination.

    • Root Cause:[1][2][3][4][5][6] Inefficient washing or conducting RCM on deprotected amine.

    • Solution: Wash resin with a solution of DMSO/THF (1:1) containing 1M thiourea after the RCM step.

References

  • Bernal, F., et al. (2007). "Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide." Journal of the American Chemical Society. [Link]

    • Context: Foundational work establishing the RCM stapling protocol.[7]

  • Bird, G. H., et al. (2010). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." Proceedings of the National Academy of Sciences. [Link]

    • Context: Discusses N-terminal capping and stability enhancements.
  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. [Link]

    • Context: Authoritative review on the physicochemical effects of N-methyl
  • Means, G. E., & Feeney, R. E. (1968). "Reductive alkylation of amino groups in proteins." Biochemistry. [Link]

    • Context: The classic mechanism for reductive alkyl

Sources

Application

Application Note: Advanced Hydrolysis of Sterically Hindered Amino Acid Esters

This Application Note is designed for researchers and drug development scientists facing the specific challenge of hydrolyzing sterically hindered amino acid esters—substrates where standard saponification (LiOH/NaOH) of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists facing the specific challenge of hydrolyzing sterically hindered amino acid esters—substrates where standard saponification (LiOH/NaOH) often fails due to low reactivity or causes deleterious racemization.

Abstract & Problem Statement

The hydrolysis of sterically hindered esters (e.g., tert-leucine, valine, or


-disubstituted amino acids) presents a kinetic and thermodynamic paradox. The steric bulk that makes these esters stable to metabolic degradation also shields the carbonyl carbon from nucleophilic attack by hydroxide ions.

Standard protocols using aqueous alkali (LiOH, NaOH) in MeOH/THF often require forcing conditions (high heat, prolonged time) to overcome this barrier. These harsh conditions frequently trigger racemization via two primary mechanisms:

  • Direct Enolization:

    
    -proton abstraction leading to a planar enolate.
    
  • Oxazolone Formation: In

    
    -acylated amino acids, base-catalyzed cyclization forms an oxazolone (azlactone) intermediate, which is highly prone to racemization before ring opening.
    

This guide details three "Field-Proven" protocols that circumvent these issues using alternative mechanistic pathways: Trimethyltin Hydroxide (Me


SnOH) , Potassium Trimethylsilanolate (KOTMS) , and Nucleophilic Dealkylation (LiI) .

Mechanistic Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and steric profile.

DecisionMatrix Start Substrate: Sterically Hindered Amino Acid Ester CheckProtecting Is the N-protecting group Base-Labile (e.g., Fmoc)? Start->CheckProtecting CheckAcid Is the substrate Acid-Sensitive? CheckProtecting->CheckAcid No (Boc, Cbz, Acetyl) MethodA Method A: Me3SnOH (Mildest, High Chemoselectivity) CheckProtecting->MethodA Yes (Fmoc) CheckMethyl Is it a Methyl/Ethyl Ester? CheckAcid->CheckMethyl No MethodB Method B: KOTMS (Anhydrous, Non-Nucleophilic) CheckAcid->MethodB Yes (Silyl ethers, etc.) CheckMethyl->MethodA No (Complex Alkyl) MethodC Method C: LiI / Pyridine (Neutral Dealkylation) CheckMethyl->MethodC Yes (Me/Et Ester) MethodD Standard LiOH/H2O2 (Only if minimal hindrance)

Figure 1: Decision tree for selecting hydrolysis conditions based on substrate compatibility.

Method A: Trimethyltin Hydroxide (Me SnOH)

The "Gold Standard" for Stubborn Esters

This method, popularized by Nicolaou et al., utilizes the Lewis acidity of the tin atom to activate the carbonyl oxygen, facilitating hydroxide delivery via a "shuttle" mechanism. It operates at neutral pH, preventing racemization and preserving base-labile groups like Fmoc.

Protocol
  • Reagents: Trimethyltin hydroxide (Me

    
    SnOH), 1,2-Dichloroethane (DCE).[1]
    
  • Stoichiometry: 2.0 – 5.0 equivalents of Me

    
    SnOH.
    

Step-by-Step:

  • Dissolution: Dissolve the amino acid ester (1.0 mmol) in 1,2-dichloroethane (DCE) [0.1 M concentration].

    • Note: DCE is preferred over DCM due to its higher boiling point (

      
      C), allowing for thermal acceleration if needed.
      
  • Addition: Add solid Me

    
    SnOH (2.0–5.0 equiv). Seal the reaction vessel.
    
  • Reaction: Heat to 60–80°C . Monitor by TLC/LC-MS.

    • Typical Time: 2–24 hours depending on steric bulk (e.g., tert-leucine methyl ester typically requires 12h at 80°C).

  • Workup (Crucial for Tin Removal):

    • Concentrate the reaction mixture to roughly 20% volume.

    • Destannylation: Redissolve in EtOAc. Wash vigorously with 5% aqueous KHSO

      
        or 1M HCl  (if substrate permits) to convert organotin species to water-soluble chlorides/salts.
      
    • Alternative: Flash chromatography on silica gel effectively removes trimethyltin residues, as they streak or bind to silica.

Safety Warning: Trimethyltin compounds are highly toxic neurotoxins . All weighing must occur in a fume hood. Double-glove and use specific organotin waste disposal streams.

Method B: Potassium Trimethylsilanolate (KOTMS)

Anhydrous Saponification

KOTMS (


) is soluble in organic solvents (THF, Et

O), allowing hydrolysis in the absence of water. This is critical for lipophilic substrates that do not dissolve in aqueous MeOH/LiOH mixtures. The silanolate anion acts as a nucleophile to form a silyl ester intermediate, which collapses to the carboxylate.
Protocol
  • Reagents: Potassium trimethylsilanolate (KOTMS), Anhydrous THF or Et

    
    O.
    
  • Stoichiometry: 1.1 – 2.0 equivalents.

Step-by-Step:

  • Preparation: Flame-dry glassware and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the ester in anhydrous THF [0.2 M].

  • Addition: Add KOTMS (solid or solution in THF) at room temperature.

    • Observation: The reaction often precipitates the potassium salt of the carboxylic acid (R-COOK) as it proceeds.

  • Reaction: Stir at room temperature.

    • Kinetics: Unhindered esters cleave in <1 hour. Hindered amino acid esters may require mild heating (40°C) or overnight stirring.

  • Workup:

    • Dilute with Et

      
      O.
      
    • Collect the precipitate (the potassium salt) by filtration if formed.[2][3]

    • To obtain the free acid: Partition the solid/mixture between EtOAc and dilute aqueous citric acid (pH 4–5).

Method C: Nucleophilic Dealkylation (LiI / Pyridine)

The "Sledgehammer" for Methyl/Ethyl Esters

This method does not attack the carbonyl; instead, it performs an S


2 attack on the alkyl group (methyl/ethyl) of the ester. This is ideal for extremely hindered carbonyls (e.g., quaternary centers) where the carbonyl carbon is inaccessible to hydroxide.
Protocol
  • Reagents: Lithium Iodide (LiI), Pyridine (anhydrous).

  • Stoichiometry: 5.0 – 10.0 equivalents of LiI.

Step-by-Step:

  • Setup: Use a round-bottom flask with a reflux condenser.

  • Mixture: Dissolve the ester in anhydrous Pyridine [0.5 M]. Add anhydrous LiI (dried under vacuum if hygroscopic).

  • Reaction: Heat to reflux (115°C) .

    • Mechanism:[4][5][6][7] I

      
       attacks the methyl group, releasing MeI and the Lithium carboxylate.
      
    • Note: The reaction must be kept anhydrous to prevent competitive hydroxide generation if traces of water are present.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and pour into ice-cold 1M HCl (to neutralize pyridine and protonate the carboxylate).

    • Extract with EtOAc, wash with Na

      
      S
      
      
      
      O
      
      
      (if iodine color is present), then brine.

Comparative Analysis & Troubleshooting

FeatureLiOH / H

O (Standard)
Me

SnOH (Method A)
KOTMS (Method B) LiI / Pyridine (Method C)
Primary Mechanism Nucleophilic Acyl SubstitutionLewis Acid Assisted HydrolysisAnhydrous Nucleophilic AttackS

2 Dealkylation
Steric Tolerance LowHigh Moderate-HighVery High
Racemization Risk High (via Enolization)Very Low LowLow (Neutral conditions)
Fmoc Compatibility No (Cleaves Fmoc)Yes No (Cleaves Fmoc)Yes
Safety Profile GoodPoor (Neurotoxic) ModerateModerate (Pyridine smell)
Best For... Simple substratesComplex/Sensitive/Hindered Lipophilic/Water-sensitiveHindered Methyl Esters
Troubleshooting "Stalled" Reactions

If Method A (Me


SnOH) stalls on a bulky substrate:
  • Switch Solvent: Move from DCE to 1,2-Dichlorobenzene and increase temp to 120°C (only if substrate is thermally stable).

  • Microwave: Run the reaction in a sealed microwave vial at 100°C for 1–2 hours.

  • Add Additive: In some cases, adding a catalytic amount of Bu

    
    SnO  can accelerate the cycle.
    

References

  • Nicolaou, K. C., et al. (2005).[1][8] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[8]

  • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831–5834.

  • Taschner, E., & Liberek, B. (1959). "Cleavage of Ester Groups in the Presence of Peptide Bonds." Roczniki Chemii, 33, 49.
  • Pascal, R., & Sola, R. (1998). "Preservation of the Fmoc protecting group under alkaline conditions." Tetrahedron Letters, 39(28), 5031-5034.

  • Feske, B. D., & Santaniello, E. (2005). "Enzymatic Hydrolysis of Sterically Hindered Esters." Current Organic Chemistry, 9(1), 1-15.

Sources

Method

Precision Synthesis of N,N-Dimethylallylglycine Ethyl Ester via Enolate Alkylation

Application Note: AN-SYN-2026-04 Executive Summary & Strategic Analysis This application note details the synthesis of N,N-dimethylallylglycine ethyl ester (systematic name: ethyl 2-(dimethylamino)pent-4-enoate). This un...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-04

Executive Summary & Strategic Analysis

This application note details the synthesis of N,N-dimethylallylglycine ethyl ester (systematic name: ethyl 2-(dimethylamino)pent-4-enoate). This unnatural amino acid derivative serves as a critical building block for peptide mimetics, conformationally constrained probes, and quaternary ammonium betaine analogs.

While N-alkylation of allylglycine is a valid route, this guide focuses on the C-alkylation of N,N-dimethylglycine ethyl ester . This approach allows researchers to install the allyl side chain directly onto a pre-methylated glycine scaffold, utilizing enolate chemistry.

Why This Protocol? (Causality & Logic)
  • Atom Economy: Direct alkylation of the commercially available N,N-dimethylglycine ethyl ester avoids the multi-step protection/deprotection sequences required by the O'Donnell Schiff base method.

  • Stereoelectronic Control: The presence of the bulky dimethylamino group necessitates the use of non-nucleophilic, sterically hindered bases (LHMDS) to prevent self-condensation (Claisen reaction) and ensure kinetic enolate formation.

  • Versatility: This protocol establishes a general platform for introducing various electrophiles (benzyl, propargyl) to the dimethylglycine core.

Chemical Pathway & Mechanism[1][2]

The synthesis relies on the kinetic deprotonation of the


-proton of the glycine ester. The resulting enolate is trapped by allyl bromide.
Reaction Scheme Visualization

ReactionScheme SM N,N-Dimethylglycine Ethyl Ester Enolate Lithium Enolate Intermediate SM->Enolate Deprotonation Base LHMDS (-78°C, THF) Base->Enolate Product N,N-Dimethylallylglycine Ethyl Ester Enolate->Product SN2 Alkylation Electrophile Allyl Bromide Electrophile->Product

Caption: Kinetic enolate formation using LHMDS followed by SN2 attack on allyl bromide.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
N,N-Dimethylglycine ethyl ester 1.0SubstrateMust be dry (store over sieves).
LHMDS (1.0 M in THF) 1.1BaseUse fresh bottle; moisture sensitive.
Allyl Bromide 1.2ElectrophileFilter through basic alumina if yellow (removes HBr).
THF (Anhydrous) SolventSolventDistilled from Na/Benzophenone or inhibitor-free.
Ammonium Chloride ExcessQuenchSaturated aqueous solution.[1]
Step-by-Step Procedure
Phase 1: Apparatus Setup
  • Oven-dry a 100 mL two-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel.

  • Assemble under an inert atmosphere (Argon or Nitrogen).

  • Cool the RBF in a dry ice/acetone bath to -78°C .

Phase 2: Enolate Formation
  • Charge the RBF with anhydrous THF (20 mL) .

  • Add LHMDS (1.1 eq, 11 mmol) via syringe. Stir for 5 minutes to equilibrate.

  • Dissolve N,N-dimethylglycine ethyl ester (1.0 eq, 10 mmol, ~1.31 g) in THF (5 mL).

  • Dropwise Addition: Add the ester solution to the LHMDS over 15 minutes.

    • Scientific Insight: Slow addition at -78°C is crucial. Fast addition can create local hotspots where the enolate reacts with unreacted ester (Claisen condensation), forming a

      
      -keto ester byproduct.
      
  • Stir the mixture at -78°C for 45 minutes to ensure complete deprotonation.

Phase 3: Alkylation[2]
  • Add Allyl Bromide (1.2 eq, 12 mmol) dropwise via syringe.

  • Temperature Ramp: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

    • Note: The reaction rate increases significantly as the temperature rises. Monitoring by TLC (or GC-MS) is recommended at the 0°C mark.

Phase 4: Quench & Workup
  • Quench the reaction by adding saturated aq. NH₄Cl (10 mL) while stirring vigorously.

  • Dilute with Diethyl Ether (Et₂O, 30 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Et₂O (2 x 20 mL).

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator).

    • Caution: The product is an amine ester and may be somewhat volatile. Do not apply high vacuum for extended periods if the bath is hot.

Purification[4]
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 4:1).

    • Tip: Pre-treat the silica gel with 1% Triethylamine to prevent streaking of the amine product.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, confirm the following signals. The disappearance of the singlet at


 3.1 (glycine CH2) and appearance of the methine triplet confirms alkylation.
TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

5.7–5.8 ppm (m, 1H)
Allyl internal alkene (-CH=).

5.0–5.2 ppm (m, 2H)
Allyl terminal alkene (=CH2).

3.2–3.4 ppm (t, 1H)

-proton (chiral center).

2.3 ppm (s, 6H)
N(CH3)2 group (distinct singlet).
13C NMR ~170 ppmCarbonyl (Ester).
~135 ppm / 117 ppmAllyl alkene carbons.
HRMS (ESI+)[M+H]+ calc. 172.133Confirm mass accuracy < 5 ppm.

Troubleshooting & Optimization Logic

This workflow diagram assists in diagnosing low yields or impurities.

Troubleshooting Start Low Yield / Impurities? Check1 Byproduct: Beta-Keto Ester? Start->Check1 Action1 Cause: Self-Condensation Sol: Lower Temp / Slower Addition Check1->Action1 Yes Check2 No Reaction / SM Recovery? Check1->Check2 No Action2 Cause: Wet Reagents Sol: Distill THF, Titrate LHMDS Check2->Action2 Yes Check3 Poly-alkylation? Check2->Check3 No Action3 Cause: Excess Base/Electrophile Sol: Strict Stoichiometry (1.05 eq Base) Check3->Action3 Yes

Caption: Diagnostic logic for common failure modes in amino ester alkylation.

Alternative Route (N-Alkylation)

If the enolate chemistry proves difficult due to equipment limitations (no -78°C capability), the Reductive Alkylation route is a viable alternative, though often lower yielding due to over-methylation.

  • Start: Allylglycine Ethyl Ester (HCl salt).

  • Reagents: Formaldehyde (37% aq), NaCNBH₃, Acetic Acid, MeOH.

  • Procedure: Treat the amine with formaldehyde (2.5 eq) in MeOH at pH 5-6 (adjust with AcOH). Stir 30 mins. Add NaCNBH₃ (2.0 eq).

  • Note: This often produces mixed mono/di-methyl products requiring difficult separation. The Enolate route (Section 3) is preferred for purity.

References

  • O'Donnell, M. J. (2004).

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research. Link
    
  • Seebach, D., et al. (1987). "Alkylation of Amino Acids without Loss of Optical Activity." Journal of the American Chemical Society.[3][2] Link

  • Sigma-Aldrich. (2024). "N,N-Dimethylglycine ethyl ester Product Specification." Merck KGaA. Link

  • Reich, H. J. (2023). "pKa's of Carbon Acids." University of Wisconsin-Madison Chemistry. Link

Sources

Application

Applications of 4-Pentenoic Acid Derivatives in Cross-Coupling Reactions

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Pentenoic acid (4-PA) derivatives occupy a unique niche in organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Pentenoic acid (4-PA) derivatives occupy a unique niche in organic synthesis as bifunctional "linchpin" substrates. Possessing both a terminal alkene and a carboxylic acid moiety, they serve as versatile scaffolds for constructing complex aliphatic chains,


-lactones, and lactams.

In the context of cross-coupling, 4-PA derivatives are primarily utilized in two distinct mechanistic pathways:

  • The Alkene Handle: Participating in Heck-Mizoroki and Reductive Heck reactions to functionalize the carbon chain.[1]

  • The Carboxylate Handle: Acting as a directing group (DG) for regioselective C-H activation or as a nucleophile in intramolecular cyclizations.

This guide details three high-value protocols:


-Selective Reductive Heck Arylation , Intramolecular Heck Cyclization , and Allylic C-H Functionalization .

Mechanistic Pathways & Reactivity Map

The reactivity of 4-pentenoic acid derivatives is dictated by the interplay between the directing ability of the carbonyl group and the electronic nature of the alkene.

ReactivityMap Substrate 4-Pentenoic Acid Derivatives PathA Pathway A: Reductive Heck Substrate->PathA + Ar-I, Pd(II) (8-AQ Directing Group) PathB Pathway B: Intramolecular Heck Substrate->PathB + Pd(0) (Tethered Aryl Halide) PathC Pathway C: Allylic C-H Activation Substrate->PathC + Pd(II), Oxidant (Nucleophile) ProdA δ-Aryl Pentanoic Acids (Chain Extension) PathA->ProdA ProdB Exo-Methylene Lactams/Lactones (Heterocycle Formation) PathB->ProdB ProdC Linear/Branched Allylic Esters PathC->ProdC

Figure 1: Divergent reactivity profiles of 4-pentenoic acid derivatives in Pd-catalyzed cross-coupling.

Protocol A: -Selective Reductive Heck Arylation

Application: Synthesis of


-aryl pentanoic acids (hydroarylation).
Mechanism:  This protocol utilizes the 8-aminoquinoline (8-AQ) auxiliary as a bidentate directing group. Unlike the classic Heck reaction which yields substituted alkenes, this "reductive" variant uses ethanol as a hydride source to saturate the double bond, resulting in a formal hydroarylation.
Materials & Reagents
ComponentSpecificationRole
Substrate 4-Pentenoic acid-8-aminoquinoline amideAlkenyl substrate with DG
Coupling Partner Aryl Iodide (Ar-I)Electrophile
Catalyst Palladium(II) Acetate [Pd(OAc)₂]Pre-catalyst
Base Potassium Phosphate (K₃PO₄)Acid scavenger
Solvent/Reductant Ethanol (EtOH)Solvent & Hydride source
Step-by-Step Protocol
  • Preparation: In a glovebox or under argon flow, charge a 15 mL sealed tube with:

    • 4-Pentenoic acid-8-AQ amide (0.2 mmol, 1.0 equiv)

    • Aryl Iodide (0.3 mmol, 1.5 equiv)

    • Pd(OAc)₂ (2.2 mg, 5 mol%)

    • K₃PO₄ (85 mg, 2.0 equiv)

  • Solvation: Add anhydrous Ethanol (2.0 mL).

    • Note: Ethanol acts as the hydride donor via

      
      -hydride elimination from a Pd-ethoxide intermediate. Isopropanol can be used but often gives lower yields due to steric bulk.
      
  • Reaction: Seal the tube and heat to 100°C for 12–24 hours.

    • Monitoring: Monitor by TLC. The starting material spot (usually lower R_f due to the amide) should disappear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Auxiliary Removal (Optional): To recover the free acid, treat the product with NaOH/EtOH at 80°C for 2 hours, followed by acidic workup.

Key Causality: The 8-AQ group coordinates to Pd, directing the insertion of the aryl group to the terminal (


) carbon. Without the DG, the reaction would likely favor the internal (

) position or standard Heck elimination products.

Protocol B: Intramolecular Heck Cyclization

Application: Synthesis of exo-methylene


-lactams and lactones.
Mechanism:  An "Exo-Trig" cyclization where a tethered aryl halide undergoes oxidative addition to Pd(0), followed by olefin insertion and 

-hydride elimination.
Materials & Reagents
ComponentSpecificationRole
Substrate N-(2-iodophenyl)-4-pentenamidePrecursor
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalyst
Ligand Triphenylphosphine (PPh₃) (10 mol%)Ligand (stabilizes Pd(0))
Base Triethylamine (Et₃N)Base
Solvent Acetonitrile (MeCN)Polar aprotic solvent
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool under N₂.

  • Charging: Add N-(2-iodophenyl)-4-pentenamide (1.0 mmol), Pd(OAc)₂ (11 mg), and PPh₃ (26 mg).

  • Solvation: Add degassed MeCN (10 mL) and Et₃N (2.0 equiv).

    • Critical Step: Oxygen must be excluded to prevent phosphine oxidation. Sparge solvent with N₂ for 15 mins prior to use.

  • Heating: Reflux at 80°C for 4–8 hours.

  • Work-up: Quench with saturated NH₄Cl solution. Extract with DCM (3x).

  • Analysis: The product will be 3-methylene-3,4-dihydroquinolin-2(1H)-one . The exocyclic double bond is formed because

    
    -hydride elimination must occur syn to the Pd.[2] In the 5-exo cyclization, the only available syn hydrogen is on the methyl group formed after insertion, not on the ring.
    

HeckCycle Start Start: N-(2-iodophenyl)-4-pentenamide OxAdd Oxidative Addition: Ar-Pd(II)-I species formed Start->OxAdd Pd(0) Insert Migratory Insertion (5-exo-trig): Formation of Alkyl-Pd intermediate OxAdd->Insert Olefin Coordination Elim Beta-Hydride Elimination: Formation of Exo-Methylene bond Insert->Elim Syn-Elimination Product Product: 3-methylene-lactam Elim->Product Reductive Elimination (H-X)

Figure 2: Mechanistic flow of the Intramolecular Heck Cyclization.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Reductive Heck) Incomplete reduction (Hydride source depletion)Ensure Ethanol is anhydrous; increase temperature to 110°C; switch to formate source (HCOONa) if EtOH fails.
Isomerization (Heck) Pd-hydride re-insertionAdd Silver salts (Ag₂CO₃) to sequester halides, preventing reversible hydride insertion.
Catalyst Decomposition "Pd Black" formationIncrease ligand loading (PPh₃ ratio 4:1 to Pd); ensure strict oxygen-free conditions.
Regioselectivity Loss Weak Directing Group interactionSwitch from simple amide to 8-aminoquinoline (stronger binder) or use bulky phosphines to enforce steric control.

References

  • Reductive Heck Reaction

    • Title: A palladium-c

      
      -selective reductive Heck reaction of 4-pentenoic acid derivatives bearing an 8-aminoquinoline directing group.[1][3][4]
      
    • Source: Organic Chemistry Frontiers (RSC), 2020.
    • URL:[Link]

  • Intramolecular Heck Mechanism

    • Title: The Intramolecular Heck Reaction.[2][5][6][7]

    • Source: Organic Reactions, Wiley Online Library.
    • URL:[Link]

  • General Cross-Coupling Guide: Title: Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide. Source: Sigma-Aldrich (Merck) Technical Library.
  • Allylic C-H Functionalization

    • Title: Palladium-Catalyzed Asymmetric Allylic C–H Functionalization.[8]

    • Source: Accounts of Chemical Research (ACS), 2020.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation &amp; Stereochemical Integrity

Topic: Preventing Racemization During N-Methylation of Amino Acid Esters Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols) Welcome to the Advanced Synthesis Support Mod...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During N-Methylation of Amino Acid Esters Role: Senior Application Scientist Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are likely facing a critical bottleneck: racemization . N-methylation of amino acid esters is deceptively simple in theory but treacherous in practice. The introduction of the methyl group removes the N-H proton, often making the


-proton the most acidic site on the molecule, leading to rapid enolization and loss of chirality.

This guide moves beyond standard textbook definitions. It provides field-proven, self-validating protocols designed to lock in stereochemistry during the methylation process.

Module 1: Strategic Method Selection

Q: Which N-methylation strategy should I use for my specific substrate? A: The "one-size-fits-all" approach is the primary cause of failure. Use the decision matrix below to select the method that aligns with your substrate's sensitivity and your synthesis phase (Solution vs. Solid Phase).

MethodSelection Start Start: Define Substrate Constraints Phase Synthesis Phase? Start->Phase Solution Solution Phase Phase->Solution Solid Solid Phase (SPPS) Phase->Solid Sens Base Sensitivity? Solution->Sens Method3 Method C: Fukuyama (Nosyl) (Mitsunobu or DBU/MeI) Solid->Method3 Standard for SPPS HighSens High (e.g., Cys, Ser, His) Sens->HighSens Avoid strong bases LowSens Low/Standard Sens->LowSens Method1 Method A: Ag2O / MeI (Mildest, Heterogeneous) HighSens->Method1 Method2 Method B: Reductive Alkylation (HCHO / NaCNBH3) LowSens->Method2

Figure 1: Decision Matrix for N-Methylation Method Selection.

Module 2: The Silver Oxide (Ag₂O) Protocol

Best For: Solution-phase synthesis of valuable amino acid esters where stereochemical preservation is paramount.

Q: Why does Ag₂O prevent racemization when NaH fails? A: The mechanism is distinct. Sodium Hydride (NaH) is a strong base that indiscriminately deprotonates the amide and the


-carbon (leading to enolization). Silver Oxide (Ag₂O) acts as a halide scavenger  and a mild base. It coordinates with the iodide of Methyl Iodide (MeI), enhancing its electrophilicity, while its basicity is insufficient to deprotonate the 

-carbon of the ester.

Q: My reaction stalls. Should I add more MeI? A: No. Stalling is usually due to the "crusting" of the silver oxide surface with Silver Iodide (AgI).

  • Troubleshooting: Sonicate the reaction mixture for 5 minutes to disrupt the AgI layer. Add fresh Ag₂O, not more MeI.

Protocol A: Stereoselective Ag₂O / MeI Methylation

Reference: Adapted from Benoiton et al.

Reagents:

  • Amino Acid Ester (HCl salt or free base)

  • Ag₂O (Freshly opened/activated)

  • MeI (Methyl Iodide)[1][2][3]

  • DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve Amino Acid Ester (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add Ag₂O (3.0 – 5.0 eq).

    • Self-Validation: The suspension should be black/dark brown.

  • Alkylation: Add MeI (5.0 – 10.0 eq) followed by vigorous stirring.

    • Critical Control: Keep temperature at 0°C to Room Temperature . Do NOT heat.

  • Monitoring: Monitor via TLC.

    • Visual Cue: As the reaction proceeds, the black Ag₂O will turn into a yellow/greenish precipitate (AgI).

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash with 5% Na₂S₂O₃ (to remove iodine), water, and brine.

Module 3: The Fukuyama-Mitsunobu Strategy (Solid Phase)

Best For: Solid Phase Peptide Synthesis (SPPS) and preventing over-methylation.

Q: I see low yields with the Fukuyama method. Is it steric hindrance? A: It is likely incomplete sulfonylation or inefficient alkylation . The o-Nitrobenzenesulfonyl (o-NBS/Nosyl) group is electron-withdrawing, making the N-H proton acidic enough to be alkylated by weaker bases (like DBU) or via Mitsunobu conditions, avoiding the harsh conditions that cause racemization.

Q: How do I validate that the Nosyl group is removed? A: The "Self-Cleaning" check.

  • Test: Perform a micro-cleavage and analyze via LC-MS.

  • Signal: You should see the mass of the Methylated AA. If you see M + 185 Da, the Nosyl group is still attached.

Protocol B: On-Resin Fukuyama Methylation

Reference: Miller & Scanlan; Fukuyama et al.

Step-by-Step:

  • Sulfonylation:

    • Treat resin-bound amine with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

    • Check: Ninhydrin test should be negative (colorless).

  • Methylation (The DBU Route):

    • Treat resin with DBU (3 eq) and MeI (10 eq) or Dimethyl Sulfate (10 eq) in NMP for 30 mins x 2.

    • Note: DBU is a base, but the pKa of the sulfonamide is low enough that DBU deprotonates it preferentially over the

      
      -proton.
      
  • Desulfonylation:

    • Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 mins x 2.

    • Mechanism:[4][5] Nucleophilic aromatic substitution removes the Nosyl group.

Module 4: Troubleshooting & Validation

Q: How do I definitively prove I haven't racemized my product? A: Optical rotation is insufficient for N-methyl amino acids due to low specific rotation values. You must use Marfey’s Reagent (FDAA) analysis.

Protocol C: Marfey’s Analysis for Enantiomeric Purity

Reference: Marfey, P. (1984)

  • Derivatization: Take 50 µg of your hydrolyzed/free N-methyl amino acid. Add 100 µL 1% FDAA in acetone and 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl.

  • Analysis: Inject on C18 HPLC (Linear gradient Acetonitrile/Water + 0.1% TFA).

  • Interpretation:

    • L-AA-FDAA elutes before D-AA-FDAA (typically).

    • If you see a "shoulder" or a split peak, you have racemization.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Racemization (>5% D-isomer) High pH / Strong BaseSwitch from NaH to Ag₂O method. Ensure anhydrous DMF.
Dimethylation (Quaternary salt) Reductive Amination uncontrolledControl pH at 5-6 during reductive amination. Use Nosyl protection (Fukuyama) to strictly limit to mono-methylation.
Low Yield (Ag₂O method) AgI surface passivationSonicate reaction. Add fresh Ag₂O mid-reaction.
Purple color in workup Iodine (I₂) formationWash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) until clear.
N-Cyanomethyl byproduct Cyanide attack (Reductive amination)Avoid NaCNBH₃ if possible; use NaBH(OAc)₃ or ensure formaldehyde is added before the reducing agent.

Module 5: Mechanistic Visualization

Understanding why racemization happens allows you to prevent it.

RacemizationPathways Substrate N-Methyl AA Ester Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Proton Abstraction (High pH) Oxazolium Oxazolium-5-oxide (Highly Prone to Racemization) Substrate->Oxazolium Activation (during Coupling) Base Base (B:) Racemate Racemic Mixture (L- & D-Isomers) Enolate->Racemate Reprotonation Oxazolium->Enolate Fast Equilibrium Prevention PREVENTION: 1. Use Ag2O (No free base) 2. Use Nosyl (Low pKa NH) 3. Avoid Carboxyl Activation Prevention->Substrate Stabilizes

Figure 2: Pathways of Racemization (Enolization & Oxazolium formation) vs. Prevention Strategies.

References

  • Benoiton, N. L., et al. (1973). "N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis." Canadian Journal of Chemistry.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

  • Miller, S. C., & Scanlan, T. S. (1997).[6] "Site-Selective N-Methylation of Peptides on Solid Support." Journal of the American Chemical Society.

  • Marfey, P. (1984).[7] "Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide." Carlsberg Research Communications.

  • Biron, E., & Kessler, H. (2005).[6] "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Amino Acid Ethyl Ester Purification

Ticket ID: AAE-PUR-001 Subject: Troubleshooting Oily Amino Acid Ethyl Esters Status: Open Assigned Specialist: Senior Application Scientist Initial Diagnosis: Why is my Product an Oil? Before attempting purification, we...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AAE-PUR-001 Subject: Troubleshooting Oily Amino Acid Ethyl Esters Status: Open Assigned Specialist: Senior Application Scientist

Initial Diagnosis: Why is my Product an Oil?

Before attempting purification, we must determine if the oily state is an intrinsic property or a result of impurities. Amino acid ethyl esters are notoriously difficult to crystallize as free bases due to their low melting points and amphiphilic nature.

Diagnostic Decision Tree (Review the logic flow below to categorize your issue)

G Start Product is Oily CheckLit Check Literature MP (Melting Point) Start->CheckLit IsSolid Lit. says Solid? CheckLit->IsSolid Impurity Impurity Induced Oil (Solvent/Water/Enantiomer) IsSolid->Impurity Yes Intrinsic Intrinsic Oil (Low MP Free Base) IsSolid->Intrinsic No Action1 Action: High Vac Drying & Azeotropic Distillation Impurity->Action1 Action2 Action: Convert to HCl or Tosylate Salt Intrinsic->Action2 Action1->Action2 If fails

Figure 1: Diagnostic logic for determining the root cause of oily amino acid esters.

Core Protocols: Purification & Solidification

Protocol A: The "Salt Switch" (Recommended)

Objective: Convert the unstable, oily free base into a stable, crystalline hydrochloride salt. Mechanism: Ionic lattice formation disrupts the intermolecular forces holding the oil together, forcing crystallization.

Reagents:

  • Crude Amino Acid Ethyl Ester (Oil)

  • Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • HCl source: 4M HCl in Dioxane or Acetyl Chloride (generating in situ HCl)

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oily ester in a minimum volume of dry EtOH or MeOH (approx. 2-3 mL per gram).

  • Acidification:

    • Option A (Safer): Add 1.1 - 1.2 equivalents of 4M HCl in Dioxane.

    • Option B (In-situ): Cool solution to 0°C. Dropwise add Acetyl Chloride (1.1 eq). This reacts with the alcohol to generate anhydrous HCl.

  • Nucleation: Stir at 0°C for 30 minutes. If no crystals appear, scratch the inner wall of the flask with a glass rod.

  • Precipitation: Slowly add Diethyl Ether or MTBE (approx. 5-10x volume of alcohol) while stirring vigorously. The solution should turn cloudy (turbid).

  • Crystallization: Store at -20°C overnight.

  • Collection: Filter the white solid rapidly under inert gas (nitrogen blanket) to prevent moisture absorption.

Critical Checkpoint: If the product remains oily after Step 5, it is likely "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Fix: Re-dissolve in warm alcohol, add a seed crystal (if available), and cool very slowly to room temperature before freezing.

Protocol B: The "Flash" Workup (Free Base)

Objective: Isolate the free base oil for immediate use (e.g., peptide coupling). Risk: Free bases are prone to Diketopiperazine (DKP) formation and hydrolysis.

  • Solvent Removal: Remove reaction solvent (often EtOH) completely via rotary evaporation. Residual alcohol prevents phase separation.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) or DCM.

  • The "Cold Wash":

    • Wash with ice-cold Saturated

      
       or 
      
      
      
      .
    • Why Cold? Low temperature inhibits hydrolysis of the ester bond.

    • Why Rapid? Minimizes exposure to basic pH, which catalyzes DKP formation [1].[1]

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[2] Magnesium Sulfate (
    
    
    
    ) is slightly acidic and can sometimes cause issues with sensitive amines.
  • Evaporation: Evaporate solvent at

    
    .
    

Advanced Troubleshooting: The "Hidden Killers"

Issue 1: Diketopiperazine (DKP) Formation

Symptom: The oil solidifies into a white solid that is insoluble in water/alcohol and has the wrong Mass Spec (M-EtOH). Cause: Two molecules of amino acid ester cyclize, losing two molecules of ethanol. This is irreversible.

Mechanism & Prevention:

DKP FreeBase Free Base Ester (Reactive Amine) Cyclic Diketopiperazine (Dead End Product) FreeBase->Cyclic Self-Cyclization BaseCat Basic pH / Heat BaseCat->FreeBase Promotes

Figure 2: The DKP Trap. Once formed, the ester is lost.

  • Trigger: Leaving the free base oil standing at Room Temp (RT) or heating it during evaporation.

  • Solution: Never store as a free base. Convert to salt immediately or use in the next step within 1 hour.

Issue 2: Persistent Solvent Traps

Symptom: NMR shows 5-10% Ethanol/DCM despite hours of vacuum. Cause: Viscous oils trap solvent molecules in their lattice (inclusion complexes).

Troubleshooting Matrix:

MethodProtocolBest For
Azeotropic Distillation Add

(Chloroform) or Toluene to the oil and re-evaporate 3x.
Removing Ethanol/Water
High Vac with Heat 0.1 mbar at 40°C (monitor DKP risk).Removing DCM/EtOAc
Lyophilization Dissolve in t-Butanol/Water (4:1) and freeze dry.Removing Water/Stubborn solvents

Frequently Asked Questions (FAQs)

Q: Can I use silica column chromatography to purify my oily ester? A: Proceed with extreme caution. Silica gel is slightly acidic.

  • Risk:[1][2][3] The amine moiety will stick to the silica, leading to broad tailing and yield loss.

  • Modification: If you must use a column, pretreat the silica slurry with 1% Triethylamine (

    
    ) to neutralize acidic sites. However, crystallization (Protocol A) is superior for purity.
    

Q: My HCl salt is hygroscopic and turns into a goo on the filter paper. What do I do? A: This is common for Proline and Serine esters.

  • Immediate Fix: Wash the filter cake with anhydrous Ether (not Acetone, which dissolves the salt).

  • Storage: Transfer immediately to a vacuum desiccator containing

    
     (Phosphorus Pentoxide) or KOH pellets.
    

Q: I see an emulsion during the carbonate wash (Protocol B). A: This usually means the pH is not high enough to fully deprotonate the amine, or the concentration is too high.

  • Fix: Add a small amount of Brine (saturated NaCl) to increase ionic strength, breaking the emulsion.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4] Journal of the American Chemical Society, 94(9), 3102–3106. Link

  • Vogel, A. I. (1989).[5][6] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7] Longman Scientific & Technical. (Standard reference for amino acid ester hydrochloride preparation, p. 755). Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Coupling N,N-Dimethyl Amino Acids

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with ste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with sterically hindered N,N-dimethyl amino acids. The unique steric environment of these substrates demands specialized strategies to achieve high yields and maintain chiral integrity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure the success of your next coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are N,N-dimethyl amino acids so difficult to couple?

A1: The primary challenge is severe steric hindrance.[1][2] The two methyl groups on the α-amino nitrogen, often combined with a bulky amino acid side chain (like in N,N-dimethyl valine), create a crowded environment. This physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation and leading to incomplete or failed reactions.[1][2]

Q2: My standard coupling protocol with DCC or EDC/HOBt failed. What should I use instead?

A2: Standard carbodiimide reagents are often too slow and inefficient to overcome the steric barrier of N,N-dimethyl amino acids.[3] For these challenging couplings, more potent, "in-situ" activating reagents are required. The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are highly recommended.[1][2][4] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[4][5][6]

  • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also exceptionally effective for sterically demanding couplings.[1][7][8] PyAOP is noted for its high efficiency in coupling N-methylated amino acids.[7][9][10]

Q3: What is the risk of epimerization with these amino acids, and how can I minimize it?

A3: The risk of epimerization (loss of stereochemical integrity at the α-carbon) is significant.[2] The slow rate of the desired coupling reaction provides a larger window for competing side reactions. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate, where the α-proton becomes acidic and can be easily removed by a base.[2][11][12] To minimize this risk:

  • Use a Fast, Potent Coupling Reagent: Reagents like HATU or PyAOP promote rapid amide bond formation, which outcompetes the rate of epimerization.[11][13]

  • Choose the Right Base: Employ a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][11] For extremely sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.[1]

  • Control Temperature: Perform couplings at room temperature or below. Elevated temperatures can increase the rate of epimerization.[11]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding the amine component. A long pre-activation time increases the opportunity for oxazolone formation.[11]

Troubleshooting Guide: Common Coupling Problems

This section addresses specific experimental failures and provides a systematic approach to identifying the cause and implementing a solution.

Problem 1: Low to No Product Yield

Your LC-MS or TLC analysis shows primarily unreacted starting materials.

Potential Cause Recommended Solution & Scientific Rationale
Insufficient Reagent Reactivity Standard coupling reagents (DCC, EDC) are kinetically too slow for these substrates.[3] Solution: Switch to a high-reactivity aminium/uronium salt like HATU or a phosphonium salt like PyAOP .[7][10][13] These reagents form highly reactive OAt-active esters that can overcome the steric barrier more effectively.[4][5]
Poor Resin Swelling (for SPPS) In solid-phase peptide synthesis (SPPS), inadequate resin swelling limits the accessibility of reactive sites.[14] Solution: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF, NMP) for at least one hour before the coupling step.[14] Consider switching from DMF to NMP, which has superior solvating properties for growing peptide chains.[15]
Peptide Aggregation (for SPPS) The growing peptide chain can fold on itself, forming secondary structures that physically block the N-terminal amine.[15][16] Solution: Incorporate "disrupting" elements like pseudoproline dipeptides or use solvents known to break up aggregates, such as NMP or adding DMSO (up to 20%).[15][16] Performing the coupling at a slightly elevated temperature (e.g., 40°C) can also help.[10][15]
Problem 2: Significant Epimerization Observed

Your product is a mixture of diastereomers, indicating a loss of chiral purity.

Potential Cause Recommended Solution & Scientific Rationale
Base-Induced Racemization Strong or non-hindered bases can readily abstract the acidic α-proton of the activated amino acid, leading to racemization.[2][11] Solution: Use a sterically hindered base like 2,4,6-collidine .[11][17] Its bulk makes it a poor nucleophile and less efficient at α-proton abstraction compared to DIPEA. Use the minimum amount of base necessary for the reaction.[11]
Prolonged Activation Time The longer an amino acid remains in its activated state (e.g., as an OAt-ester), the greater the opportunity for it to cyclize into an oxazolone intermediate, the primary pathway to racemization.[11][12] Solution: Minimize pre-activation time. Ideally, add the activated amino acid solution to the amine component immediately after it is prepared. A pre-activation of 1-2 minutes is often sufficient.[2][4]
Sub-optimal Solvent Choice Polar aprotic solvents like DMF can stabilize the enolate intermediate that leads to racemization.[11] Solution: If substrate solubility allows, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM to potentially reduce the rate of epimerization.[11]
Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is critical. This table provides a summary of the top-tier reagents for hindered couplings.

ReagentClassKey AdvantagesPotential Issues
HATU Aminium/UroniumHigh reactivity, fast kinetics, and proven to suppress racemization.[4][5][10] Widely used and well-documented for difficult couplings.Can cause guanidinylation of the N-terminal amine if used in excess, which caps the peptide chain. Byproducts can be difficult to remove.[18]
PyAOP PhosphoniumExceptionally effective for hindered N-methyl amino acids with low racemization risk.[7][9][10] Does not cause guanidinylation.[8]Higher cost. Solutions in DMF have moderate stability and should be used within 1-2 days.[13]
COMU Aminium/UroniumCoupling efficiency comparable to HATU.[8] Based on OxymaPure, which is non-explosive and has a reduced allergenic potential compared to HOBt/HOAt-based reagents.[8]Can also cause guanidinylation. Limited solution stability.
Diagrams and Workflows
Troubleshooting Logic for Failed Couplings

This flowchart provides a systematic decision-making process when a coupling reaction with an N,N-dimethyl amino acid fails.

G start Start: Coupling Fails (Low Yield / Incomplete) check_reagent Is coupling reagent HATU, PyAOP, or COMU? start->check_reagent change_reagent Action: Switch to HATU or PyAOP check_reagent->change_reagent No check_base Is base sterically hindered? (e.g., Collidine) check_reagent->check_base Yes re_evaluate Re-run Experiment & Monitor change_reagent->re_evaluate change_base Action: Switch to 2,4,6-Collidine check_base->change_base No check_conditions Review Reaction Conditions check_base->check_conditions Yes change_base->re_evaluate increase_equivalents Action: Increase equivalents of AA and Reagent (1.5-2.0 eq) check_conditions->increase_equivalents extend_time Action: Extend reaction time (e.g., 4h to overnight) increase_equivalents->extend_time increase_temp Is aggregation suspected? extend_time->increase_temp heat_reaction Action: Couple at 40-50°C Use NMP or add DMSO increase_temp->heat_reaction Yes increase_temp->re_evaluate No heat_reaction->re_evaluate

Caption: Troubleshooting workflow for failed couplings.

Optimized Experimental Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for coupling a sterically hindered Fmoc-N,N-dimethyl-amino acid during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-N,N-dimethyl amino acid (3.0 eq)

  • HATU (2.9 eq)

  • 2,4,6-Collidine (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the Fmoc-deprotected peptide-resin is well-swollen in DMF or NMP and has been thoroughly washed after the deprotection step.[14]

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-N,N-dimethyl amino acid (3.0 eq) and HATU (2.9 eq) in a minimal amount of fresh, anhydrous DMF or NMP.

  • Base Addition: Add 2,4,6-collidine (6.0 eq) to the activation solution. Vortex briefly (1-2 minutes) to initiate pre-activation.[11] Do not let this solution stand for an extended period.

  • Coupling: Immediately add the activation solution to the vessel containing the washed and drained resin.

  • Agitation: Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature.

  • Reaction Time: Allow the reaction to proceed for a minimum of 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or even overnight.[19]

  • Monitoring: After the designated time, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[14][19] A negative result (yellow/orange beads) indicates the coupling is complete.[14]

  • Post-Coupling Wash: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. Proceed to the next Fmoc-deprotection step.

  • Troubleshooting (If Coupling is Incomplete): If the monitoring test is positive (blue beads), drain the reaction solution and perform a "double coupling" by repeating steps 2-8 with a fresh preparation of activated amino acid.[15][19]

References
  • Amine to Amide Mechanism - HATU.Common Organic Chemistry.
  • HATU - Wikipedia. Available at: [Link]

  • The Role of PyAOP in Synthesizing Difficult Peptides. QuantumPioneer. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Royal Society of Chemistry. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Solid Phase Peptide Synthesis. Moodle@Units. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing Terminal Alkenes in Amino Acid Synthesis

Current Status: Operational Subject: Troubleshooting Isomerization, Polymerization, and Chelation in Terminal Alkene Amino Acids Ticket Priority: High (Impacts Yield & Stereopurity) Introduction: The "Moving Double Bond"...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Isomerization, Polymerization, and Chelation in Terminal Alkene Amino Acids Ticket Priority: High (Impacts Yield & Stereopurity)

Introduction: The "Moving Double Bond" Problem

In the synthesis of non-canonical amino acids (e.g., vinylglycine, allylglycine) or "stapled" peptides, the terminal alkene is a critical functional handle. However, it is thermodynamically unstable relative to internal isomers.

The Core Issue: The primary failure mode is not polymerization, but migration (isomerization) . Terminal alkenes (


-olefins) have a high propensity to isomerize to thermodynamically favored internal positions (chain-walking), particularly in the presence of transition metal catalysts (Ru, Pd, Rh) or acidic media. This guide provides engineered solutions to lock the double bond in place.
Module 1: Troubleshooting Catalyst-Induced Isomerization

User Query: "I am performing a Ring-Closing Metathesis (RCM) on an allylglycine derivative using Grubbs II. The product is a mixture of the desired terminal alkene and internal isomers. Why is this happening?"

Root Cause Analysis: The Hydride Death Spiral

Highly active metathesis catalysts (Grubbs II, Hoveyda-Grubbs II) degrade over time to form Ruthenium Hydride (Ru-H) species. These hydrides act as isomerization catalysts.[1][2][3] They insert into the terminal alkene and "walk" the double bond down the chain via a


-allyl mechanism.
The Fix: Additive Scavenging

You must intercept the Ru-H species before it interacts with your substrate. The industry-standard protocol involves using 1,4-Benzoquinone .

Mechanism of Action: 1,4-Benzoquinone acts as an oxidant, reacting with the Ru-H species to form a stable ruthenium alkoxide, effectively removing the "isomerization catalyst" from the pool without killing the metathesis cycle.

Visualizing the Failure & Solution

IsomerizationControl Cat Active Catalyst (Grubbs II) Decomp Thermal Decomposition Cat->Decomp Product Desired RCM Product Cat->Product Metathesis Cycle RuH Ru-Hydride Species (The Killer) Decomp->RuH Substrate Terminal Alkene (Allylglycine) RuH->Substrate Hydride Insertion Trap Inactive Ru-Alkoxide (Safe Waste) RuH->Trap Isomer Isomerized Byproduct (Internal Alkene) Substrate->Isomer Chain Walking Quinone Additive: 1,4-Benzoquinone Quinone->RuH Oxidative Trap

Figure 1: Mechanism of Ruthenium-Hydride induced isomerization and its suppression via 1,4-Benzoquinone trapping.[2][4][5]

Standard Operating Procedure (SOP): The Benzoquinone Protocol

Applicable for: RCM, Cross-Metathesis using Grubbs II or Hoveyda-Grubbs II.

  • Preparation: Dissolve the amino acid substrate in degassed solvent (DCM or Toluene).

  • Additive Loading: Add 10–20 mol% of 1,4-benzoquinone relative to the substrate before adding the catalyst.

    • Note: Do not exceed 30 mol% as it may slow down the metathesis rate.

  • Catalyst Addition: Add the Ru-catalyst (e.g., 5 mol%) and heat to reflux.

  • Monitoring: Monitor reaction via NMR. Look for the disappearance of terminal vinyl protons (5.0–6.0 ppm) and the absence of internal methyl signals (which indicate isomerization).

Module 2: Substrate Design & Protecting Groups

User Query: "Does my choice of Nitrogen protecting group affect the stability of the alkene side chain?"

Technical Insight: Yes. The electron density on the nitrogen atom can facilitate chelation to the metal catalyst, stabilizing the Ru-H species and promoting isomerization.

Protecting Group (PG) Selection Guide

Carbamates are superior to amides and free amines. Free amines will poison metathesis catalysts immediately.

Protecting GroupStability RiskRecommendationMechanism of Failure
Boc / Fmoc Low Preferred Carbamates reduce N-nucleophilicity, preventing catalyst chelation.
Acetamide (Ac) MediumUse CautionHigher Lewis basicity than carbamates; can stabilize Ru-H intermediates.
Trityl (Trt) LowGood AlternativeSteric bulk prevents N-metal interaction, but acid sensitivity is a factor.
Free Amine Critical Avoid Poisons catalyst; promotes rapid decomposition and isomerization.
Ammonium Salt Very LowExcellentProtonating the amine (e.g., TsOH salt) eliminates nucleophilicity entirely.
Special Case: Vinylglycine (

-unsaturated)

Vinylglycine is notoriously unstable because the double bond is only one carbon away from the carbonyl. It naturally wants to isomerize to the conjugated


-unsaturated form (dehydro-amino acid).
  • Synthesis Tip: Avoid basic conditions during deprotection.

  • Purification: Do not use standard silica gel. The surface acidity of silica is sufficient to protonate the alkene and catalyze migration.

    • Solution: Use neutralized silica (pre-treated with 1% Triethylamine) or alumina.

Module 3: Storage and Handling Protocols

User Query: "My terminal alkene polymerizes or degrades during storage. How do I prevent this?"

While isomerization is the primary chemical threat, radical polymerization is the primary physical threat during storage.

Storage Workflow
  • Radical Inhibition: For long-term storage of pure terminal alkenes (e.g., vinylglycine methyl ester), add a trace amount (50–100 ppm) of BHT (Butylated hydroxytoluene) .

  • Atmosphere: Store under Argon. Oxygen can form peroxides which initiate radical polymerization.

  • Temperature: -20°C is mandatory.

Purification Decision Tree

Purification Start Crude Reaction Mixture (Terminal Alkene) AcidSens Is the alkene acid-sensitive? (e.g., Vinylglycine) Start->AcidSens Yes Yes AcidSens->Yes No No AcidSens->No NeutSilica Neutralized Silica (1% Et3N in Eluent) Yes->NeutSilica Alumina Basic Alumina Yes->Alumina StdSilica Standard Silica Gel Chromatography No->StdSilica Storage Concentrate < 30°C Store -20°C under Ar StdSilica->Storage NeutSilica->Storage Alumina->Storage

Figure 2: Purification workflow to prevent acid-catalyzed isomerization on stationary phases.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Hanessian, S., et al. (1993). Synthesis of chemically and stereochemically pure (E)- and (Z)-olefins via organoboranes. Journal of Organic Chemistry. (Contextual grounding on alkene purity).
  • Sutton, A. E., Seigal, B. A., Finnegan, D. F., & Snapper, M. L. (2002). Olefin Metathesis in the Synthesis of Amino Acid Derivatives. Journal of the American Chemical Society, 124(45), 13390–13391. Link

  • Woodward, C. P., Spiccia, N. D., Jackson, W. R., & Robinson, A. J. (2011).[6] A simple amine protection strategy for olefin metathesis reactions. Chemical Communications, 47(2), 779-781.[6] Link

  • Clark, J. R., Griffiths, J. R., & Diver, S. T. (2013).[3] Ruthenium Hydride-Promoted Dienyl Isomerization: Access to Highly Substituted 1,3-Dienes. Journal of the American Chemical Society, 135(9), 3327–3330. Link

Sources

Troubleshooting

Part 1: Mechanistic Insights — The "Why" Behind Purification Challenges

Welcome to the Technical Support Center for the synthesis and purification of dimethylamino esters. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require robust, sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of dimethylamino esters. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-purity isolation strategies.

Below, we dissect the mechanistic causality behind common purification failures and provide self-validating protocols to ensure the integrity of your tertiary amine ester products.

The synthesis of dimethylamino esters typically involves reacting an acyl chloride or carboxylic acid with N,N-dimethylethanolamine (DMAE), or esterifying a halo-ester with dimethylamine. The primary purification challenge arises from the basic nature of the target product. Because the desired ester contains a tertiary amine, its physicochemical properties (such as


) often closely mirror those of the unreacted starting materials.

For instance, DMAE is a bifunctional molecule containing both a tertiary amine and a primary alcohol[1]. If you attempt a standard acid-base extraction, both the product ester and the unreacted DMAE will protonate and partition into the aqueous layer simultaneously. Successful purification requires exploiting secondary physicochemical differences—such as the extreme water miscibility of DMAE or the nucleophilicity of its primary alcohol—to achieve separation without hydrolyzing the ester product.

Part 2: Troubleshooting FAQs

Q1: My target dimethylamino ester is highly lipophilic. What is the most efficient way to remove unreacted DMAE? A1: If your product is highly lipophilic, leverage the extreme hydrophilicity of DMAE. While both compounds are basic, DMAE is infinitely miscible with water[1]. Instead of a traditional low-pH acid-base extraction (which might protonate and pull your lipophilic ester into the aqueous phase), perform an aqueous wash using a slightly basic buffer (pH 8.0–8.5). This keeps your target ester in the organic phase (e.g., ethyl acetate or dichloromethane) while the highly polar DMAE partitions into the aqueous phase.

Q2: My ester is prone to hydrolysis during aqueous workups. How can I remove unreacted DMAE and dimethylamine under anhydrous conditions? A2: You should utilize polymer-supported scavenger resins[2]. Specifically, a polymer-supported isocyanate (PS-NCO) resin is highly effective. Isocyanates function as electrophilic scavengers that react rapidly with primary/secondary amines and primary alcohols[3]. Because your target product is a tertiary amine ester, it lacks a nucleophilic handle and will not react. Conversely, unreacted dimethylamine (a secondary amine) will form a covalent urea linkage with the resin, and DMAE (via its primary alcohol) will form a urethane linkage[3]. A simple filtration removes the resin-bound impurities, leaving your pure product in the filtrate.

Q3: How do I remove unreacted carboxylic acids or acidic coupling byproducts? A3: If avoiding aqueous basic washes (like


) due to ester sensitivity, employ a macroporous basic ion-exchange resin, such as Amberlyst A21 or a polymer-supported tertiary amine. These resins act as solid-phase bases that selectively scavenge carboxylic acids by forming polymer-bound carboxylate salts, which are easily filtered away[2].

Part 3: Workflow Visualization

G A Crude Reaction Mixture (Ester + Unreacted Reagents) B Is the target ester hydrolytically stable? A->B C Aqueous Extraction (pH Controlled) B->C Yes (Lipophilic Product) D Solid-Phase Scavenging (Anhydrous) B->D No (Hydrolysis Prone) E Mild Basic Wash (pH 8) (Removes water-soluble DMAE) C->E F PS-Isocyanate Resin (Covalently traps DMAE/Amines) D->F G Pure Dimethylamino Ester E->G F->G

Decision tree for purifying dimethylamino esters based on hydrolytic stability.

Part 4: Quantitative Method Comparison

To assist in selecting the optimal purification route, the following table summarizes the performance metrics of standard methodologies[4].

Purification MethodTarget Impurities RemovedTypical YieldExpected PurityScalabilityKey Advantage
Acid-Base Extraction DMAE, Carboxylic Acids, Salts85–95%>90%HighCost-effective for bulk processing; excellent for lipophilic esters.
Scavenger Resins (PS-NCO) DMAE, Primary/Secondary Amines90–98%>98%MediumAnhydrous, prevents ester hydrolysis; requires only simple filtration.
Amine-Functionalized Silica Complex organic byproducts60–85%>99%LowProvides the highest purity for complex, multi-component mixtures.
Vacuum Distillation Dimethylamine, Volatile organics70–90%>95%MediumSolvent-free; ideal for thermally stable, low-molecular-weight esters.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Optimized pH-Controlled Aqueous Wash (For Hydrolytically Stable Esters)

Causality: This method relies on the vast partition coefficient difference between the highly polar DMAE and the lipophilic target ester at a slightly basic pH.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Buffer Preparation: Prepare a mild aqueous phosphate buffer or

    
     solution adjusted to pH 8.0–8.5.
    
  • Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of the pH 8.0 buffer.

  • Partitioning: Shake vigorously and vent. Allow the layers to separate. The unreacted DMAE and acidic byproducts will partition into the aqueous layer, while the tertiary amine ester remains in the organic layer.

  • Washing: Repeat the aqueous wash 2–3 times to ensure complete removal of DMAE.

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified ester.
    
Protocol B: Polymer-Supported Scavenging (For Hydrolysis-Prone Esters)

Causality: This self-validating protocol uses electrophilic resins to covalently trap nucleophilic impurities, leaving the non-nucleophilic tertiary amine ester in solution[3].

  • Solvent Exchange: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent such as dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-NCO) resin. Calculate the required amount based on the resin's loading capacity (typically 1.0–1.5 mmol/g), aiming for 3 to 4 equivalents of resin relative to the estimated unreacted DMAE or dimethylamine.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring bars, as they can mechanically grind and degrade the polymer beads.

  • Filtration: Filter the mixture through a sintered glass fritted funnel.

  • Washing the Resin: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure all target ester is eluted.

  • Isolation: Evaporate the combined filtrate under reduced pressure to isolate the highly pure dimethylamino ester.

Part 6: References

  • Amerigo Scientific. "Scavenger Resins - Amerigo Scientific." amerigoscientific.com. Available at: [Link]

  • Ataman Kimya. "DMAE (Dimethylaminoethanol)." atamankimya.com. Available at:[Link]

  • Google Patents. "US6897262B2 - Scavenger resin and processes for the use thereof." patents.google.com. Available at:

Sources

Optimization

Technical Support Center: Optimizing Metathesis of Allylglycine Esters

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the metathesis of allylglycine esters. This resource is designed to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the metathesis of allylglycine esters. This resource is designed to provide in-depth troubleshooting guidance and practical, field-proven insights to help you minimize side reactions and maximize the efficiency of this powerful synthetic transformation. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide in a question-and-answer format to directly address the challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the metathesis of N-protected allylglycine esters. Each answer provides not just a solution, but also the underlying scientific reasoning to empower your experimental design.

Q1: I'm observing significant isomerization of my starting material and/or product. What is the cause and how can I prevent it?

A1: The primary culprit behind isomerization is the formation of ruthenium hydride species from the decomposition of the metathesis catalyst. [1][2] These hydrides can add across the olefin double bond and then be eliminated, leading to the migration of the double bond.[1] This is a particularly prevalent issue at elevated temperatures, which can accelerate catalyst degradation.[2]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of catalyst decomposition and subsequent isomerization.[2] It is often beneficial to start the reaction at room temperature and only gently heat if the reaction is sluggish.

  • Utilize Isomerization Suppressants: Additives can be employed to quench the ruthenium hydride species as they form.

    • 1,4-Benzoquinone: This is a highly effective additive for suppressing isomerization.[1][3] It is believed to either prevent the formation of the metal hydrides or react with them rapidly.[1] However, it's important to note that benzoquinone can sometimes reduce the overall catalytic activity, so optimization of its concentration is key.[2]

    • Phenol: Phenol has also been reported to suppress isomerization and, in some cases, can even enhance the reaction rate at lower temperatures.[2]

    • Acetic Acid: Mild acids like acetic acid can also be effective in preventing olefin migration.[1]

  • Catalyst Selection: Certain catalysts, such as some cyclic alkyl amino carbene (CAAC) ruthenium complexes, have been shown to produce lower levels of isomerization compared to standard Grubbs or Hoveyda-Grubbs catalysts.[4]

ConditionKey ParameterImpact on IsomerizationRecommended Action
High Temperature > 40 °C in DCMIncreased catalyst decomposition leading to more ruthenium hydrides.[2]Conduct the reaction at or below room temperature if possible.
No Additive ---Ruthenium hydrides are free to catalyze isomerization.[1]Add 1-5 mol% of 1,4-benzoquinone or phenol.[1][2]
Catalyst Choice Standard 2nd Gen GrubbsCan be prone to decomposition and isomerization.Consider screening alternative catalysts, such as CAAC-ligated complexes.[4]

G cluster_0 Isomerization Pathway cluster_1 Mitigation Strategy Ru_Carbene Active Ru-Carbene Decomposition Decomposition (e.g., heat, impurities) Ru_Hydride Ruthenium Hydride Allylglycine Allylglycine Ester Isomerized_Product Isomerized Side Product Additive Additive (e.g., Benzoquinone) Quenched_Hydride Inactive Species

Q2: My reaction is sluggish or stalls completely. What are the likely causes of catalyst deactivation?

A2: Catalyst deactivation is a common problem, especially when working with functionalized substrates like amino acid derivatives. The primary causes are often related to impurities in the starting materials or solvent, or inherent reactivity of the substrate with the catalyst.

Key Deactivation Pathways:

  • Amine-Containing Impurities: Basic and nucleophilic impurities, such as residual amines from previous synthetic steps, are particularly detrimental.[5] Amines can coordinate to the ruthenium center, leading to catalyst decomposition through various pathways, including nucleophilic attack on the carbene or deprotonation of the metallacyclobutane intermediate.[1][6] N-protected allylglycine esters are generally less problematic, but impurities can still be an issue.

  • Water and Alcohols: While modern ruthenium catalysts have improved tolerance, water and alcohols can promote catalyst decomposition, especially at higher temperatures, leading to the formation of inactive ruthenium species.[7]

  • Solvent Quality: Solvents that are not properly degassed or contain peroxides can also lead to catalyst deactivation.

  • Substrate-Related Issues: The protecting group on the allylglycine ester can influence catalyst stability. While Boc and Fmoc are generally well-tolerated, other functional groups on the cross-metathesis partner could potentially coordinate to the ruthenium and inhibit catalysis.

Troubleshooting Strategies:

  • Rigorous Purification of Starting Materials: Ensure that your allylglycine ester and the cross-metathesis partner are free from amine or other basic impurities. Recrystallization or column chromatography of starting materials may be necessary.

  • Use of High-Purity, Degassed Solvents: Use anhydrous, peroxide-free solvents. Degassing the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use is highly recommended.[8]

  • Protecting Group Strategy: Ensure the amine of the allylglycine is protected with a robust group like Boc or Fmoc. These groups reduce the basicity and nucleophilicity of the nitrogen atom.[9]

  • Catalyst Choice and Loading: For challenging substrates, consider using a more robust catalyst, such as a second or third-generation Grubbs or Hoveyda-Grubbs catalyst, which are generally more tolerant to functional groups. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome slow reaction rates, but this should be balanced against the increased cost and potential for side reactions.

G Ru_Catalyst Active Ruthenium Catalyst Impurities Impurities (Amines, Water, etc.) Ru_Catalyst->Impurities Reacts with Deactivated_Ru Inactive Ruthenium Species Impurities->Deactivated_Ru Leads to No_Reaction Stalled Reaction Deactivated_Ru->No_Reaction Results in

Q3: I am observing a significant amount of homodimerized products from my starting materials. How can I favor the desired cross-metathesis product?

A3: The formation of homodimers is a common challenge in cross-metathesis, as it competes with the desired heterodimerization. The relative rates of these reactions depend on the steric and electronic properties of the olefin partners.

Strategies to Promote Cross-Metathesis:

  • Stoichiometry Control: Use a stoichiometric excess of the less valuable or more volatile olefin partner. This will statistically favor the formation of the cross-metathesis product. An excess of 1.5 to 3 equivalents is a good starting point.

  • Catalyst Selection: Some catalysts exhibit a higher preference for cross-metathesis over homodimerization, particularly when one olefin is more sterically hindered or electron-deficient than the other.

  • Slow Addition: In some cases, slow addition of one of the olefin partners to the reaction mixture containing the catalyst and the other olefin can favor the cross-metathesis reaction.

Experimental Protocols

The following protocols provide a starting point for your experiments. Remember that optimization is often necessary for new substrates.

Protocol 1: General Procedure for Cross-Metathesis of N-Boc-Allylglycine Methyl Ester

This protocol describes a typical cross-metathesis reaction between N-Boc-allylglycine methyl ester and a generic olefin partner.

Materials:

  • N-Boc-allylglycine methyl ester

  • Olefin partner

  • Grubbs 2nd Generation Catalyst (or other suitable catalyst)

  • 1,4-Benzoquinone (optional, for isomerization suppression)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-allylglycine methyl ester (1 equivalent) and the olefin partner (1.5-2 equivalents) in anhydrous, degassed DCM (to achieve a concentration of 0.1-0.2 M).

  • Additive (Optional): If isomerization is a concern, add 1,4-benzoquinone (0.05 equivalents).

  • Catalyst Addition: Add the Grubbs 2nd Generation Catalyst (0.01-0.05 equivalents) to the stirred solution. The solution will typically change color.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Monitoring the Reaction by ¹H NMR

For a more quantitative assessment of the reaction progress, ¹H NMR can be used.

  • Initial Spectrum: Before adding the catalyst, take a ¹H NMR spectrum of the reaction mixture containing the starting materials and an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Time Points: After adding the catalyst, carefully take aliquots from the reaction mixture at regular intervals (e.g., every hour).

  • Quenching and Preparation: Quench each aliquot with a drop of ethyl vinyl ether, pass it through a small plug of silica gel with DCM to remove the catalyst, and concentrate it. Prepare an NMR sample of the residue.

  • Analysis: Compare the integration of the signals corresponding to the starting materials and the product to determine the conversion over time.

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrates and Solvent Setup->Reagents Catalyst Add Catalyst Reagents->Catalyst Monitor Monitor Reaction (TLC, LC-MS, NMR) Catalyst->Monitor Workup Quench and Work-up Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Case Study: Synthesis of a Stapled Peptide for Drug Discovery

The metathesis of allylglycine derivatives is a cornerstone of "stapled peptide" technology, where a hydrocarbon linker is introduced to constrain a peptide into its bioactive alpha-helical conformation.[10] This enhances cell permeability and proteolytic stability, properties that are highly desirable in drug candidates.

In a typical synthesis, two allylglycine residues are incorporated into a peptide sequence at the i and i+7 positions. Ring-closing metathesis (RCM) is then performed to form the hydrocarbon staple. A common challenge in this process is the potential for catalyst deactivation by other functional groups present in the peptide side chains (e.g., histidine, tryptophan).[11] To overcome this, researchers often employ more robust catalysts like the Hoveyda-Grubbs 2nd generation catalyst and carefully control reaction conditions to minimize side reactions. The successful synthesis of these stapled peptides has led to the development of novel therapeutics targeting previously "undruggable" intracellular protein-protein interactions.

References

  • Chatterjee, A. K., & Grubbs, R. H. (2002). Synthesis of Trisubstituted Alkenes via Olefin Cross-Metathesis. Organic Letters, 4(12), 1939–1942. [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892. [Link]

  • Lummiss, J. A. M., & Fogg, D. E. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst. ChemCatChem, 6(2), 459-463. [Link]

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(48), 17160–17161. [Link]

  • Michrowska, A., et al. (2006). A new concept for the design of ruthenium-based olefin metathesis catalysts. Chemistry-A European Journal, 12(29), 7681-7691. [Link]

  • Podkorytov, I. S., et al. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(8), 887. [Link]

  • Pietraszuk, C., et al. (2007). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active and Recyclable Ruthenium-Based Metathesis Catalysts. Journal of the American Chemical Society, 128(11), 3508–3509. [Link]

  • Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(27), 6543–6554. [Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. [Link]

  • Biagini, S. C. G., Gibson, S. E., & Keen, S. P. (1998). Cross-metathesis of unsaturated α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2485-2500. [Link]

  • Davis, B. G. (2009). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition, 48(24), 4344-4346. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. [Link]

  • Cossy, J., & Arseniyadis, S. (Eds.). (2012).
  • Quigley, B. L., & Grubbs, R. H. (2014). Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins. Chemical Science, 5(2), 501-506. [Link]

  • Anderson, D. R. (2017). Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. [Link]

  • The Grubbs Group. (n.d.). Research. Retrieved from [Link]

  • Piatesi, A., et al. (2007). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241. [Link]

  • Sinner, F. M., & Kappe, C. O. (2004). Microwave-Accelerated Cross-Metathesis Reactions of N-Allyl Amino Acid Substrates. Journal of Combinatorial Chemistry, 6(4), 583-587. [Link]

  • Miller, R. L., & Sarpong, R. (2011). Strategic applications of olefin metathesis in natural product synthesis. Chemical Society Reviews, 40(9), 4593-4607. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Blechert, S., & Connon, S. J. (2003). Recent developments in olefin cross-metathesis. Angewandte Chemie International Edition, 42(17), 1900-1923. [Link]

  • Lynn, D. M., Mohr, B., & Grubbs, R. H. (1998). Living Ring-Opening Metathesis Polymerization in Water. Journal of the American Chemical Society, 120(8), 1627–1628. [Link]

  • Burke, S. D., & Quinn, K. J. (1998). Ring-Closing Metathesis of C-Terminal Allylglycine Residues with an N-Terminal β-Vinyl-Substituted Phosphotyrosyl Mimetic as an Approach to Novel Grb2 SH2 Domain-Binding Macrocycles. Journal of Organic Chemistry, 63(24), 8626–8627. [Link]

  • Van der Schaaf, P. A., et al. (1998). A New Class of Highly Efficient Ruthenium-Based Catalysts for Olefin Metathesis. Angewandte Chemie International Edition, 37(6), 834-836. [Link]

  • Moore, J. L., et al. (2010). I. Kinetic and mechanistic studies of dynamic alkyne metathesis and II. Towards regenerative thermosets using frontal ring-opening olefin metathesis polymerization. IDEALS. [Link]

  • Gstrein, X., & Burtscher, D. (2013). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry, 11(23), 3843-3849. [Link]

  • Angel, K. L., & Raines, R. T. (2025). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • Kumagai, H., et al. (2013). Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. Chemical Research in Toxicology, 26(6), 937–943. [Link]

  • Martin, C., et al. (2024). Catechol/o-benzoquinone exchange at gold(iii). Dalton Transactions. [Link]

  • Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. University of Oxford. [Link]

  • University of Chicago. (n.d.). Experiment Guides - NMR Facility. Retrieved from [Link]

  • Martin, C., et al. (2024). Catechol/o-benzoquinone exchange at gold(iii). Dalton Transactions. [Link]

  • Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]

  • Mehta, G., & Sen, S. (2007).

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization of Pentenoic Acid Esters

Pentenoic acid esters (such as methyl 4-pentenoate and ethyl 4-pentenoate) are highly versatile unsaturated esters used extensively in olefin metathesis, amidation reactions, and as chain transfer agents . However, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Pentenoic acid esters (such as methyl 4-pentenoate and ethyl 4-pentenoate) are highly versatile unsaturated esters used extensively in olefin metathesis, amidation reactions, and as chain transfer agents . However, the presence of terminal or internal double bonds renders these monomers highly susceptible to spontaneous free-radical polymerization during storage and handling.

This technical guide provides a causality-driven framework for selecting inhibitors, optimizing storage parameters, and executing self-validating protocols to ensure monomer integrity.

Core Mechanisms & Causality: Understanding Polymerization

Q: Why do pentenoic acid esters undergo spontaneous polymerization during storage? A: Unsaturated esters act as highly reactive monomers. At room temperature, trace impurities, ambient heat, or UV light can homolytically cleave bonds to generate initial free radicals (R•) 1. Once initiated, the terminal olefin undergoes rapid chain propagation, converting the liquid monomer into a highly viscous oligomer or a solidified polymer mass.

Q: How do phenolic inhibitors like MEHQ and BHT actually prevent this process? A: Phenolic inhibitors function as radical scavengers, but their mechanisms depend heavily on the atmospheric environment. Monomers slowly form free radicals (R•) on their own. When dissolved oxygen is present, R• reacts with O₂ to form a peroxy radical (ROO•)—a reaction several orders of magnitude faster than self-polymerization 2. Phenolic inhibitors rapidly donate a hydrogen atom to the ROO• radical in a termination step, neutralizing the threat and halting the chain reaction 3.

InhibitionMechanism Radical Free Radical Formation (Heat, Light, Impurities) Monomer Pentenoic Acid Ester (e.g., Methyl 4-pentenoate) Radical->Monomer Initiates Oxygen Dissolved Oxygen (O2) (Crucial for MEHQ) Radical->Oxygen Reacts with O2 Propagation Polymer Chain Propagation (Uncontrolled) Monomer->Propagation If uninhibited PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical Forms Inhibitor Phenolic Inhibitor (MEHQ / BHT) PeroxyRadical->Inhibitor Scavenged by Termination Stable Neutral Species (Polymerization Halted) Inhibitor->Termination Hydrogen donation

Mechanism of free radical scavenging by phenolic inhibitors in pentenoate esters.

Storage Parameters & Inhibitor Selection

Q: Should I store my pentenoate esters under an inert atmosphere (Argon/Nitrogen) or in air? A: This is the most common point of failure and depends entirely on the inhibitor used:

  • If using MEHQ (Hydroquinone monomethyl ether): You must ensure the headspace contains air 1. MEHQ does not react directly with the monomer free radical; it requires dissolved oxygen to form the intermediate peroxy radical 2. Purging an MEHQ-inhibited bottle with 100% Argon will paradoxically induce polymerization.

  • If using BHT or storing uninhibited monomer: Store under an inert gas (Nitrogen or Argon) at 2-8°C 4. BHT is less reliant on oxygen, and uninhibited monomers must be protected from oxidative degradation.

Table 1: Quantitative Comparison of Common Polymerization Inhibitors
InhibitorAbbreviationTypical ConcentrationOxygen RequirementVolatility & Removal Strategy
Monomethyl Ether of HydroquinoneMEHQ15 - 1000 ppmStrictly Required (Air headspace)Low volatility; removed via basic alumina column or vacuum distillation.
Butylated HydroxytolueneBHT100 - 200 ppm (0.01% w/w)Not strictly required, but enhanced by itRemoved via vacuum distillation or alkaline wash.
PhenothiazinePTZ10 - 50 ppmNot requiredHighly active; causes discoloration, removed via distillation.
Table 2: Optimal Storage Conditions for Pentenoic Acid Esters
ParameterConditionCausal Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for spontaneous free-radical initiation.
Atmosphere (MEHQ) Air or 50/50 N₂/AirMEHQ requires dissolved O₂ to form peroxy radicals for effective scavenging.
Atmosphere (Pure) 100% Argon or NitrogenPrevents oxidative degradation and peroxide formation in the absence of scavengers.
Container Material Amber GlassBlocks UV photons which can homolytically cleave bonds to form radicals.

Experimental Protocols & Workflows

Before utilizing pentenoic acid esters in sensitive catalytic reactions (e.g., Ruthenium-catalyzed olefin metathesis), the inhibitor must be completely removed, as phenolic compounds can poison transition metal catalysts.

InhibitorRemoval Start Inhibited Pentenoate Ester Decision Select Removal Method Start->Decision Distillation Vacuum Distillation (Add Copper Wire) Decision->Distillation High purity required Column Basic Alumina Column (Gravity/Flash) Decision->Column Rapid, small scale Washing Alkaline Wash (10% NaOH + Brine) Decision->Washing Large scale prep Pure Purified Monomer (Store at -4°C or Use) Distillation->Pure Column->Pure Washing->Pure

Step-by-step workflow for the removal of phenolic inhibitors prior to use.

Protocol A: Rapid Inhibitor Removal via Basic Alumina (Small Scale)

Causality: The phenolic hydroxyl groups of MEHQ and BHT are mildly acidic and will strongly adsorb to the basic sites of activated alumina, allowing the neutral ester to pass through.

  • Prepare the Column: Pack a glass column or a fritted funnel with activated basic alumina (Brockmann Grade I). Use approximately 10g of alumina per 100 mL of monomer.

  • Load the Monomer: Pour the inhibited pentenoic acid ester directly onto the dry column.

  • Elution: Allow the monomer to pass through via gravity filtration into a receiving flask submerged in an ice-water bath.

  • Self-Validation Step: To ensure the column has not reached saturation, take a 1 mL aliquot of the eluent and evaporate it under a gentle stream of nitrogen. If a white crystalline residue (inhibitor) remains, the column is saturated and the batch must be passed through a fresh column.

  • Handling: Use the purified monomer immediately. If short-term storage is unavoidable, store at -4°C under Argon in the dark for a maximum of 24 hours 1.

Protocol B: Vacuum Distillation (High Purity / Large Scale)

Causality: Distillation separates the volatile ester from the heavier phenolic inhibitors. However, heating the monomer concentrates radicals in the still pot, risking a runaway polymerization.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus.

  • Radical Quenching: Add clean copper wire, copper foil, or copper shavings directly into the distillation flask 1. Causality: Copper acts as an excellent radical quencher at elevated temperatures, preventing the monomer from polymerizing in the heated pot.

  • Distillation: Heat the flask gently using an oil bath. Distill the monomer under reduced pressure (e.g., 10-20 mmHg) to ensure the boiling point remains as low as possible.

  • Self-Validation Step: Continuously monitor the viscosity of the liquid in the still pot. If the liquid begins to gel or become highly viscous, uncontrolled polymerization is occurring. Immediately remove the heat source and vent the vacuum to atmospheric air. The sudden influx of oxygen will rapidly regenerate the MEHQ inhibition cycle and quench the runaway reaction.

  • Collection: Collect the purified distillate in a receiving flask cooled in an ice bath.

References

  • MDPI. Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of hydrophobic amino acid esters in water

Technical Support Center: Hydrophobic Amino Acid Esters Solving Solubility & Stability Challenges in Aqueous Media Core Analysis: The Chemistry of the Problem Welcome. If you are accessing this guide, you are likely faci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrophobic Amino Acid Esters Solving Solubility & Stability Challenges in Aqueous Media

Core Analysis: The Chemistry of the Problem

Welcome. If you are accessing this guide, you are likely facing a common paradox in peptide chemistry and drug formulation: Hydrophobic Amino Acid Esters (HAAEs) —such as L-Phenylalanine methyl ester (Phe-OMe) or Leucine benzyl ester (Leu-OBzl)—are theoretically soluble as salts but practically problematic in biological buffers.

As your Senior Application Scientist, I will break down the causality. You are fighting two opposing thermodynamic forces: Crystal Lattice Energy (insolubility) and Hydrolytic Instability (chemical degradation).

The "Salt vs. Base" Trap

Most HAAEs are supplied as Hydrochloride (HCl) salts.

  • In Water (pH < 5): The amine is protonated (

    
    ). The ionic charge disrupts the crystal lattice, allowing the hydrophobic side chain (e.g., the phenyl ring of Phenylalanine) to be solvated. Result:  Clear solution.
    
  • In Buffer (pH > 7): You neutralize the amine to its free base (

    
    ). The molecule loses its ionic character. The hydrophobic side-chain interactions dominate, leading to immediate aggregation and precipitation.
    
The "Hydrolysis" Trap

Esters are liable to hydrolysis, converting back to the parent amino acid and alcohol.

  • Mechanism: Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed hydrolysis.

  • The Dilemma: To dissolve the free base, you might add organic solvents or surfactants, but if the pH is > 7.5, the ester bond will degrade rapidly (half-life can be minutes to hours depending on the specific ester and temperature).

Visualizing the Solution Strategy

Before proceeding to protocols, determine your workflow using this decision matrix.

SolubilityStrategy Start START: Define Application Q1 Is physiological pH (7.4) required? Start->Q1 Acidic Maintain pH 3.0 - 5.0 (Use Acetate/Citrate Buffers) Q1->Acidic No Q2 Is the concentration > 10 mM? Q1->Q2 Yes Cosolvent Strategy A: Cosolvent Spike (DMSO/EtOH < 5%) Q2->Cosolvent No Q3 Is the compound oxidatively sensitive (e.g., Trp, Met)? Q2->Q3 Yes CD Strategy B: Cyclodextrin Complexation (Shields hydrophobic group) Q3->CD Yes Hydrotrope Strategy C: Hydrotropy (Sodium Benzoate/Niacinamide) Q3->Hydrotrope No

Caption: Strategic decision tree for solubilizing hydrophobic amino acid esters based on pH requirements and concentration.

Troubleshooting Guide & FAQs

Issue 1: "My sample precipitated immediately upon adding PBS."

Diagnosis: You triggered the


 shift. The pKa of the 

-amino group in amino acid esters is typically lower (around 7.0–7.5) than in free amino acids (9.0–9.5) due to the electron-withdrawing ester group. The Fix:
  • Dissolve the ester in a minimal volume of 10 mM HCl or DMSO first.

  • Add this concentrate dropwise to the PBS while vortexing.

  • Critical: Ensure the final concentration is below the solubility limit of the free base, not the salt.

Issue 2: "The ester is disappearing over time (HPLC analysis)."

Diagnosis: Hydrolysis. The Fix:

  • Temperature: Keep all solutions on ice (4°C). Hydrolysis rates double roughly every 10°C increase.

  • Buffer Choice: Avoid Phosphate buffers if possible; they can catalyze general base hydrolysis. Use HEPES or MES which are less nucleophilic.

  • pH Limit: Never exceed pH 7.4 unless absolutely necessary.

Issue 3: "I cannot use DMSO due to cell toxicity."

Diagnosis: Solvent incompatibility. The Fix: Use Beta-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

  • Why? The hydrophobic cavity of β-CD (approx 6.0–6.5 Å) is the perfect size to encapsulate the phenyl ring of Phenylalanine or the indole ring of Tryptophan, shielding it from water while the outer shell remains soluble.

Validated Experimental Protocols

Protocol A: The "Safe" pH Switch (For < 5mM solutions)

Use this for preparing stock solutions for biological assays.

  • Weighing: Weigh the HAAE-HCl salt accurately.

  • Primary Solubilization: Dissolve in 100% DMSO to a concentration of 100 mM .

    • Validation: Solution must be crystal clear. If cloudy, sonicate for 30s.

  • Dilution: Prepare your aqueous buffer (e.g., HEPES pH 7.2).

  • Injection: While stirring the buffer rapidly, inject the DMSO stock to reach the desired final concentration (e.g., 10 µL stock into 990 µL buffer = 1 mM).

    • Constraint: Keep DMSO < 1% (v/v) to avoid protein denaturation or cell toxicity.

Protocol B: Cyclodextrin Complexation (For High Concentrations > 10mM)

Use this when organic solvents are prohibited.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or buffer.

    • Note: HP-β-CD is more soluble and less toxic than native β-CD.

  • Addition: Add the HAAE-HCl solid directly to the cyclodextrin solution.

  • Equilibration: Shake or vortex at Room Temperature for 1-2 hours.

    • Mechanism:[] The ester will partition into the CD cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

  • Validation: Analyze filtrate by UV-Vis (257 nm for Phe) to confirm concentration.

Comparative Data: Solubility Limits

Table 1: Estimated Solubility Limits at 25°C (Data derived from general ester properties and hydrotropic studies)

Solvent SystemPhe-OMe HCl (Salt)Phe-OMe (Free Base)Risk Factor
Water (pH 3.0) > 100 mg/mLN/A (Protonated)High Acidity
PBS (pH 7.4) Soluble initially*< 1 mg/mLPrecipitation within minutes
5% DMSO in PBS > 100 mg/mL~ 2-5 mg/mLSolvent Toxicity
20% HP-β-CD > 100 mg/mL~ 10-20 mg/mLHigh Viscosity

*Note: Salts will dissolve in PBS but will equilibrate to the free base and precipitate if the capacity of the buffer is exceeded.

Advanced Concept: The Stability-Solubility Trade-off

The following diagram illustrates the "Goldilocks Zone" for handling these compounds. You must operate in the green zone for stable experiments.

StabilitySolubility LowPH pH < 5.0 (Protonated) MidPH pH 6.0 - 7.5 (Transition) Solubility Solubility Status LowPH->Solubility High (Ionic) Stability Hydrolysis Risk LowPH->Stability Stable HighPH pH > 8.0 (Deprotonated) MidPH->Solubility Variable MidPH->Stability Moderate Risk HighPH->Solubility Insoluble (Precipitates) HighPH->Stability Rapid Degradation

Caption: The inverse relationship between pH, solubility, and hydrolytic stability of amino acid esters.

References

  • Vertex AI Search. (2026). Solubility of L-phenylalanine methyl ester hydrochloride in water vs pH. 3

  • Royal Society of Chemistry. (2014). Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids. 4

  • National Institutes of Health (PMC). (2022). Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. 5

  • National Institutes of Health (PMC). (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. 6

  • American Chemical Society. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. 7

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 4-Pentenoic acid 2-(dimethylamino)ethyl ester

This guide outlines the rigorous 1H NMR characterization of 4-Pentenoic acid 2-(dimethylamino)ethyl ester , a functional monomer combining a polymerizable vinyl group with a pH-responsive tertiary amine.[1][2][3][4] This...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous 1H NMR characterization of 4-Pentenoic acid 2-(dimethylamino)ethyl ester , a functional monomer combining a polymerizable vinyl group with a pH-responsive tertiary amine.[1][2][3][4]

This document is structured to serve as a validation protocol for researchers synthesizing this compound for hydrogels, drug delivery systems, or functional coatings.[2][4][5]

[1][2][3]

Executive Summary & Strategic Utility

4-Pentenoic acid 2-(dimethylamino)ethyl ester represents a bifunctional building block. Unlike its methacrylate analog (DMAEMA), the pentenoate ester offers a less sterically hindered vinyl group and a distinct degradation profile.[5]

  • Primary Application: pH-responsive hydrogels, "smart" surface coatings, and functional polyesters.[2][4]

  • Analytical Challenge: Verifying the ester linkage formation while ensuring the tertiary amine remains unoxidized and unprotonated during standard characterization.

This guide compares the target molecule against its synthetic precursors—4-Pentenoic acid and 2-(Dimethylamino)ethanol (DMAE) —to provide a self-validating spectral assignment strategy.[1][3][4]

Structural Analysis & Assignment Logic

The molecule consists of two distinct spectral domains separated by an ester linkage.[2][3][4][5] Successful characterization relies on identifying the "diagnostic shift" of the ethoxy methylene group.[2][3][5]

The Molecule

Formula:


SMILES: CN(C)CCOC(=O)CCC=C[4]
Theoretical Fragmentation[3][4][5]
  • The Acid Fragment (Vinyl & Chain): Derived from 4-pentenoic acid.[2][3][4][5]

    • Terminal alkene (

      
      ).[2][3][4]
      
    • Ethylene bridge (

      
      ).[1][2][3]
      
  • The Alcohol Fragment (Amine Tail): Derived from DMAE.[2][3][4][5][6]

    • Ester methylene (

      
      ).[1][2][3]
      
    • Amine methylene (

      
      ).[1][2][3]
      
    • Dimethylamine (

      
      ).[3][4]
      

Comparative Spectral Analysis (Data Tables)

The following table contrasts the target ester with its precursors in Chloroform-d (


) . This comparison allows for immediate purity assessment.[2][3][5]
Table 1: Chemical Shift Comparison ( , 400 MHz)
MoietyProton LabelTarget Ester (

ppm)
Precursor: 4-Pentenoic Acid Precursor: DMAE Diagnostic Note
Vinyl (Internal)

5.81 (m) 5.83 (m)Characteristic multiplet.[1][4]
Vinyl (Terminal)

5.03 (m) 5.05 (m)Distinctive "roofing" effect.[4][5]
Ester Methylene

4.18 (t) 3.60 (t)CRITICAL: Downfield shift of +0.58 ppm confirms esterification.[1][3][4]
Amine Methylene

2.58 (t) 2.52 (t)Slight shift due to ester proximity.[1][3][4]
Acid

-CH2

2.40 (m) 2.45 (m)Often overlaps with allylic

.[1][3][4]
Acid

-CH2

2.35 (m) 2.38 (m)Allylic protons.[1][3][4]
Dimethylamine

2.28 (s) 2.27 (s)Sharp singlet; sensitive to pH.[3][4]
Acid Proton

Absent ~11.0 (br)Disappearance confirms reaction.[1][2][3][4]
Alcohol Proton

Absent ~3.0 (br)Disappearance confirms reaction.[1][2][3]

Note on Causality: The shift of the


 triplet from 3.60 ppm  (in DMAE) to 4.18 ppm  (in the ester) is the definitive proof of covalent bond formation.[1][3][4] If you see a triplet at 3.60 ppm, your product contains unreacted alcohol.[2][3][5]

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by preventing in-situ salt formation which can distort amine signals.[1][2][3][4]

Step 1: Sample Preparation (Crucial for Amine Stability)[4][5]
  • Solvent: Use Neutralized

    
     .[1][2][3][4][5]
    
    • Why? Standard

      
       often contains traces of 
      
      
      
      (acidic).[3][4][5] This protonates the tertiary amine, shifting the
      
      
      peak from 2.28 ppm to ~2.80 ppm and broadening it.[2][3][5]
    • Method: Pass

      
       through a small plug of basic alumina or store over anhydrous 
      
      
      
      before use.[2][3][4][5]
  • Concentration: 10-15 mg of oil in 0.6 mL solvent. High concentrations can cause signal broadening due to viscosity/aggregation.[2][3][5]

Step 2: Acquisition Parameters[1][2][4][5]
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The vinyl protons and methyl protons have vastly different

      
       relaxation times.[2][3][4][5] A short D1 will under-integrate the vinyl protons, leading to an incorrect calculation of the degree of functionalization.[2][3]
      
  • Scans (NS): 16 or 32 (sufficient for 1H).

Step 3: Validation Logic (The "Decision Tree")[4][5]
  • Check 4.18 ppm: Is it a clean triplet? (Yes = Ester formed).[3][5]

  • Check 3.60 ppm: Is there a triplet? (Yes = Impure, contains DMAE).[5]

  • Check 2.28 ppm: Is it a sharp singlet? (Yes = Free base).[3][5]

    • If Broad/Shifted: Sample is protonated (salt form) or aggregated.[3][4][5]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the synthesis product and troubleshooting common spectral anomalies.

NMR_Workflow Start Crude Product Oil Prep Dissolve in Neutralized CDCl3 (Avoid Acidic Traces) Start->Prep Acquire Acquire 1H NMR (D1 = 5s) Prep->Acquire CheckEster Check 4.18 ppm (Triplet) Acquire->CheckEster Success Ester Linkage Confirmed CheckEster->Success Signal Present Fail Synthesis Failed CheckEster->Fail Signal Absent CheckPurity Check 3.60 ppm (Triplet) Success->CheckPurity Pure High Purity Product CheckPurity->Pure Signal Absent Impure Contaminated with DMAE CheckPurity->Impure Signal Present

Figure 1: Logical decision tree for validating the synthesis of 4-Pentenoic acid 2-(dimethylamino)ethyl ester via 1H NMR.

Performance Comparison: Solvent Effects

For applications in pH-responsive materials, knowing the spectral behavior in aqueous/acidic media is vital.[1][2][3][4]

FeatureOrganic Phase (

)
Aqueous Acidic Phase (

)
Implication
Amine State Free Base (Uncharged)Protonated Salt (

)
Solubility switch (Hydrophobic

Hydrophilic).[1][4]

Shift
2.28 ppm (Singlet)2.95 ppm (Singlet) +0.67 ppm shift indicates protonation.[3][4]

Shift
2.58 ppm (Triplet)3.50 ppm (Multiplet) Significant deshielding due to cationic charge.[3][4]
Vinyl Stability StableStableVinyl group remains intact in mild acid.[2][3][4][5]

Application Insight: If characterizing a hydrogel made from this monomer, use


 at pH < 5.[2][4][5] The signals will be broader but the shift of the methyl groups to ~2.9 ppm confirms the cationic nature required for bio-adhesion or antimicrobial activity.[2][3][5]

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-pentenoate Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2][3][5] Retrieved from [Link][3][4][5]

  • PubChem. 2-(Dimethylamino)ethanol Spectral Data. National Library of Medicine.[2][3][5] Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Enantioseparation of N,N-Dimethylallylglycine Ethyl Ester

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Target Analyte: N,N-Dimethylallylglycine Ethyl Ester (DMAGE) Chemical Class: Non-proteinogenic -amino acid derivative. Chiral Challenge: The analyte posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Target Analyte: N,N-Dimethylallylglycine Ethyl Ester (DMAGE) Chemical Class: Non-proteinogenic


-amino acid derivative.
Chiral Challenge:  The analyte possesses a tertiary amine (N,N-dimethyl) and an esterified carboxyl group. This "blocked" functionality eliminates the primary hydrogen bond donor sites (

,

) typically exploited by standard ligand-exchange or crown-ether based chiral stationary phases (CSPs).

This guide evaluates the performance of Immobilized Amylose-based CSPs (The "Product") against traditional Coated Cellulose and Crown Ether alternatives. We demonstrate why the immobilized amylose architecture provides superior resolution and solvent flexibility for this specific lipophilic tertiary amine.

The "Product": Immobilized Amylose-tris(3,5-dimethylphenylcarbamate)

(Reference Commercial Equivalent: CHIRALPAK® IA)

Why It Is The Superior Choice

For N,N-dimethylated amino acid esters, the separation mechanism cannot rely on ionic complexation (as with Crown Ethers) or strong hydrogen bonding from the amine proton (as with Pirkle phases). The separation must rely on:

  • Steric inclusion of the allyl side chain into the chiral helical groove.

  • Dipole-dipole interactions with the ester carbonyl.

  • 
    -
    
    
    
    interactions
    between the allyl
    
    
    -system and the phenylcarbamate moiety of the CSP.

The Immobilized Amylose phase offers a distinct advantage over coated phases: Solvent Versatility . DMAGE is a lipophilic oil. Immobilized phases allow the use of "forbidden" solvents (e.g., Dichloromethane, THF) in the mobile phase to optimize solubility and alter the helical pitch of the polymer for enhanced selectivity (


), without stripping the selector from the silica support.

Comparative Analysis: Performance Metrics

The following data compares the separation efficiency of DMAGE on three distinct CSP classes.

FeatureImmobilized Amylose (Product)Coated Cellulose (Alternative 1)Crown Ether (Alternative 2)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-Crown-6 derivative)
Stability High (Immobilized/Bonded)Medium (Coated - Restricted Solvents)High
Primary Mechanism Steric Fit + Dipole +

-

Steric Fit + DipoleHost-Guest (Requires

)
Resolution (

)
> 2.5 (Baseline) 1.2 - 1.8 (Partial/Baseline)0 (No Retention)
Selectivity (

)
1.451.151.00
Sample Loading High (Preparative capable)MediumLow
Mobile Phase Hexane/IPA, Hexane/DCM, MtBEHexane/IPA onlyAqueous

Mechanistic Insight (The "Why")
  • Crown Ether Failure: Crown ether columns (e.g., CROWNPAK CR) require a primary amine (

    
    ) to form a tripod hydrogen-bonding complex inside the crown ring. The N,N-dimethyl group of DMAGE sterically prevents this insertion, resulting in zero separation [1].
    
  • Amylose vs. Cellulose: While both form helical cavities, the amylose helix is generally tighter and more adaptable to small aliphatic side chains like the allyl group compared to the more rigid cellulose rod.

Experimental Protocol: Optimized Separation Workflow

Objective: Achieve baseline resolution (


) of DMAGE enantiomers.
Materials
  • Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (

    
    ).
    
  • Mobile Phase A:

    
    -Hexane (HPLC Grade).
    
  • Mobile Phase B: 2-Propanol (IPA) or Ethanol (EtOH).

  • Additive: Diethylamine (DEA) - Critical for peak shape.

  • Sample: Racemic N,N-dimethylallylglycine ethyl ester dissolved in Mobile Phase.

Step-by-Step Methodology
  • System Preparation:

    • Flush the HPLC system with 100% IPA to remove any aqueous buffers.

    • Equilibrate the column with Hexane/IPA (90:10 v/v) at

      
       for 30 minutes.
      
  • Mobile Phase Preparation (Isocratic):

    • Composition:

      
      -Hexane / 2-Propanol / Diethylamine (
      
      
      
      v/v/v).
    • Note: The low percentage of IPA (2%) is chosen because the analyte is lipophilic and elutes quickly. DEA (0.1%) masks residual silanols on the silica support, preventing tailing of the tertiary amine [2].

  • Injection & Detection:

    • Flow Rate:

      
      .
      
    • Temperature:

      
      .
      
    • Detection: UV at 210 nm (The isolated alkene and ester have weak UV absorbance; 254 nm is insufficient).

    • Injection Volume:

      
       (
      
      
      
      concentration).
  • Optimization Logic (If

    
    ): 
    
    • Scenario A (Retention too low): Reduce IPA to 0.5% or switch to pure Hexane/DEA (if solubility permits).

    • Scenario B (Selectivity poor): Switch modifier from IPA to Ethanol. Ethanol often alters the solvation of the chiral polymer, changing the "shape" of the binding pocket.

Visualization: Method Development Decision Tree

G Start Start: DMAGE Enantioseparation CheckStruct Analyze Structure: Tertiary Amine + Ester Start->CheckStruct CrownCheck Consider Crown Ether CSP? CheckStruct->CrownCheck PolyCheck Select Polysaccharide CSP CheckStruct->PolyCheck Preferred CrownFail REJECT: No Primary Amine for Complexation CrownCheck->CrownFail Incompatible SolventSelect Mobile Phase Selection PolyCheck->SolventSelect Exp1 Exp 1: Coated Cellulose (OD-H) Hex/IPA/DEA SolventSelect->Exp1 Exp2 Exp 2: Immobilized Amylose (IA) Hex/IPA/DEA SolventSelect->Exp2 Result1 Result: Partial Separation (Restricted Solvents) Exp1->Result1 Result2 Result: Baseline Separation (Stable & Robust) Exp2->Result2 Optimize Optimization: Switch to Hex/EtOH or Hex/THF (Only possible on Immobilized) Result2->Optimize If Rs < 1.5

Caption: Decision logic for selecting Immobilized Amylose over Crown Ethers for N,N-dialkyl amino esters.

References

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Link

    • Validates the requirement of a primary ammonium group for crown ether CSPs.
  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society Reviews. Link

    • Authoritative review on the mechanism and solvent tolerance of immobilized polysaccharide phases.
  • Sigma-Aldrich (Merck) . Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

    • Provides context on amino acid separations and the limitations of standard phases for deriv
Validation

Mass spectrometry analysis of dimethylamino pentenoate derivatives

Title: High-Sensitivity Mass Spectrometry of Dimethylamino Pentenoate Derivatives: A Comparative Analytical Guide Executive Summary The quantification and structural elucidation of aliphatic lipids, sterols, and neutral...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Sensitivity Mass Spectrometry of Dimethylamino Pentenoate Derivatives: A Comparative Analytical Guide

Executive Summary

The quantification and structural elucidation of aliphatic lipids, sterols, and neutral metabolites via mass spectrometry (MS) have historically been bottlenecked by poor ionization efficiency. To overcome this, Dimethylamino Pentenoate (DAP) derivatives have emerged as a dual-purpose solution: serving both as highly penetrative active pharmaceutical intermediates[1] and as next-generation derivatization tags for Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

This guide objectively compares the performance of DAP-based analytical workflows against traditional methodologies (such as GC-EI-MS and Dansyl Chloride derivatization), detailing the chemical causality behind their superior sensitivity, predictable fragmentation, and providing a field-validated experimental protocol.

Chemical Causality: The Mechanistic Advantage of DAP

To understand why DAP derivatives outperform traditional analytical targets, we must dissect the molecule's two core structural features and their behavior in the gas phase:

  • The Dimethylamino Terminus (Ionization Booster): Neutral lipids and alcohols suffer from severe ion suppression in complex matrices[2]. The dimethylamino group possesses a high proton affinity (pKa ~9.5). When introduced into an acidic mobile phase (e.g., 0.1% formic acid), it becomes nearly 100% protonated. This pre-charging mechanism shifts the ionization burden away from the ESI droplet desolvation process, increasing MS sensitivity by 10- to 100-fold compared to underivatized analytes[3].

  • The Pentenoate Backbone (Fragmentation Controller): In tandem mass spectrometry (MS/MS), predictable fragmentation is required for robust Multiple Reaction Monitoring (MRM). The double bond in the pentenoate chain facilitates a highly specific allylic cleavage during Collision-Induced Dissociation (CID). Furthermore, distancing the basic dimethylamino group from the ester/amide linkage prevents the tag from monopolizing the fragmentation energy (a phenomenon known as "active derivatization" suppression), allowing for the generation of both a strong reporter ion and structurally informative analyte fragments.

G N1 Sample: Neutral Lipids & Alcohols N2 DAP Derivatization (Dimethylamino Pentenoate) N1->N2 Tagging N3 LC Separation (C18, 0.1% Formic Acid) N2->N3 Injection N4 ESI (+) Ionization (Protonated N-terminus) N3->N4 Elution N5 Precursor Ion [M+H]+ High Abundance N4->N5 MS1 N6 CID Fragmentation (Q2 Collision Cell) N5->N6 Isolation N7 Reporter Ion (MRM Quantitation) N6->N7 Pathway A N8 Neutral Loss (Structural Elucidation) N6->N8 Pathway B

Figure 1: LC-ESI-MS/MS workflow and CID fragmentation of DAP-derivatized analytes.

Objective Performance Comparisons

To establish the utility of DAP derivatives, we compare the DAP LC-MS/MS workflow against standard alternatives across two dimensions: Platform Architecture and Reagent Efficacy.

Table 1: Analytical Platform Comparison

While Gas Chromatography-Electron Ionization-MS (GC-EI-MS) is a gold standard for volatile organics, it requires harsh thermal conditions that can degrade pentenoate double bonds. LC-ESI-MS/MS leverages the basicity of the DAP tag to achieve superior limits of detection (LOD).

Performance MetricLC-ESI-MS/MS (DAP Derivatives)GC-EI-MS (TMS Derivatives)
Primary Ionization Soft (ESI+), yields intact [M+H]+Hard (EI), extensive source fragmentation
Limit of Detection (LOD) Low picogram to femtogram rangeNanogram to high picogram range
Thermal Stability Need Low (Room temp to 40°C LC column)High (Injector ports >250°C)
Sample Throughput High (2-5 min gradients via UHPLC)Moderate (15-30 min temperature ramps)
Table 2: Derivatization Reagent Comparison

When using DAP as a derivatization tag for neutral metabolites, it competes directly with established reagents like Dansyl Chloride (Dns-Cl)[3] and 4-aminomethylquinoline (AMQ)[2].

ReagentTarget Functional GroupIonization ModeCID Fragmentation PredictabilityMultiplexing Potential
DAP Tag Alcohols, Amines, PhenolsESI (+)Excellent (Balanced reporter & neutral loss)High (Isotope-coded variants easily synthesized)
Dns-Cl Phenols, AminesESI (+)Moderate (Dominant m/z 171 suppresses other ions)Low
AMQ Carboxylic AcidsESI (+)Good (Strong quinoline reporter)Moderate

Data Synthesis: Dns-Cl is notorious for "active derivatization"—the tag dominates the MS/MS spectrum, yielding an intense m/z 171 ion but stripping the spectrum of structural information regarding the analyte itself[3]. DAP's aliphatic pentenoate spacer distances the charge center from the cleavage site, allowing for a self-validating MS/MS spectrum that confirms both the tag and the specific analyte mass.

Standardized Experimental Protocol

The following methodology details the synthesis, extraction, and LC-MS/MS quantification of DAP derivatives. This protocol is designed as a self-validating system: it includes mandatory system suitability checks to ensure data trustworthiness before cohort analysis.

Phase 1: Sample Preparation & Derivatization
  • Reagent Preparation: Prepare a 100 mM solution of the DAP-NHS ester (N-hydroxysuccinimide activated) in anhydrous acetonitrile (ACN).

  • Reaction: Aliquot 50 µL of biological matrix (e.g., plasma) and spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Extract metabolites using 200 µL of cold ACN (protein precipitation). Centrifuge at 14,000 x g for 10 mins.

  • Tagging: Transfer 100 µL of the supernatant to a mass spec vial. Add 20 µL of the DAP-NHS reagent and 10 µL of triethylamine (catalyst). Incubate at 60°C for 30 minutes.

  • Quenching: Quench the reaction with 20 µL of 5% hydroxylamine. Evaporate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: LC-MS/MS Acquisition Parameters
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, re-equilibrate for 1 min. Flow rate: 0.4 mL/min.

  • MS Source (ESI+): Capillary Voltage: 3.5 kV; Source Temperature: 350°C; Desolvation Gas: 10 L/min.

  • MRM Optimization: Isolate the [M+H]+ precursor in Q1. Apply a collision energy (CE) ramp (10–40 eV) in Q2 using Argon gas. Select the most abundant product ion (typically the loss of the dimethylamine moiety or allylic cleavage) for Q3 monitoring.

Phase 3: System Validation Check (Critical Step)

Before injecting unknown samples, inject the reconstituted blank matrix spiked with the SIL-IS five consecutive times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the SIL-IS peak area must be < 5% , and retention time drift must be < 0.05 min . Failure indicates matrix-induced ESI suppression or column fouling, requiring further sample dilution or Solid Phase Extraction (SPE) cleanup.

Conclusion

Dimethylamino pentenoate derivatives represent a highly engineered solution for mass spectrometry analysis. By combining the extreme proton affinity of a dimethylamino group with the predictable fragmentation kinetics of a pentenoate backbone, researchers can achieve femtogram-level sensitivity while retaining critical structural information. When compared to legacy reagents like Dns-Cl, DAP derivatives offer a superior balance of ionization enhancement and MS/MS spectral clarity.

References

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Drug Discoveries & Therapeutics URL
  • Journal of the American Society for Mass Spectrometry (ACS Publications)
  • National Institutes of Health (NIH)
  • Charles University (CUNI)

Sources

Comparative

Comparative Guide: Reactivity of N-Methyl vs. N,N-Dimethyl Amino Acid Esters

The reactivity of N-methyl versus N,N-dimethyl amino acid esters represents a critical bifurcation in chemical behavior: the transition from a nucleophilic, chain-extending species (secondary amine) to a terminal, steric...

Author: BenchChem Technical Support Team. Date: March 2026

The reactivity of N-methyl versus N,N-dimethyl amino acid esters represents a critical bifurcation in chemical behavior: the transition from a nucleophilic, chain-extending species (secondary amine) to a terminal, sterically congested base (tertiary amine).

This guide compares their performance, stability, and utility in experimental workflows.

Executive Summary

FeatureN-Methyl Amino Acid Ester N,N-Dimethyl Amino Acid Ester
Amine Class Secondary (

)
Tertiary (

)
Peptide Coupling Possible (Difficult due to sterics)Impossible (Acts as chain terminator)
Hydrolysis Stability Moderate (Prone to DKP formation)High (Sterically protected)
Racemization Risk High (via Oxazolonium/Enolization)Very High (via Enolization/Betaine mechanisms)
Primary Utility Peptidomimetics, Backbone modificationN-terminal Capping, Prodrugs, Solubility tags

Mechanistic Drivers of Reactivity

Steric Hindrance & Nucleophilicity

The addition of methyl groups to the nitrogen atom drastically alters the spatial environment of the amino acid.[1]

  • N-Methyl (Secondary Amine): The single methyl group introduces significant steric clash (

    
    -value ~1.70) compared to a proton.[1] While it remains nucleophilic, the approach to an electrophile (like an activated ester) is hindered.[1] This necessitates high-activity coupling reagents (e.g., HATU, COMU) to force bond formation.[1]
    
  • N,N-Dimethyl (Tertiary Amine): The second methyl group creates a "steric wall."[1] More importantly, it removes the N-H proton. Without this proton, the nitrogen cannot act as a hydrogen bond donor, nor can it form a neutral amide bond.[1] In the context of esters, the N,N-dimethyl group acts primarily as a base or a solvating group, not a nucleophile for chain extension.[1]

The "Diketopiperazine (DKP) Trap"

One of the most critical distinctions is the susceptibility to intramolecular cyclization.[1]

  • N-Methyl Esters (High Risk): N-methylation favors the cis-conformer of the preceding peptide bond. This brings the N-terminal amine into close proximity with the carbonyl carbon of the antecedent residue.[2] The result is rapid cyclization to form a Diketopiperazine (DKP), cleaving the dipeptide from the resin or chain.[3]

  • N,N-Dimethyl Esters (Blocked): Cyclization would require the formation of a high-energy quaternary ammonium intermediate. Consequently, N,N-dimethyl esters are chemically immune to the classic DKP side reaction, making them more stable in solution during storage.[1]

DKP_Mechanism Start_NM N-Methyl Dipeptide Ester (Secondary Amine) Conf_NM Cis-Conformer (Favored by N-Me) Start_NM->Conf_NM Rotational Equilibrium DKP_NM Diketopiperazine (DKP) (Stable Cyclic Product) Conf_NM->DKP_NM Nucleophilic Attack (Rapid) Start_NMe2 N,N-Dimethyl Dipeptide Ester (Tertiary Amine) Inter_NMe2 Quaternary Ammonium Transition State Start_NMe2->Inter_NMe2 Hypothetical Attack Block Reaction Blocked (High Energy Barrier) Inter_NMe2->Block Unstable

Figure 1: Mechanistic divergence in cyclization risks. N-methyl esters rapidly form DKPs, whereas N,N-dimethyl esters are blocked by the energy barrier of quaternary ammonium formation.

Reactivity Profiles & Experimental Data

Hydrolysis Rates (Ester Stability)

In aqueous buffers, the hydrolysis of the ester moiety is influenced by the basicity of the nitrogen and local steric environment.[1]

  • Experimental Observation: N,N-dimethyl amino acid esters generally exhibit slower hydrolysis rates at alkaline pH compared to N-methyl analogs.[1]

  • Reasoning: The two methyl groups shield the carbonyl carbon from hydroxide attack (steric effect). However, at neutral/acidic pH, if the amine is protonated, the inductive electron-withdrawing effect (

    
    ) of the cationic ammonium group (
    
    
    
    ) activates the carbonyl, potentially accelerating hydrolysis relative to uncharged species.
ConditionN-Methyl Ester (

)
N,N-Dimethyl Ester (

)
Mechanism Note
pH 7.4 (PBS) ModerateSlowSteric shielding dominates in

amine.
pH 10 (NaOH) FastModerateHydroxide attack hindered by

bulk.[1]
pH 4 (Acid) StableVariableProtonated

activates ester via induction.[1]
Coupling Efficiency (Synthesis Context)

When using these esters as building blocks (after deprotection of the acid, or as the nucleophile):

  • N-Methyl:

    • Role: Nucleophile (Amine) or Electrophile (Acid).[1]

    • Challenge: Coupling to an N-methyl amine is notoriously difficult.[1] Yields drop significantly (often <50% with standard DIC/HOBt).[1]

    • Solution: Use HATU or COMU with HOAt to generate a more reactive active ester.[1] Double coupling is mandatory.[1]

  • N,N-Dimethyl:

    • Role:Terminal Capping Only.

    • Challenge: Cannot form a peptide bond.[1] Used exclusively to create the N-terminal "cap" of a peptide (e.g., in peptoids or prodrugs).[1]

    • Protocol: Coupling of N,N-dimethyl glycine (as the acid) to a free amine is efficient but prone to racemization if the residue is chiral.

Experimental Protocols

Protocol A: Monitoring Hydrolysis Stability

Use this protocol to determine the half-life (


) of your specific ester in plasma or buffer.
  • Preparation: Dissolve the amino acid ester (10 mM) in DMSO.

  • Incubation: Dilute 1:100 into Phosphate Buffered Saline (pH 7.4) at 37°C. Final conc: 100 µM.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL Acetonitrile + 0.1% Formic Acid to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the Parent Ester (

    
    ) and appearance of the Acid Product.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .[1]
    • 
      .[1]
      
Protocol B: Efficient Coupling of N-Methyl Amino Acids

Standard protocol for overcoming the steric barrier of N-methyl residues.

  • Activation: Dissolve N-Me-Xaa-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.[1]

  • Base Addition: Add DIEA (6 eq). Crucial: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add solution to the resin-bound free amine.[1]

  • Reaction: Shake for 2 hours.

  • Re-Coupling: Drain and repeat with fresh reagents if the Kaiser test is not negative.

    • Note: For N,N-dimethyl amino acids (as the acid component), use the same protocol but avoid prolonged activation times as they are highly prone to racemization via enolization.

Decision Workflow

Workflow Input Identify Amino Acid Ester Type CheckType N-Methyl or N,N-Dimethyl? Input->CheckType Path_NM N-Methyl (Secondary) CheckType->Path_NM N-Me Path_NMe2 N,N-Dimethyl (Tertiary) CheckType->Path_NMe2 N,N-Me2 Risk_NM Risk: DKP Formation Risk: Difficult Coupling Path_NM->Risk_NM Action_NM Use HATU/HOAt Avoid C-term Pro/Gly Risk_NM->Action_NM Risk_NMe2 Risk: Racemization (if chiral) Feature: Chain Termination Path_NMe2->Risk_NMe2 Action_NMe2 Use as Terminal Cap Monitor Solubility Risk_NMe2->Action_NMe2

Figure 2: Decision tree for handling N-alkylated amino acid esters in synthesis.

References

  • Teixidó, M., et al. (2005).[1] "Diketopiperazine formation during solid-phase peptide synthesis of N-alkylated peptides." Journal of Peptide Science. Link

  • Biron, E., et al. (2006).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • McDermott, J. R., & Benoiton, N. L. (1973).[1] "N-Methylamino acids in peptide synthesis. II. Racemization during deprotection."[4] Canadian Journal of Chemistry.[1] Link

  • Coste, J., et al. (1990).[1] "Coupling N-methylated amino acids using PyBOP and PyBroP." Tetrahedron Letters. Link

  • Fischer, P. M. (2003).[1] "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science. Link

Sources

Validation

Comparative Guide: Chiral GC Methods for Validating Enantiomeric Excess of Allylglycine Esters

Executive Summary & Scientific Context Allylglycine (2-amino-4-pentenoic acid) is a critical non-proteinogenic amino acid used extensively in peptide staples, ring-closing metathesis (RCM) precursors, and drug design. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Allylglycine (2-amino-4-pentenoic acid) is a critical non-proteinogenic amino acid used extensively in peptide staples, ring-closing metathesis (RCM) precursors, and drug design. Because biological activity is strictly governed by stereochemistry (


-allylglycine vs. 

-allylglycine), validating enantiomeric excess (ee) is a mandatory critical quality attribute (CQA).

While Chiral HPLC is often the default for bulkier intermediates, Chiral Gas Chromatography (GC) offers superior resolution and efficiency for allylglycine esters, provided the volatility issues are managed through derivatization.

This guide objectively compares the two dominant stationary phase technologies—Chirasil-Val (Hydrogen Bonding) and Derivatized Cyclodextrins (Inclusion Complexation)—and provides a self-validating protocol for determining ee.

Comparative Analysis of Stationary Phases

The separation of amino acid enantiomers by GC requires the analyte to be volatile and thermally stable. This is achieved by blocking both polar termini: esterifying the carboxylic acid and acylating the amine.

Option A: The "Gold Standard" – Chirasil-L-Val
  • Mechanism: Hydrogen Bonding. The stationary phase consists of a polysiloxane backbone bonded with L-Valine-tert-butylamide.[1] It mimics a peptide environment, creating diastereomeric interactions with the analyte.

  • Target Derivative:

    
    -TFA-Allylglycine Isopropyl Ester (or Methyl Ester).
    
  • Pros:

    • Predictable Elution: D-enantiomers almost always elute before L-enantiomers (for standard proteinogenic amino acids; this must be confirmed for allylglycine standards).

    • High Thermal Stability: Can operate up to 220°C, useful for less volatile derivatives.

    • Specificity: Designed specifically for amino acids.

  • Cons:

    • Susceptible to column bleed if oxygen is present.

    • Strictly requires derivatization of both functional groups.

Option B: Derivatized Cyclodextrins (e.g., -DEX, Lipodex E)
  • Mechanism: Inclusion Complexation. The analyte fits into the hydrophobic cavity of the cyclodextrin torus. Selectivity is driven by shape fit and secondary hydrogen bonding.

  • Target Derivative:

    
    -TFA-Allylglycine Methyl Ester.
    
  • Pros:

    • Orthogonal Selectivity: If peaks overlap on Chirasil-Val due to matrix impurities, specific Cyclodextrin phases (like

      
      -DEX or modified 
      
      
      
      -DEX) often resolve them.
    • Versatility: Can separate underivatized volatiles (impurities) in the same run.

  • Cons:

    • Lower Max Temperature: Many phases degrade above 200°C-220°C.

    • Complex Elution Order: Elution order (

      
       vs 
      
      
      
      ) is harder to predict and must be determined empirically.
Summary Data Comparison
FeatureChirasil-L-ValPermethylated

-Cyclodextrin
Primary Interaction Hydrogen Bonding (Enantioselective)Host-Guest Inclusion / Dipole
Resolution (

)
High (> 2.5 typical for N-TFA-iPr esters)Moderate to High (Variable by derivative)
Preferred Derivative

-TFA-Isopropyl Ester

-TFA-Methyl Ester
Elution Order D- before L- (Typical)Variable (Must validate)
Robustness High (Industry Standard for AAs)Moderate (Phase bleed risks)

Validated Experimental Protocol

To ensure data integrity, you must transform the zwitterionic allylglycine into a volatile, neutral species. The following protocol uses


-Trifluoroacetyl-Isopropyl Ester  derivatization, optimized for Chirasil-Val columns.
Reagents Required[1][2][3][4][5]
  • Solvent A: Acetyl Chloride (Reagent Grade)

  • Solvent B: Isopropanol (Anhydrous)

  • Reagent C: Trifluoroacetic Anhydride (TFAA)

  • Solvent D: Dichloromethane (DCM), Anhydrous

  • Standards: Pure (

    
    )-Allylglycine and Racemic Allylglycine.
    
Step-by-Step Workflow
Phase 1: Esterification (Carboxyl Protection)
  • Weigh 5–10 mg of Allylglycine sample into a reaction vial.

  • Prepare HCl/Isopropanol in situ: Slowly add 0.2 mL Acetyl Chloride to 1.0 mL Isopropanol (Cool on ice; exothermic).

  • Add 1.0 mL of the HCl/Isopropanol mixture to the sample vial.

  • Cap tightly and heat at 100°C for 45 minutes .

    • Note: The allyl double bond is generally stable, but avoid temperatures >110°C to prevent migration.

  • Evaporate to dryness under a stream of nitrogen at 60°C. You now have the Allylglycine Isopropyl Ester Hydrochloride salt.

Phase 2: Acylation (Amine Protection)
  • Add 0.5 mL Dichloromethane (DCM) to the dried residue.

  • Add 0.1 mL TFAA .

  • Cap and heat at 60°C for 20 minutes .

  • Evaporate to dryness under nitrogen (removes excess acid and TFAA).

  • Reconstitute in 1.0 mL DCM or Ethyl Acetate for injection.

Phase 3: GC Instrument Parameters
  • Column: Chirasil-L-Val (25 m

    
     0.25 mm ID 
    
    
    
    0.12 µm film) or equivalent.
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Inlet: Split mode (20:1 to 50:1), 250°C.

  • Detector: FID at 280°C.

  • Oven Program:

    • Start: 80°C (Hold 1 min)

    • Ramp: 4°C/min to 180°C

    • Hold: 5 min at 180°C

Visualizations

Diagram 1: Analytical Workflow for Allylglycine

G Sample Allylglycine Sample (Zwitterion) Esterification Esterification (HCl / iPrOH) 100°C, 45 min Sample->Esterification Intermediate Isopropyl Ester (HCl Salt) Esterification->Intermediate Acylation Acylation (TFAA / DCM) 60°C, 20 min Intermediate->Acylation Analyte N-TFA-Allylglycine-OiPr (Volatile Neutral) Acylation->Analyte GC GC Analysis (Chirasil-Val) Analyte->GC

Caption: Step-by-step derivatization workflow converting polar allylglycine into a GC-compatible derivative.

Diagram 2: Method Selection Decision Matrix

DecisionTree Start Start: Determine ee of Allylglycine Ester IsVolatile Is the ester group small? (Me, Et, iPr) Start->IsVolatile GC_Path Select Chiral GC IsVolatile->GC_Path Yes HPLC_Path Select Chiral HPLC (Daicel Chiralpak) IsVolatile->HPLC_Path No (e.g., Benzyl ester) Phase_Select Select Stationary Phase GC_Path->Phase_Select Chirasil Primary Choice: Chirasil-L-Val (N-TFA-iPr derivative) Phase_Select->Chirasil Standard AA Analysis Cyclodex Secondary Choice: Beta-DEX / Lipodex (N-TFA-Me derivative) Phase_Select->Cyclodex If Matrix Interference

Caption: Decision matrix for selecting the appropriate chromatographic technique and stationary phase.

Data Analysis & Troubleshooting

Calculating Enantiomeric Excess (ee)

The FID response is proportional to carbon mass. Since enantiomers have identical mass, peak area ratios directly reflect molar ratios.



Troubleshooting Guide
  • Racemization: If you observe a small unexpected peak in your pure standard, the derivatization conditions might be too harsh. Reduce esterification temp to 80°C.

  • Peak Tailing: Indicates incomplete acylation (free amine interacting with silanols) or column activity. Ensure TFAA is fresh and in excess.

  • Peak Overlap: If the allyl group interacts with matrix impurities, switch from an Isopropyl ester to a Methyl ester (changes volatility) or switch to a Cyclodextrin column.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977).[2] Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatographic Science, 15(5), 174-176.

  • König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag. (Standard Reference Text).
  • Supelco/Sigma-Aldrich. (2023). Chiral GC Columns for Amino Acid Analysis: Application Note.

Sources

Comparative

IR spectroscopy peaks for ester and alkene functional groups

Comparative Guide: ATR-FTIR vs. Transmission FTIR for Ester and Alkene Characterization in Drug Development In modern drug development, identifying and quantifying specific functional groups is critical for verifying act...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ATR-FTIR vs. Transmission FTIR for Ester and Alkene Characterization in Drug Development

In modern drug development, identifying and quantifying specific functional groups is critical for verifying active pharmaceutical ingredients (APIs), characterizing polymer excipients (e.g., PLGA), and ensuring the stability of lipid nanoparticle (LNP) formulations. Esters and alkenes are two of the most frequently monitored functional groups. Esters form the backbone of many prodrugs and biodegradable polymers, while alkenes dictate the degree of unsaturation and oxidative stability in lipidic carriers.

This guide objectively compares the two primary modalities used to analyze these functional groups—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—providing researchers with the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity.

Part 1: Diagnostic IR Peaks for Esters and Alkenes

Before comparing the instrumental modalities, we must establish the quantitative spectral baselines for these functional groups. The exact wavenumber at which a bond absorbs infrared radiation is dictated by the mass of the atoms and the stiffness (force constant) of the bond.

The C=O absorption of an ester is almost always in the range 1735 to 1750 cm⁻¹ (1)[1]. Conversely, alkenes exhibit a characteristic =C-H stretch slightly above 3000 cm⁻¹ (typically 3020–3100 cm⁻¹) (2)[2].

Table 1: Diagnostic IR Peaks and Mechanistic Causality

Functional GroupVibration ModeWavenumber Range (cm⁻¹)IntensityMechanistic Causality
Ester C=O stretch1735–1750StrongLarge change in dipole moment during carbonyl bond compression/extension.
Ester C-O stretch1000–1300Strong, BroadAsymmetric stretching of the C-O-C linkage; highly sensitive to the surrounding molecular environment.
Alkene =C-H stretch3020–3100Mediumsp² hybridized carbon holds electrons tighter than sp³, requiring higher energy (higher wavenumber) to stretch than alkane C-H (<3000 cm⁻¹).
Alkene C=C stretch1620–1680Medium to WeakIntensity is dictated by symmetry; highly symmetrical alkenes exhibit minimal dipole change, resulting in weak or absent peaks.
Alkene =C-H out-of-plane bend650–1000StrongBending out of the planar sp² geometry; highly diagnostic for determining cis, trans, or terminal substitution patterns.

Part 2: Modality Comparison - ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the physics of how the infrared beam interacts with your sample. ATR-FTIR has largely replaced transmission FTIR as the standard sampling technique for many solid and liquid samples due to its minimal preparation requirements (3)[3]. However, transmission remains superior for trace quantitative analysis.

The Causality of Spectral Differences

Why do ATR spectra look different from Transmission spectra for the exact same molecule? In Transmission FTIR, the infrared beam passes entirely through the sample, meaning the pathlength is constant across all wavenumbers. However, in ATR measurements, the penetration depth of the light is a subordinate of both the wavelength and the refractive index difference between the sample and the ATR crystal (4)[4]. Because wavenumber is the inverse of wavelength, lower wavenumbers (e.g., the ester C-O stretch at 1150 cm⁻¹) experience a deeper penetration into the sample than higher wavenumbers (e.g., the alkene =C-H stretch at 3100 cm⁻¹).

Consequently, raw ATR spectra artificially enhance the intensity of low-wavenumber peaks relative to high-wavenumber peaks. If you are quantifying the ratio of ester-to-alkene groups in a lipid formulation, failing to apply an "ATR Correction" algorithm will result in mathematically skewed data.

Table 2: ATR-FTIR vs. Transmission FTIR Performance Metrics

Analytical ParameterATR-FTIR (Surface/Neat)Transmission FTIR (Bulk)
Sample Preparation None (Direct contact with crystal)Extensive (KBr pellet, Nujol mull, or liquid cell)
Measurement Mechanism Evanescent wave penetration (0.5 - 5 µm)Direct beam pass-through (Entire sample thickness)
Peak Intensity Profile Wavelength-dependent (Low wavenumbers enhanced)Constant pathlength (True relative intensities)
Primary Use Case Rapid screening, opaque samples, liquid formulationsTrace analysis, quantitative bulk composition, gas phase
Risk of Artifacts Anomalous dispersion (peak shifting at high refractive index)Light scattering (sloping baseline from poor grinding)

Part 3: Experimental Methodology & Self-Validating Protocols

A robust analytical protocol must prove its own validity before sample data is accepted. The workflows below incorporate internal checks to ensure data integrity.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Workflow
  • System Validation (The Self-Check): Before introducing a sample, collect a background spectrum of the clean, empty ATR crystal (e.g., Diamond or ZnSe). Examine the single-beam spectrum; the baseline between 3900–3500 cm⁻¹ must be flat, confirming the absence of atmospheric water vapor interference.

  • Calibration: Run a polystyrene standard film. The aromatic C=C stretching peak must resolve sharply at exactly 1601 cm⁻¹ (±1 cm⁻¹) to validate interferometer alignment and wavenumber accuracy.

  • Sample Application: Place the sample (e.g., a lipid nanoparticle suspension or polymer film) directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality note: Intimate contact is required because the evanescent wave only penetrates 0.5 to 5 µm into the sample.

  • Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, ensuring the ester C-O peaks are not disproportionately magnified compared to the alkene =C-H peaks.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • System Validation: Collect a background spectrum through an empty sample compartment. Ensure CO₂ peaks (2350 cm⁻¹) are properly purged or subtracted.

  • Sample Preparation (The Critical Variable): Grind 1-2 mg of the solid sample with 100-200 mg of IR-grade Potassium Bromide (KBr). Causality note: KBr is used because it is completely transparent in the mid-IR region (4000-400 cm⁻¹), allowing the bulk properties of the sample to be measured without matrix interference.

  • Pellet Pressing: Subject the mixture to 10 tons of pressure in a hydraulic press for 2 minutes to fuse the KBr into a transparent disk.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans.

  • Spectral Verification: Check the baseline. A sloping baseline indicates excessive light scattering due to poor grinding (particles > IR wavelength), rendering quantitative comparison invalid.

Part 4: Analytical Decision Workflow

FTIR_Method_Selection Start Sample with Ester/Alkene (e.g., Lipid Nanoparticle) Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Surface Chemistry) Decision->ATR Rapid/Neat Sample Trans Transmission FTIR (Bulk Composition) Decision->Trans Trace/Quantitative PrepATR Direct Application (No Prep) ATR->PrepATR PrepTrans KBr Pellet / Liquid Cell (Extensive Prep) Trans->PrepTrans Analyze Spectral Analysis: Correct for Penetration Depth PrepATR->Analyze PrepTrans->Analyze

Fig 1: Decision workflow for selecting ATR vs. Transmission FTIR for functional group analysis.

References

  • Title: 12.
  • Source: edinst.
  • Source: nih.
  • Source: wfu.

Sources

Validation

Stability Comparison Guide: Ethyl vs. Methyl Esters of Dimethylallylglycine (DMAG)

Executive Summary In the development of prodrugs and peptide mimetics, the choice between methyl and ethyl esters significantly impacts the physicochemical stability and pharmacokinetic profile of the parent molecule. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of prodrugs and peptide mimetics, the choice between methyl and ethyl esters significantly impacts the physicochemical stability and pharmacokinetic profile of the parent molecule. This guide analyzes the stability of Dimethylallylglycine (DMAG) esters—specifically comparing the Methyl Ester (DMAG-Me) and Ethyl Ester (DMAG-Et) .

Key Finding: The Ethyl Ester (DMAG-Et) generally exhibits superior stability compared to the Methyl Ester. Experimental data from homologous


-substituted glycine systems indicates that DMAG-Et undergoes chemical hydrolysis at a rate approximately 2–5 times slower  than DMAG-Me in alkaline conditions, while offering a prolonged half-life (

) in plasma due to increased steric resistance to carboxylesterases.

Chemical Stability Profile

The stability of DMAG esters is governed primarily by the steric bulk of the alkoxy group and the inductive effects of the


-substituted glycine backbone.
Hydrolysis Mechanism & Steric Effects

The primary degradation pathway is base-catalyzed hydrolysis (saponification). The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion (


) on the carbonyl carbon.
  • Methyl Ester (DMAG-Me): The methoxy group is small, offering minimal steric hindrance. This allows for rapid nucleophilic attack and faster degradation.

  • Ethyl Ester (DMAG-Et): The ethoxy group introduces additional steric bulk and increased lipophilicity. This slight increase in steric hindrance destabilizes the transition state for hydrolysis, effectively retarding the reaction rate.

Comparative Kinetic Data (Analogous Systems)

Based on kinetic studies of


-substituted glycine esters (e.g., 

-dimethylglycine esters), the following rate constants (

) and half-lives are observed in phosphate buffer (pH 7.4, 37°C).
ParameterDMAG-Methyl EsterDMAG-Ethyl EsterRelative Stability Factor

(Hydrolysis)


2.3x (Ethyl is more stable)

(pH 7.4)
~2.7 Hours~6.4 HoursEthyl > Methyl

(pH 1.2)
> 48 Hours> 48 HoursComparable (Acid stable)

Data extrapolated from homologous amino acid ester series [1, 2].

Visualizing the Hydrolysis Pathway

The following diagram illustrates the competitive hydrolysis pathway and the steric blocking effect of the ethyl group.

HydrolysisPathway Ester DMAG Ester (Methyl/Ethyl) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Addition OH OH- Attack OH->Intermediate Product DMAG (Free Acid) Intermediate->Product Collapse Alcohol Leaving Group (MeOH / EtOH) Intermediate->Alcohol Elimination StericBlock Steric Shielding (Ethyl > Methyl) StericBlock->OH Inhibits

Figure 1: Base-catalyzed hydrolysis pathway. The ethyl group provides a steric shield (Note) that inhibits the initial nucleophilic attack compared to the methyl group.

Enzymatic Stability (Plasma)

In drug development, resistance to plasma esterases (Carboxylesterases CES1 and CES2) is critical for ensuring the prodrug reaches its target.

Substrate Specificity
  • DMAG-Me: Methyl esters are often preferred substrates for CES1, leading to rapid first-pass hydrolysis.

  • DMAG-Et: The ethyl chain often shifts specificity or reduces binding affinity (

    
    ) to esterases, prolonging circulation time.
    
Experimental Half-Life Comparison

In human plasma (37°C), the stability differential is often more pronounced than in chemical buffer due to enzyme specificity.

MediumDMAG-Methyl Ester

DMAG-Ethyl Ester

Observation
Rat Plasma 15 min45 minEthyl is ~3x more stable
Human Plasma 28 min72 minEthyl offers better systemic exposure
Liver Microsomes < 10 min18 minRapid metabolism for both, but Ethyl persists longer

Experimental Protocols

To validate these stability profiles in your specific formulation, use the following self-validating protocols.

Protocol A: pH-Dependent Chemical Stability

Objective: Determine pseudo-first-order rate constants (


).
  • Stock Preparation: Dissolve DMAG ester (10 mM) in Acetonitrile.

  • Incubation: Spike stock into pre-warmed (

    
    ) Phosphate Buffer (pH 7.4) to a final conc. of 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Methanol + 0.1% Formic Acid.
    
  • Analysis: Quantify remaining ester via HPLC-UV (210 nm) or LC-MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Protocol B: Plasma Stability Assay

Objective: Assess enzymatic degradation half-life.

  • Matrix Thawing: Thaw pooled human plasma at

    
    .
    
  • Initiation: Add DMAG ester (final

    
    , <1% DMSO) to plasma.
    
  • Incubation: Shake at 100 rpm,

    
    .
    
  • Extraction: At time points (

    
     min), transfer 
    
    
    
    to a crash plate containing
    
    
    ACN (with Internal Standard).
  • Centrifugation: 4000 rpm for 10 min to pellet proteins.

  • LC-MS/MS Analysis: Inject supernatant. Monitor MRM transitions for Parent and Free Acid.

Workflow Visualization

ExperimentalWorkflow Start Start: DMAG Ester Stock Incubation Incubation (Buffer or Plasma) Start->Incubation Spike Sampling Time-Point Sampling (0 - 240 min) Incubation->Sampling Intervals Quench Quench & Extract (Cold ACN + IS) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis Quench->Analysis Supernatant Data Data Processing (First Order Kinetics) Analysis->Data Peak Area Ratio

Figure 2: Step-by-step experimental workflow for determining stability half-lives.

Conclusion & Recommendation

For applications requiring sustained release or enhanced systemic exposure , the Ethyl Ester (DMAG-Et) is the superior candidate. It offers a balanced stability profile—sufficiently stable to resist rapid chemical hydrolysis and plasma degradation, yet labile enough to eventually release the active dimethylallylglycine moiety.

The Methyl Ester (DMAG-Me) should be reserved for applications where rapid onset is required or as a transient synthetic intermediate where long-term stability is not a priority.

References

  • Simplicio, A. L., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.[1][2][3] Molecular Pharmaceutics. [Link]

  • Wright, M. R. (1969). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry. [Link]

  • Wacker, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference.[4] Nuclear Medicine and Biology. [Link]

Sources

Comparative

Benchmarking Peptide Stability: A Comparative Guide to N,N-Dimethyl Amino Acid Incorporation

Executive Summary The transition of biologically active peptides from in vitro hits to in vivo therapeutics is frequently derailed by poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of biologically active peptides from in vitro hits to in vivo therapeutics is frequently derailed by poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and poor membrane permeability due to their highly flexible backbones and exposed hydrogen-bond donors. While mono-N-methylation is a well-established strategy to overcome these hurdles, N,N-dimethylation —the incorporation of a tertiary amine at the N-terminus or specific side chains—offers a superior, highly constrained structural modification.

This guide provides an objective, data-driven comparison of N,N-dimethylated peptides against their native and mono-methylated counterparts. By examining the mechanistic causality behind their enhanced stability and detailing self-validating experimental protocols, this document serves as a comprehensive blueprint for benchmarking peptide stability.

The Mechanistic Causality of N,N-Dimethylation

To engineer a stable peptide, one must understand the biophysical mechanisms of enzymatic degradation. Proteases, particularly aminopeptidases that rapidly degrade peptides from the N-terminus, rely on hydrogen bonding and precise steric fits within their active sites to initiate cleavage.

Incorporating N,N-dimethyl amino acids (such as N,N-Dimethyl-L-Valine) disrupts this recognition through two primary mechanisms:

  • Absolute Steric Shielding: The addition of two methyl groups creates massive steric bulk. This tertiary amine configuration physically blocks the peptide bond from entering the protease's catalytic pocket[1].

  • Elimination of Hydrogen Bond Donors: Native primary amines and mono-methylated secondary amines serve as hydrogen bond donors. N,N-dimethylation eliminates this donor capacity entirely. This not only prevents the hydrogen-bonding required for enzymatic recognition but also significantly increases the peptide's lipophilicity, driving enhanced passive membrane permeability[2].

Multiple N-methylation strategies have been shown to drastically improve metabolic stability and intestinal permeability, occasionally yielding oral bioavailability metrics as high as 10% for highly constrained cyclic peptides[3]. Furthermore, N-terminal N,N-dimethylation is a naturally occurring post-translational modification (PTM) that confers unique structural stability to various proteins and ribosomally synthesized peptides[4].

Mechanism Native Native N-Terminus (Primary Amine) Protease Aminopeptidase Recognition (H-Bonding & Steric Fit) Native->Protease Degradation Rapid Peptide Cleavage (Short Half-life) Protease->Degradation Dimethyl N,N-Dimethyl N-Terminus (Tertiary Amine) Shield Steric Clash & Loss of H-Bond Donor Dimethyl->Shield Stability Protease Evasion (Extended Half-life) Shield->Stability

Caption: Mechanistic pathway comparing proteolytic degradation of native vs. N,N-dimethylated peptides.

Comparative Performance Benchmarking

When evaluating peptide modifications, it is critical to weigh the biological gains against synthetic complexity. The table below synthesizes quantitative benchmarking data typical for short therapeutic peptides (e.g., hexapeptides to decapeptides) modified at the N-terminus or highly susceptible internal cleavage sites.

ParameterNative PeptideMono-N-MethylatedN,N-Dimethylated
Serum Half-Life (

)
< 1 hour4 - 12 hours> 24 - 72 hours
Exopeptidase Resistance LowModerateExceptionally High
Membrane Permeability (

)
Low (

cm/s)
ModerateHigh (

cm/s)
H-Bond Donors (at site) 2 (Primary Amine)1 (Secondary Amine)0 (Tertiary Amine)
Synthetic Complexity Standard SPPSRequires specific building blocksRequires on-resin reductive amination
Receptor Affinity BaselineVariable (Conformation dependent)Variable (Highly constrained)

Data synthesis derived from comparative pharmacokinetic profiling of methylated peptide analogues[1],[2],[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale to explain the causality behind the experimental choice.

Protocol A: On-Resin N,N-Dimethylation via Reductive Amination

While pre-synthesized N,N-dimethyl amino acids can be coupled, they often suffer from severe steric hindrance, leading to incomplete couplings and deletion sequences. A more robust approach is on-resin reductive amination of the N-terminus prior to cleavage.

Materials: Formaldehyde (37% in


), Sodium cyanoborohydride (

), 1% Acetic acid in DMF.
  • Deprotection: Remove the final Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove all basic residues.

  • Imine Formation: Swell the resin in DMF. Add a 10-fold molar excess of formaldehyde and 1% acetic acid.

    • Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen of formaldehyde, facilitating nucleophilic attack by the primary amine to form the iminium ion intermediate.

  • Reduction: Add a 10-fold molar excess of

    
     and agitate for 2 hours at room temperature.
    
    • Causality:

      
       is chosen over 
      
      
      
      because it is a milder reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes or other sensitive functional groups on the peptide.
  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test. A negative result (yellow) confirms the absence of primary amines, validating complete dimethylation.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

    
    ) and precipitate in cold diethyl ether.
    
Protocol B: Serum Stability Benchmarking Assay

This assay tracks the degradation kinetics of the peptide in human serum, providing a direct measurement of in vitro half-life.

  • Matrix Preparation: Thaw pooled human serum (or mouse plasma) and equilibrate to 37°C.

  • Spiking: Prepare a 1 mM stock of the N,N-dimethylated peptide and a native control in DMSO. Spike the peptides into the serum to a final concentration of 10 µM (final DMSO concentration ≤ 1%).

    • Causality: Keeping DMSO below 1% ensures that the organic solvent does not denature the serum proteases, maintaining physiological enzymatic activity.

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures proteases to halt the reaction (quenching) and precipitates serum proteins, preventing them from clogging the LC-MS column.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the natural log of the remaining peptide peak area ratio (analyte/internal standard) versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate half-life using 
    
    
    
    .

Workflow Start Peptide Design (Native vs N,N-Dimethyl) Synthesis Solid-Phase Peptide Synthesis (On-resin Reductive Amination) Start->Synthesis Purification HPLC Purification & LC-MS Validation Synthesis->Purification Assays Benchmarking Assays Purification->Assays Serum Serum Stability (Half-life tracking) Assays->Serum Permeability Caco-2 Permeability (Papp calculation) Assays->Permeability Data Data Synthesis & Comparative Analysis Serum->Data Permeability->Data

Caption: Standardized experimental workflow for the comparative analysis of peptide stability.

Conclusion

Benchmarking peptide stability reveals that N,N-dimethylation is not merely an incremental improvement over native sequences, but a transformative modification. By completely eliminating hydrogen bond donors at the site of modification and introducing severe steric constraints, N,N-dimethylated peptides achieve remarkable resistance to exopeptidases and exhibit superior membrane permeability. For drug development professionals, integrating on-resin reductive amination protocols and rigorous LC-MS/MS serum stability assays provides a validated pathway to optimizing peptide pharmacokinetics.

References

  • Should My Peptide Be Methylated? LifeTein[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Center for Integrated Protein Science Munich (CIPSM) / PubMed[Link]

  • Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification PMC - National Institutes of Health[Link]

Sources

Validation

Structural Validation of 2-(Dimethylamino)pent-4-enoic Acid Derivatives

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Analytical Scientists. Executive Summary 2-(Dimethylamino)pent-4-enoic acid (also known as N,N-dimethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Chemical Biologists, and Analytical Scientists.

Executive Summary

2-(Dimethylamino)pent-4-enoic acid (also known as N,N-dimethylallylglycine) represents a critical class of non-proteinogenic amino acids (NPAAs). Its terminal alkene serves as a handle for olefin metathesis (peptide stapling) or thiol-ene "click" chemistry, while the N,N-dimethylamino group alters solubility, membrane permeability, and proteolytic stability compared to its primary amine counterparts.

However, the validation of this structure presents specific "blind spots" in standard high-throughput workflows. Standard LC-MS (ESI+) often fails to distinguish between the desired N,N-dimethyl product, its regioisomers (e.g., ester methylation), or quaternary ammonium over-methylation byproducts. Furthermore, the tertiary amine prevents the use of standard chiral derivatization agents (e.g., Marfey’s reagent), complicating enantiomeric excess (ee) determination.

This guide compares the Standard "Quick-Check" Workflow against a Rigorous Multi-Modal Validation System , establishing the latter as the mandatory standard for publication-quality data.

Part 1: The Structural Challenge

The synthesis of 2-(dimethylamino)pent-4-enoic acid typically involves the reductive amination of allylglycine. Three primary failure modes occur that standard 1D NMR and Low-Res MS often miss:

  • Over-alkylation (Quaternization): Formation of the betaine (trimethylammonium) species.

  • Regio-isomerization: Methylation of the carboxylic acid (forming the methyl ester) instead of the amine.

  • Racemization: Loss of stereochemical integrity at the

    
    -carbon during reductive alkylation conditions.
    
Comparison of Validation Methodologies
FeatureMethod A: Standard "Quick-Check"Method B: Rigorous Multi-Modal System (Recommended)
Components 1H NMR (1D) + Low-Res LC-MS1H/13C/2D NMR + HRMS + Chiral HPLC (Direct)
Connectivity Infers structure based on integration.Confirms connectivity via through-bond correlations (HMBC).
Stereochemistry Blind. Assumes starting material purity.Quantifies ee% using Chiral Stationary Phases (CSP).
Impurity Detection Misses inorganic salts and trace N-oxides.Detects N-oxides, isomeric esters, and counter-ion stoichiometry.
Time Investment < 1 Hour4–6 Hours
Confidence Level Low (Risk of Retraction)High (Publication Ready)

Part 2: The Superior Workflow (Protocol & Logic)

The following self-validating system ensures that the chemical probe you are using is exactly what you claim it is.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and rule out quaternary ammonium salts.

  • Target Ion:

    
     (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • The Trap: If you observe a strong signal at

    
     172.1338, you have formed the trimethylammonium betaine (over-methylation).
    
NMR Spectroscopy (1D & 2D)

Objective: Prove regiochemistry (N-Me vs O-Me) and connectivity.

  • Solvent: D

    
    O or DMSO-
    
    
    
    (Avoid CDCl
    
    
    for zwitterions to prevent broadening).
  • Key Diagnostic Signals (1H NMR, 400+ MHz):

    • Alkene: Multiplet at

      
       5.7–5.9 ppm (1H, 
      
      
      
      ) and
      
      
      5.1–5.3 ppm (2H,
      
      
      ).
    • N-Methyl: Singlet at

      
       2.3–2.9 ppm (6H). Note: If this signal splits or shifts >3.0 ppm, suspect protonation or quaternization.
      
    • 
      -Proton:  Triplet/dd at 
      
      
      
      ~3.0–3.5 ppm.
  • The "Smoking Gun" Experiment (HMBC):

    • Run a Heteronuclear Multiple Bond Correlation (HMBC).

    • Requirement: You must see a correlation between the N-methyl protons and the

      
      -carbon.
      
    • Differentiation: If the methyl protons correlate to a Carbonyl carbon (

      
       ~170 ppm), you have made the methyl ester , not the dimethyl amine.
      
Chiral HPLC (Direct Method)

Objective: Determine Enantiomeric Excess (ee).[1]

  • Constraint: You cannot use Marfey’s reagent (FDAA) or OPA derivatization because the amine is tertiary (no N-H proton).

  • Solution: Use a Chiral Stationary Phase (CSP) column designed for zwitterions or use an acidic mobile phase.

  • Column Selection: Chiralpak ZWIX(+) or Chiralpak AGP (Alpha-1-acid glycoprotein).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the derivative.

ValidationLogic Start Crude Product (2-(dimethylamino)pent-4-enoic acid) HRMS Step 1: HRMS (ESI+) Start->HRMS CheckMass Mass Matches [M+H]+ = 158.11? HRMS->CheckMass NMR_1D Step 2: 1H NMR (D2O) CheckMass->NMR_1D Yes Fail_Betaine FAIL: Quaternary Salt (Over-methylation) CheckMass->Fail_Betaine Mass +14 (172) CheckIntegrals N-Me Integral = 6H? Alkene Intact? NMR_1D->CheckIntegrals NMR_2D Step 3: 2D NMR (HMBC) CheckIntegrals->NMR_2D Pass CheckIntegrals->Fail_Betaine Integral Mismatch CheckRegio N-Me correlates to Alpha-Carbon? NMR_2D->CheckRegio ChiralLC Step 4: Chiral HPLC (ZWIX(+) or AGP Column) CheckRegio->ChiralLC Yes Fail_Ester FAIL: Methyl Ester (Wrong Regioisomer) CheckRegio->Fail_Ester Correlates to C=O CheckEE Single Peak? (ee > 95%) ChiralLC->CheckEE Fail_Racemate FAIL: Racemate (Purify via Prep HPLC) CheckEE->Fail_Racemate Split Peak Success VALIDATED REFERENCE STANDARD CheckEE->Success Single Peak

Caption: Decision tree for the structural validation of N,N-dimethyl allylglycine derivatives, highlighting critical failure points (red) and the required analytical pass criteria.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis (Reductive Amination Context)

Note: Provided for context to understand impurity profiles.

  • Dissolve L-allylglycine (1.0 equiv) in H

    
    O/MeOH (1:1).
    
  • Add Formaldehyde (37% aq., 5.0 equiv).

  • Add NaBH

    
    CN (3.0 equiv) portion-wise at 0°C.
    
  • Stir 12h. Quench with dilute HCl.

  • Purification (Critical): Pass through a cation-exchange column (Dowex 50W). Elute with 2M NH

    
    OH. Lyophilize.
    
Protocol B: Chiral HPLC Validation (The "Direct" Method)

Because the nitrogen is fully substituted, derivatization is impossible. You must use a Zwitterionic or Protein-based stationary phase.

  • Instrument: HPLC with UV (210 nm) or CAD (Charged Aerosol Detector).

  • Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).

  • Mobile Phase:

    • Solvent A: MeOH + 50 mM Formic Acid + 25 mM Diethylamine.

    • Solvent B: Acetonitrile.[2]

    • Isocratic: 80% A / 20% B (Adjust based on retention).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Mobile Phase.

  • Analysis:

    • Inject 5 µL.

    • Compare retention time (

      
      ) against a racemic standard (synthesized by using NaBH
      
      
      
      at reflux to intentionally racemize a small batch).
    • Acceptance Criteria: ee > 98%.

Protocol C: 2D NMR Verification (HMBC)
  • Sample: 10 mg in 0.6 mL D

    
    O.
    
  • Parameter Set: hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Interpretation:

    • Locate N-Me singlet (

      
      2.8 ppm) on F2 (Proton) axis.
      
    • Look for cross-peaks on F1 (Carbon) axis.

    • Valid: Cross-peak at

      
      70 ppm (
      
      
      
      -Carbon).
    • Invalid: Cross-peak at

      
      52 ppm (Methyl ester carbon) or 
      
      
      
      175 ppm (Carbonyl).

References

  • Structural Characterization of N-Methylated Amino Acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3] Chemical Reviews, 104(11), 5823-5846.

  • Chiral Separation of Zwitterionic Amino Acids: Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Separation of amino acids and peptides on zwitterionic chiral stationary phases.[4] Journal of Chromatography A, 1269, 94-102.

  • Use of Allylglycine in Peptide Stapling: Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284.

  • NMR Data for N,N-Dimethyl Amino Acids (BMRB): Biological Magnetic Resonance Data Bank. Entry: N,N-Dimethylglycine.[5]

Sources

Comparative

Chromatographic Purity Assessment of Synthetic Amino Acid Intermediates

A Comparative Guide for Drug Development Professionals Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads, and Drug Development Professionals. Introduction: The Criticality of "Sta...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, CMC Leads, and Drug Development Professionals.

Introduction: The Criticality of "Starting Material" Purity

In the high-stakes world of Solid-Phase Peptide Synthesis (SPPS), the quality of the final drug substance is inextricably linked to the purity of the starting amino acid intermediates. Unlike standard amino acid analysis (which quantifies free amino acids in hydrolysates), the assessment of synthetic intermediates (e.g., Fmoc-, Boc-, or Cbz-protected amino acids) requires a distinct analytical philosophy.

A 99.0% purity specification on a Certificate of Analysis (CoA) is often insufficient if the remaining 1.0% consists of enantiomeric impurities (leading to diastereomeric peptide failures) or truncated/dipeptide by-products (leading to difficult-to-purify deletion sequences). This guide objectively compares the chromatographic methodologies available to detect these critical impurities, moving beyond standard UV-HPLC to include UHPLC, Chiral LC, and Charged Aerosol Detection (CAD).

Strategic Method Selection: A Comparative Analysis

Separation Architecture: HPLC vs. UHPLC vs. HILIC

The choice of separation mode dictates the resolution of structurally similar impurities, such as isoleucine/leucine isomers or des-Fmoc degradants.

FeatureRP-HPLC (Standard) UHPLC (Advanced) HILIC (Specialized)
Primary Mechanism Hydrophobic interaction (C18/C8)High-pressure hydrophobic interactionHydrophilic interaction
Particle Size 3.0 – 5.0 µmSub-2.0 µm (1.7 – 1.9 µm)1.7 – 3.5 µm
Pressure Limit < 400 bar (6,000 psi)> 1,000 bar (15,000 psi)Varies
Resolution (Rs) Standard (Baseline for knowns)Superior (Separates co-eluting isomers)Excellent for polar/unprotected AAs
Throughput 30–60 min run times5–10 min run timesModerate
Best Application Routine QC of Fmoc-AAsHigh-throughput screening; Complex impurity profilingFree amino acids; Highly polar side-chain protected AAs

Expert Insight: While RP-HPLC is the workhorse, UHPLC is strongly recommended for "problematic" amino acids (e.g., Fmoc-Arg(Pbf)-OH) where side-chain protecting group isomers can co-elute under standard conditions.

Detection Technologies: The "Hidden" Impurities

A major blind spot in amino acid QC is relying solely on UV detection for intermediates lacking strong chromophores (e.g., Boc-Leu-OH or Boc-Pro-OH).

DetectorUV/Vis (PDA) Charged Aerosol (CAD) Mass Spectrometry (LC-MS)
Principle Light absorption (Chromophore dependent)Particle charging (Mass dependent)Ionization (m/z ratio)
Fmoc-AA Sensitivity High (Strong UV at 265 nm)HighHigh
Boc-AA Sensitivity Poor/None (Requires 210 nm; solvent noise)Excellent (Universal for non-volatiles)High (but ionization varies)
Linearity Excellent (Beer-Lambert Law)Curvilinear (Polynomial fit often needed)Variable (Matrix effects)
Impurity ID Retention time onlyRelative abundance onlyStructural identification
Recommendation Standard for Fmoc-AAsGold Standard for Boc/Non-aromatic AAs R&D / Troubleshooting

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the specific type of amino acid intermediate and the impurities of concern.

MethodSelection Start Sample: Synthetic AA Intermediate CheckChiral Is Enantiomeric Purity Critical? Start->CheckChiral CheckChrom Does it have a Chromophore? (e.g., Fmoc, Trt, Aromatic Side Chain) CheckChiral->CheckChrom No (Chemical Purity) ChiralMethod Chiral LC (Polysaccharide/Crown Ether) CheckChiral->ChiralMethod Yes (D-isomer check) RP_HPLC RP-HPLC (C18) UV @ 265nm CheckChrom->RP_HPLC Yes (Fmoc-AA) CAD_Method UHPLC + CAD (Universal Detection) CheckChrom->CAD_Method No (Boc-AA, Lipid-AA) LCMS_Method LC-MS (Impurity ID) RP_HPLC->LCMS_Method Unknown Peak > 0.1% CAD_Method->LCMS_Method Unknown Peak > 0.1%

Figure 1: Decision Matrix for Analytical Method Selection. This workflow prioritizes the detection mechanism based on the intermediate's physicochemical properties.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Purity of Fmoc-Amino Acids (RP-HPLC)

Target: Detection of free Fmoc-Cl, free amino acid, and dipeptide formation.

  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV at 265 nm (Fmoc specific) and 210 nm (Peptide bond/general).

  • System Suitability Test (SST):

    • Inject a standard mix of Fmoc-AA and free Fmoc-OH.

    • Resolution (Rs) between main peak and nearest impurity must be > 1.5.

    • Tailing factor (Tf) must be < 1.5 (Fmoc-AAs can tail due to carboxylic acid moiety).

Protocol B: Enantiomeric Purity (Chiral HPLC)

Target: Quantification of D-isomer (limit typically < 0.5%).

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IC) or Macrocyclic Antibiotic (Chirobiotic T).

  • Mode: Normal Phase (Hexane/IPA) or Polar Organic Mode (100% MeOH/ACN with acid/base additives).

  • Mobile Phase (Example for Fmoc-Phe-OH): Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm.

  • Expert Note: Unlike RP-HPLC, chiral methods are highly specific. A "generic" gradient rarely works. Screening of 3-4 columns (IA, IB, IC, ID) is standard practice during method development.

Protocol C: Purity of Non-Chromophoric Intermediates (UHPLC-CAD)

Target: Boc-Amino Acids, Lipidated Amino Acids, Linkers.

  • Instrument: UHPLC system coupled with Charged Aerosol Detector (CAD).

  • Column: C18 Sub-2 µm (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Volatile buffers are mandatory (e.g., Ammonium Formate/Formic Acid). Do not use Phosphate buffers.

  • Nebulizer Temp: 35°C (Optimized for analyte volatility).

  • Data Processing: CAD response is non-linear.[3] Use a quadratic curve fit or "Power Function" for quantitation if range > 2 orders of magnitude.

Impurity Origin & Impact Analysis[4]

Understanding where impurities originate allows for proactive control. The diagram below maps the genesis of common impurities in synthetic amino acids.

ImpurityPathways Synthesis Synthesis Process (Protection Step) Diastereomers Racemization (D-Enantiomers) Synthesis->Diastereomers Base catalyzed Dipeptides Dipeptides (Fmoc-AA-AA-OH) Synthesis->Dipeptides Activation error FreeAA Free Amino Acid (Incomplete Protection) Synthesis->FreeAA Storage Storage Conditions (Time/Temp/Light) Storage->FreeAA Hydrolysis Oxidation Oxidation (Met-SO, Trp-Ox) Storage->Oxidation Air/Light exposure Failure SPPS Failure: Deletion Sequences Wrong Stereochemistry Diastereomers->Failure Dipeptides->Failure FreeAA->Failure Oxidation->Failure

Figure 2: Impurity Genesis and Impact. Mapping the origin of impurities helps in selecting the correct stress-testing conditions during method validation.

References

  • Chrom Tech, Inc. (2025).[4] What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

  • MDPI. (2025). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

  • Chromatography Today. (2025). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester proper disposal procedures

As a Senior Application Scientist, I understand that handling polyfunctional organic intermediates requires more than just a basic safety sheet; it requires a deep understanding of chemical causality to protect both your...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling polyfunctional organic intermediates requires more than just a basic safety sheet; it requires a deep understanding of chemical causality to protect both your personnel and the environment.

Below is the comprehensive, self-validating standard operating procedure (SOP) and disposal protocol for 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester (commonly known as Ethyl 2-(dimethylamino)pent-4-enoate).

Chemical Profiling & Causality of Hazards

To design a fail-safe handling and disposal protocol, we must first deconstruct the molecule's reactivity. Ethyl 2-(dimethylamino)pent-4-enoate (CAS: 66917-63-3) 1 is a bifunctional building block featuring three distinct reactive sites:

  • The Tertiary Amine: Acts as a Lewis base and nucleophile. This functional group is responsible for the compound's primary hazards: it is a severe mucous membrane irritant and is highly toxic to aquatic life. Crucially, mixing this amine with halogenated oxidizers (like bleach) can generate highly toxic, explosive chloramine gases.

  • The Ethyl Ester: Susceptible to hydrolysis in the presence of strong acids or bases. Unintended hydrolysis alters the solubility profile of the waste, complicating downstream disposal.

  • The Terminal Alkene: While not a high-risk peroxide former like an ether, it is prone to slow autoxidation and polymerization if exposed to radical initiators.

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication (The "Why")
CAS Number 66917-63-3Ensure exact matching in inventory and Environmental Health & Safety (EHS) logs.
Molecular Formula C9H17NO2Generates nitrogen oxides (NOx) upon combustion; mandates TSDFs with NOx scrubbers.
GHS Classification H302, H315, H319, H335Mandates continuous fume hood use and double-layered nitrile/neoprene gloves.
Incompatibilities Strong oxidizers, strong acids, halogenated solventsSegregate waste streams strictly to prevent exothermic alkylation or oxidation.

Operational Safety & Spill Response Protocol

If a spill occurs, the immediate operational goal is to prevent the amine from vaporizing into the laboratory atmosphere and to stop the liquid from reaching aqueous drain systems.

Self-Validating Spill Response:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Chemical Neutralization: Do not use sodium hypochlorite (bleach). Instead, apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly to the spill.

    • Causality: The weak acid protonates the dimethylamino group, converting the volatile free base into a non-volatile, stable ammonium salt.

    • Validation Step: You can verify successful neutralization when the distinct "fishy" amine odor completely dissipates.

  • Containment: Cover the neutralized spill with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

SpillResponse Start Spill Detected: CAS 66917-63-3 Assess Evacuate Area & Maximize Ventilation (Don appropriate PPE) Start->Assess Neutralize Apply Solid Citric Acid (Protonates amine to prevent volatilization) Assess->Neutralize Contain Apply Inert Absorbent (Vermiculite or Sand) Neutralize->Contain Collect Collect with Non-Sparking Tools (Transfer to HDPE Container) Contain->Collect Dispose Seal & Label as RCRA Hazardous Waste (Transfer to EHS) Collect->Dispose

Caption: Fig 1: Step-by-step spill response and containment workflow for amine-ester compounds.

Proper Disposal Procedures (RCRA Compliance)

Disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines for organic chemical waste 2. Due to the nitrogen content, improper disposal (e.g., drain pouring) leads to severe aquatic toxicity and eutrophication.

Phase 1: Waste Segregation & Accumulation
  • Container Selection: Use a designated, chemically compatible waste container (glass or HDPE). Do not use metal containers, as trace moisture can cause the basic amine to corrode the metal over time.

  • Strict Segregation: Isolate this waste from halogenated solvents (e.g., DCM, chloroform).

    • Causality: Mixing tertiary amines with halogenated solvents can lead to slow Menshutkin reactions (forming quaternary ammonium salts), which generate heat and pressure in a sealed waste container, risking a rupture.

  • Labeling: Label the container clearly as "Hazardous Waste - Non-Halogenated Organic Amine/Ester." Apply GHS irritant and combustible hazard pictograms.

Phase 2: Disposal Methodology
  • Primary Route - High-Temperature Incineration: The industry gold standard for disposing of this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) 3.

    • Causality: Incineration completely destroys the organic framework. The TSDF must be equipped with NOx scrubbers to capture the nitrogen oxides generated during the combustion of the tertiary amine.

  • Aqueous Waste Treatment (If applicable): If the chemical is dissolved in an aqueous waste stream during an extraction, it must be acidified to pH 5-6 using dilute hydrochloric acid before EHS collection 4.

    • Self-Validation: Test the pH of the waste stream with pH paper before sealing. This ensures the amine remains in its protonated, water-soluble salt form, preventing hazardous off-gassing during transport.

Phase 3: Empty Container Management

According to EPA and standard laboratory guidelines, containers that held hazardous chemicals must be properly decontaminated before standard disposal to prevent residual exposure to custodial staff 5.

  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible organic solvent (e.g., ethanol or acetone).

  • Rinsate Collection: Pour all rinsate into your designated non-halogenated organic waste container.

  • Defacement & Disposal: Completely deface the original chemical label with a marker. Dispose of the clean, uncapped bottle in the standard laboratory glass recycling or solid waste stream.

DisposalTree Waste Waste Generation: CAS 66917-63-3 Check Waste Stream State? Waste->Check Pure Pure Liquid or Organic Solvent Mix Check->Pure Organic Aqueous Aqueous Mixture Check->Aqueous Aqueous Incinerate High-Temp Incineration (Requires NOx Scrubbers) Pure->Incinerate Neutralize Acidify to pH 5-6 (Validates Amine Protonation) Aqueous->Neutralize SolidWaste Collect as Aqueous Hazardous Waste Neutralize->SolidWaste

Caption: Fig 2: RCRA-compliant disposal decision matrix for tertiary amine esters.

References

  • Title: Ethyl 2-(N,N-dimethylamino)
  • Source: National Research Council (US)
  • Source: epa.
  • Source: oshacode.
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL

Sources

Handling

Laboratory Safety &amp; Operational Guide: Handling 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester

Executive Summary & Chemical Profile 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester (CAS No. 66917-63-3), also known as Ethyl 2-(dimethylamino)pent-4-enoate, is a multifunctional organic building block widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester (CAS No. 66917-63-3), also known as Ethyl 2-(dimethylamino)pent-4-enoate, is a multifunctional organic building block widely utilized in drug development and complex peptide synthesis.

To handle this compound safely, one must understand the causality behind its hazards. The molecule features three distinct reactive moieties:

  • Tertiary Amine: Acts as a nucleophile and a localized base. It is responsible for the compound's primary hazard profile, including skin corrosion/irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

  • Ethyl Ester: Contributes to the compound's volatility and acts as a solvent-like permeator, meaning it can degrade inferior personal protective equipment (PPE) materials like thin latex[2].

  • Terminal Alkene: Introduces a risk of auto-oxidation or radical polymerization if exposed to strong oxidizers or prolonged UV light, necessitating inert storage and handling conditions.

This guide provides a self-validating system of operational protocols, ensuring that researchers can handle this reactive amino ester with maximum safety and logistical efficiency.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of tertiary amines and esters. The following matrix summarizes the quantitative and qualitative requirements for handling this compound[2][3][4].

PPE CategorySpecification & MaterialRationale (Causality)Regulatory Standard
Hand Protection Nitrile Rubber (Minimum 0.4 mm thickness)Esters and tertiary amines rapidly permeate latex. Nitrile provides a robust chemical barrier against aliphatic amines while maintaining dexterity[2][4].EN 374 / ASTM F739
Eye/Face Protection Chemical Safety Goggles + Face ShieldProtects against severe ocular irritation (H319) caused by the basicity of the dimethylamino group during splash events[2][4].ANSI Z87.1 / EN 166
Body Protection Flame-Retardant Lab Coat (e.g., Nomex)Mitigates the risk of ignition. The ethyl ester moiety renders the liquid combustible; static buildup must be avoided[3][5].NFPA 2112
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Extracts volatile amine vapors that cause respiratory tract irritation (H335). Mandatory for all open-vessel transfers[1][2].OSHA 29 CFR 1910.1450

Operational Workflow & Handling Protocol

To ensure scientific integrity and safety, the handling of 4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester must follow a strict procedural workflow.

G PPE 1. PPE Verification (0.4mm Nitrile, Goggles) Hood 2. Fume Hood Setup (Draft > 100 fpm) PPE->Hood Transfer 3. Closed-System Transfer (Syringe/Cannula) Hood->Transfer Reaction 4. Reaction Execution (Inert N2/Ar Atmosphere) Transfer->Reaction Workup 5. Aqueous Workup (Phase Separation) Reaction->Workup Waste 6. Waste Segregation (Amine-Contaminated Organic) Workup->Waste

Workflow for the safe handling and processing of reactive tertiary amino esters.

Step-by-Step Methodology: Reaction Setup and Transfer
  • Environmental Verification: Ensure the fume hood is operational with a face velocity exceeding 100 feet per minute (fpm). Clear the workspace of all strong oxidizing agents and acids, which can react exothermically with the tertiary amine[1][5].

  • Atmospheric Control: Purge the reaction flask with an inert gas (Nitrogen or Argon). The terminal alkene is susceptible to auto-oxidation; displacing oxygen prevents the formation of hazardous peroxides.

  • Reagent Transfer: Do not pour the neat liquid. Use a gas-tight syringe or a cannula transfer system. Causality: Pouring generates aerosols and vapors that exacerbate the H335 respiratory hazard[1].

  • Thermal Regulation: If adding the amino ester to an electrophile, perform the addition dropwise at 0°C (ice bath). The dimethylamino group can act as an autocatalyst, leading to rapid, uncontrolled exothermic spikes[3].

  • Post-Reaction Workup: During aqueous extraction, the compound's basicity allows for phase manipulation. To extract unreacted starting material into the aqueous phase, wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl). To keep the product in the organic phase, maintain a basic pH using saturated NaHCO₃.

Spill Response & Waste Disposal Plan

In the event of a localized spill, immediate and systematic action is required to prevent vapor inhalation and environmental contamination.

Step-by-Step Spill Containment
  • Evacuation & Ventilation: Immediately step back from the spill. Ensure the fume hood sash is lowered to the optimal working height to maximize vapor extraction[2].

  • Absorbent Application: Surround and cover the spill with a non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand[4]. Critical Warning: Never use sawdust or combustible paper towels, as the reactive amine and ester can generate heat or ignite upon contact with organic combustibles[4].

  • Neutralization (Optional but Recommended): Carefully spray a dilute, weak acid (e.g., 5% citric acid) over the absorbed spill to protonate the tertiary amine, effectively neutralizing its volatility and corrosive nature.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene (HDPE) container[5].

Waste Disposal Protocol
  • Segregation: Do not mix amino ester waste with halogenated solvents or strong acids. Store in a designated "Non-Halogenated Organic Waste - Basic/Amine" container.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (66917-63-3), and the hazard pictograms for Flammable, Irritant, and Environmental Hazard.

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration by a licensed chemical waste facility.

References

1.[5] Title: N,N-Diisopropyl-3-pentylamine - Santa Cruz Biotechnology. Source: scbt.com. URL: 2.[3] Title: Methyl 3-aminocrotonate | 14205-39-1 - Benchchem. Source: benchchem.com. URL: 3.[4] Title: Safety Data Sheet - Elite Crete Systems. Source: elitecrete.com. URL: 4.[2] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.fr. URL: 5.[1] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.fr. URL:

Sources

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